4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine
Description
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Properties
IUPAC Name |
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695032 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048004-08-5 | |
| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
An In-depth Technical Guide to the Synthesis of 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed around a key Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols for the synthesis of key intermediates and the final product, and offer insights into the underlying reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of such biaryl heterocyclic compounds requires a strategic approach to ensure high yields and purity. The synthetic strategy outlined in this guide is a convergent approach, culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its tolerance of a wide array of functional groups and its generally high reaction yields.[2]
Our retrosynthetic analysis identifies two key building blocks: a halogenated pyridinyl-pyrimidin-2-amine intermediate and a phenylboronic acid. The forward synthesis will therefore focus on the initial construction of the pyrimidine ring system, followed by the crucial C-C bond formation via Suzuki coupling.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The synthesis commences with the formation of a chalcone intermediate, which then undergoes cyclization with guanidine to form the 2-aminopyrimidine core. The final step involves the palladium-catalyzed cross-coupling of the resulting chloro-substituted pyridinyl-pyrimidine with phenylboronic acid.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine (Intermediate E)
This part of the synthesis focuses on the construction of the core 2-aminopyrimidine ring attached to a halogenated pyridine.
Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one (Chalcone Intermediate C)
The initial step involves a Claisen-Schmidt condensation between an appropriate aromatic aldehyde and a ketone to form the chalcone intermediate. This reaction is a well-established method for forming α,β-unsaturated ketones.[3]
-
Reaction Principle: The reaction proceeds via an aldol condensation mechanism. A strong base deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 6-chloronicotinaldehyde. Subsequent dehydration yields the stable, conjugated chalcone.
-
Experimental Protocol:
-
To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol at 0-5 °C, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.[3]
-
Maintain the temperature between 0-5 °C and continue stirring for 3-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(6-chloropyridin-3-yl)-3-phenylprop-2-en-1-one.
-
Step 2: Synthesis of 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine (Intermediate E)
The 2-aminopyrimidine ring is constructed through the cyclization of the chalcone intermediate with guanidine hydrochloride. This is a classic and efficient method for the synthesis of this heterocyclic core.[3][4]
-
Reaction Principle: The reaction involves a Michael addition of guanidine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in dimethylformamide (DMF).[3]
-
Add a base such as sodium methoxide or potassium carbonate to the mixture.
-
Reflux the reaction mixture for 6-8 hours at an appropriate temperature (e.g., 100-120 °C).[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Part 2: Synthesis of this compound (Final Product G)
This final step employs the powerful Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings.
-
Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps: oxidative addition of the palladium catalyst to the aryl halide (intermediate E), transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the final biaryl product and regenerate the palladium(0) catalyst.[2][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Experimental Protocol:
-
In a reaction vessel, combine 4-(6-chloropyridin-3-yl)pyrimidin-2-amine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).[2][6][7]
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water or toluene.[2]
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 8-12 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis.
| Step | Reactants | Product | Typical Yield |
| 1 | 6-Chloronicotinaldehyde, Acetophenone | 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one | 70-85% |
| 2 | 1-(6-Chloropyridin-3-yl)-3-phenylprop-2-en-1-one, Guanidine HCl | 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine | 60-75% |
| 3 | 4-(6-Chloropyridin-3-yl)pyrimidin-2-amine, Phenylboronic Acid | This compound | 50-80% |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic methodologies in organic chemistry.[2][3][4] The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as TLC and/or LC-MS. The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can provide further validation of the product's composition.
Conclusion
This guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, which hinges on the formation of a pyrimidine ring followed by a Suzuki-Miyaura cross-coupling, offers a versatile approach for accessing this important heterocyclic scaffold. The provided protocols, grounded in established chemical principles, are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).
- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.).
- Kumar, N., et al. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central.
- Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. (n.d.).
- US6960662B2 - Process for preparing 2-(4-pyridyl)amino-6-dialkyloxyphenyl-pyrido[2,3-d]pyrimidin-7-ones. (n.d.).
- 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Publishing.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC N
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).
- N-(Pyridin-3-yl)
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PubMed Central.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.
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Introduction: The Privileged Scaffold of Phenyl-Pyridinyl-Pyrimidinamines
An In-depth Technical Guide to the Biological Activity of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The confluence of heterocyclic chemistry and targeted drug discovery has unveiled numerous molecular scaffolds with exceptional therapeutic potential. Among these, the N-phenyl-2-pyrimidine-amine core structure has emerged as a "privileged scaffold," a framework that demonstrates a remarkable propensity for binding to multiple, often unrelated, biological targets.[1] A prominent example of this is Imatinib, a cornerstone of targeted cancer therapy, which features a related phenylaminopyrimidine core.[1] This guide focuses on a specific embodiment of this scaffold: This compound . This molecule and its derivatives represent a fertile ground for the development of novel therapeutics, particularly in oncology, by leveraging their potent ability to modulate key cellular signaling pathways.
The core structure, characterized by a central pyrimidine ring linked to both a phenylpyridine and an amine group, serves as an adaptable template for kinase inhibition. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The phenyl-pyridinyl-pyrimidinamine scaffold is adept at fitting into the ATP-binding pocket of various kinases, disrupting their function and, consequently, the signaling cascades they control.[1] This guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse biological activities of this promising class of compounds, offering field-proven insights and detailed experimental protocols for their evaluation.
Chemical Synthesis: Constructing the Core Scaffold
The synthesis of this compound and its analogues is typically achieved through robust and versatile chemical reactions. A common and effective strategy involves a condensation reaction between a chalcone derivative and guanidine hydrochloride.[3][4] This method allows for the facile construction of the central pyrimidine ring. Another powerful approach is the use of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which enables the formation of the crucial C-N bond between the pyrimidine core and the substituted aniline.[5]
A generalized synthetic workflow is depicted below, illustrating the key steps in assembling these molecules. This modularity in synthesis is a significant advantage, as it permits the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents on both the phenyl and pyridinyl rings.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis via Chalcone Condensation
This protocol provides a representative method for the synthesis of a 4,6-disubstituted pyrimidin-2-amine derivative, adapted from established literature.[3][4]
-
Chalcone Synthesis:
-
Dissolve equimolar amounts of an appropriate substituted acetophenone and a substituted benzaldehyde in absolute ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add 40% aqueous NaOH dropwise with constant stirring, maintaining the low temperature for 3-4 hours.
-
Allow the reaction to proceed overnight at room temperature.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with cold water until neutral, and dry the product. Recrystallize from ethanol.
-
-
Pyrimidine Ring Formation:
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF, 20 mL).
-
Reflux the reaction mixture at 50-60 °C for 6-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Mechanism of Action: Potent Kinase Inhibition
The primary mechanism underpinning the biological efficacy of this compound derivatives is the competitive inhibition of protein kinases at the ATP-binding site. The heterocyclic core mimics the adenine moiety of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The appended phenyl and pyridinyl groups extend into adjacent hydrophobic pockets, conferring both potency and selectivity.[5] This targeted inhibition disrupts downstream signaling pathways that are often hyperactivated in cancer, leading to reduced cell proliferation, survival, and migration.
A wide array of kinases have been identified as targets for this class of compounds, highlighting their therapeutic versatility.
Targeted Kinases and Cellular Consequences
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a cell cycle kinase, demonstrating how inhibitors based on the pyrimidin-2-amine scaffold can exert their anti-cancer effects.
Caption: Inhibition of key signaling pathways by this compound derivatives.
Biological Activities and Therapeutic Potential
The modular synthesis and potent kinase inhibitory activity of this scaffold have led to the exploration of its efficacy in various disease models. The most extensively studied application is in oncology.
Anticancer Activity
Derivatives of this compound have demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines. This is often linked to the inhibition of kinases that are overexpressed or mutated in specific cancers.
| Compound Class/Example | Target Kinase(s) | Cancer Model(s) | Reported Activity (IC₅₀) | Reference |
| Novel Pyrimidin-2-amine Derivatives | PLK4 | Breast Cancer Cells | 0.0067 µM (Compound 8h) | [5] |
| Diaryl Pyrimidone Derivative (SK-25) | Not specified | MiaPaCa-2 (Pancreatic) | 1.95 µM | [6] |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Not specified | A549 (Lung Cancer) | 0.229 µM (Compound IIB) | [7] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 Modulator | Liver Cancer Cells | Potent activity, lower toxicity than celastrol | [8] |
| 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) | EGFR | Cholangiocarcinoma Cells | 1.3 - 1.7 µM | [9] |
| Aminodimethylpyrimidinol Derivatives | FGFR4 | Hepatocellular Carcinoma (Hep3B) | Potent and selective inhibition | [10][11] |
Other Reported Biological Activities
Beyond cancer, the versatile nature of this scaffold has prompted investigations into other therapeutic areas:
-
Anti-inflammatory Activity: Certain 4,6-di-(phenyl) pyrimidin-2-amines have been shown to possess anti-inflammatory properties in rat paw edema models.[3][4]
-
Anti-fibrotic Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated the ability to inhibit collagen expression in hepatic stellate cells, suggesting potential for treating liver fibrosis.[12]
-
Cytoprotective Effects: Derivatives of 3-aminopyridin-2(1H)-ones, a related structural class, have shown cytoprotective activity, safeguarding cells against oxidative stress.[13]
Standardized Evaluation Protocols
To ensure reproducibility and facilitate comparative studies, standardized assays are crucial. The following protocols outline key in vitro experiments for evaluating the biological activity of novel pyrimidin-2-amine derivatives.
Caption: Standard workflow for the preclinical evaluation of novel bioactive compounds.[1]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup:
-
In a 384-well plate, prepare a kinase reaction mixture containing the specific kinase of interest (e.g., PLK4, EGFR), its substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.
-
Add the test compound (e.g., this compound derivative) at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their efficacy is largely driven by their ability to inhibit a range of protein kinases that are fundamental to cancer cell proliferation and survival. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies and for other indications beyond cancer, such as inflammatory and fibrotic diseases. The continued investigation of this privileged scaffold promises to yield novel and effective therapeutic agents for a variety of challenging diseases.
References
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Shalini, K., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
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Kumar, S., et al. (2018). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. Available at: [Link]
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Rovida, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
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Hendradi, M. R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
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Chen, X., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. Available at: [Link]
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Zholdasova, R. R., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Molecules. Available at: [Link]
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Samatiwat, P., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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ResearchGate. (n.d.). Examples of FDA-approved kinase inhibitors exhibiting the... Available at: [Link]
- Google Patents. (n.d.). US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.
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Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]
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Poudel, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
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Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
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Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Balasubramanian, B., et al. (2025). (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. Available at: [Link]
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Poudel, C., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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discovery and development of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
An In-depth Technical Guide to the Discovery and Development of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and Its Derivatives
Authored by: A Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very building blocks of life, such as nucleic acids, and in a plethora of synthetic drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged scaffold" for designing molecules that can interact with a wide range of biological targets. This guide delves into the discovery and development of a specific, highly promising class of pyrimidine derivatives: the 4-(6-phenylpyridin-3-yl)pyrimidin-2-amines. We will traverse the journey from initial discovery and synthesis to biological evaluation and mechanism of action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecular framework.
Part 1: Genesis of a Scaffold - Discovery and Synthesis
The emergence of the this compound scaffold in the scientific literature highlights a rational approach to drug design, often starting from known pharmacophores and iteratively improving upon them.
Initial Discovery: A Quest for Novel Antitrypanosomal Agents
Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant health challenge in sub-Saharan Africa.[2] The limitations of current therapies have spurred the search for new, effective, and safer drugs. It was in this context that the this compound scaffold was identified as a promising starting point for the development of novel antitrypanosomal agents.[2]
The initial work focused on designing and synthesizing a library of these compounds to explore their activity against Trypanosoma brucei rhodesiense (T.b.r), the parasite responsible for the more acute form of HAT.
Core Synthesis Strategy: A Robust and Versatile Approach
A common and effective method for synthesizing the 4,6-disubstituted pyrimidin-2-amine core involves the reaction of chalcone derivatives with guanidine hydrochloride.[1][3] This method is advantageous due to the ready availability of a wide variety of substituted chalcones, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines
-
Chalcone Synthesis: Equimolar quantities of an appropriate acetophenone and a substituted benzaldehyde are dissolved in absolute ethanol. To this solution, 40% NaOH is added dropwise at 0-2°C with constant stirring for 3-4 hours. The resulting precipitate (the chalcone) is filtered, washed, and dried.
-
Pyrimidine Ring Formation: The synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are refluxed in dimethylformamide (DMF) at 50-60°C for 6-7 hours.
-
Isolation and Purification: The reaction mixture is cooled and poured into crushed ice. The mixture is left overnight to allow for complete precipitation. The solid product is then filtered, recrystallized from methanol, and washed with petroleum ether to yield the final 4,6-disubstituted pyrimidin-2-amine.[3]
Part 2: Biological Evaluation - A Scaffold with Diverse Therapeutic Potential
The versatility of the this compound scaffold is evident in the broad range of biological activities exhibited by its derivatives.
Antitrypanosomal Activity
The primary discovery of this scaffold was in the context of antitrypanosomal drug development.[2] A library of 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivatives was synthesized and evaluated for their in vitro activity against T.b. rhodesiense and for their cytotoxicity against L6 rat skeletal myoblast cells.
One of the lead compounds, 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (compound 13 in the original study) , demonstrated submicromolar activity against the parasite with an IC50 value of 0.38 µM.[2] Importantly, this compound showed a high degree of selectivity, being over 60 times more toxic to the trypanosomes than to the mammalian L6 cells (CC50 of 23 µM).[2]
Table 1: In Vitro Antitrypanosomal Activity of Key Derivatives
| Compound | R-group on Phenyl Ring | IC50 against T.b.r (µM) | CC50 against L6 cells (µM) | Selectivity Index (CC50/IC50) |
| 11 | H | 13.8 | >100 | >7.2 |
| 13 | 2-OCH3 | 0.38 | 23 | >60 |
| 14 | 2-Br | >100 | >100 | - |
| 15 | 3-OCH3 | 11.2 | >100 | >8.9 |
| 16 | 3-Br | 11.7 | >100 | >8.5 |
Data sourced from "The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines".[2]
The structure-activity relationship (SAR) studies revealed that the position of the substituent on the phenyl ring is crucial for activity, with the 2-methoxy substitution in compound 13 providing a significant boost in potency.[2]
Anticancer Activity: A Potent Kinase Inhibitor
The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition.[4] Derivatives of this core structure have been investigated as potent inhibitors of several kinases implicated in cancer, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]
Mechanism of Action: Kinase Inhibition
The primary mechanism of anticancer action for these compounds is the competitive inhibition of ATP binding to the kinase domain. The N-phenylpyridin-2-amine scaffold fits into the ATP-binding pocket of various kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that control cell proliferation and survival.[4]
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The 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition
Abstract
The 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, aimed at researchers, scientists, and drug development professionals. We will explore the synthetic strategies, key structural modifications influencing biological activity, and the molecular interactions with various kinase targets. This document will also detail experimental protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for the rational design of novel therapeutics.
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrimidine ring is a key structural motif in many approved and investigational kinase inhibitors.[1] Its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region makes it an ideal scaffold for designing competitive inhibitors. The 2-aminopyrimidine moiety, in particular, is a common feature in many potent kinase inhibitors, where the amino group can act as a hydrogen bond donor to the kinase hinge.
The 4-(pyridin-3-yl)pyrimidin-2-amine core combines the essential 2-aminopyrimidine hinge-binding element with a pyridyl group that can be strategically modified to achieve selectivity and potency. The addition of a phenyl group at the 6-position of the pyridine ring, creating the this compound scaffold, provides an additional vector for chemical modification to further explore the SAR and optimize pharmacological properties. This guide will dissect the key structural features of this scaffold and their impact on kinase inhibition.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a convergent strategy, building the core scaffold through sequential cross-coupling reactions. A general synthetic approach is outlined below.
General Synthetic Scheme
A common method for the synthesis of 4,6-disubstituted di-(phenyl) pyrimidin-2-amines involves the reaction of a chalcone derivative with guanidine hydrochloride.[2] For the specific this compound scaffold, a Suzuki coupling reaction is a versatile method.
Scheme 1: Illustrative Synthetic Pathway
Caption: General synthetic route to this compound analogs.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol provides a general procedure for the Suzuki coupling reaction to form the core this compound structure.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) are added (6-phenylpyridin-3-yl)boronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added to the reaction mixture.
-
Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for several hours (e.g., 4-12 h), with the reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl, pyridine, and pyrimidine rings. The following sections summarize key SAR findings gleaned from studies on this and closely related scaffolds.
The 2-Aminopyrimidine Hinge-Binding Motif
The 2-aminopyrimidine moiety is crucial for anchoring the inhibitor to the ATP-binding site of most kinases. The exocyclic amino group typically forms one or two hydrogen bonds with the backbone carbonyl and/or amide groups of the hinge region residues.
Substitutions on the Pyrimidine Ring
Modifications at the 5- and 6-positions of the pyrimidine ring can significantly impact potency and selectivity.
-
Position 5: Introduction of small alkyl or halogen substituents at this position can enhance potency. For example, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, a chlorine atom at the 5-position of the pyrimidine ring maintained potent CDK2 inhibitory activity.[3]
-
Position 6: This position is typically occupied by the pyridyl moiety in the scaffold of interest.
Substitutions on the Phenyl Ring
The phenyl ring at the 6-position of the pyridine offers a key site for modification to improve activity and physicochemical properties.
-
Para-substituents: Electron-withdrawing groups such as nitro or cyano groups, or electron-donating groups like methoxy, at the para-position of the phenyl ring have been shown to influence anti-inflammatory and anticancer activities in related di-phenyl pyrimidin-2-amine derivatives.[2]
-
Ortho- and Meta-substituents: The placement of substituents at these positions can be used to fine-tune the orientation of the phenyl ring within the binding pocket, potentially leading to increased selectivity for specific kinases. In a series of Aurora kinase inhibitors, halogen substitutions on the phenyl ring were found to be crucial for activity.[4]
Substitutions on the Pyridine Ring
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position is critical for interaction with the kinase. The 3-yl linkage to the pyrimidine is a common feature in many kinase inhibitors.
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases, illustrating the impact of structural modifications. While not exclusively for the this compound scaffold, this data from closely related analogs provides valuable insights.
| Compound ID | Core Scaffold | R1 (on Pyrimidine) | R2 (on Phenyl/Pyridine) | Kinase Target | IC50 (nM) | Reference |
| 1 | N-(pyridin-3-yl)pyrimidin-4-amine | H | H | CDK2/cyclin A2 | 64.42 | [5] |
| 2 | 2,4-disubstituted pyrimidine | H | 3,5-dimethylaniline | KDR | 6 | [1] |
| 3 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 5-Cl | 1-methyl-1H-pyrazol-4-yl | CDK2 | 5 | [3] |
| 4 | 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | H | H | c-Src | 10-100x less potent than Wee1 | [6] |
| 5 | 4-(pyridin-3-yl)pyrimidin-2-amine derivative | H | 6-(3',5'-dimethoxyphenyl) | FGFr | 60 | [7] |
Mechanism of Action and Signaling Pathways
Derivatives of the 4-(pyridin-3-yl)pyrimidin-2-amine scaffold have been shown to inhibit several key protein kinases involved in cell cycle regulation and oncogenic signaling. The primary mechanism of action is competitive inhibition at the ATP-binding site.
Key Kinase Targets
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have demonstrated potent inhibition of CDK2, leading to cell cycle arrest and apoptosis.[5][8]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors based on the 2-aminopyrimidine scaffold have been developed as potent Aurora kinase inhibitors.[9][10][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. 2,4-disubstituted pyrimidines have been identified as inhibitors of KDR (VEGFR-2).[1]
Signaling Pathway Visualization
The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by a 4-(pyridin-3-yl)pyrimidin-2-amine-based inhibitor can lead to cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin E complex by a 4-(pyridin-3-yl)pyrimidin-2-amine analog blocks Rb phosphorylation, preventing the G1/S cell cycle transition.
Experimental Protocols
This section provides standardized protocols for the in vitro evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., CDK2/Cyclin A2)
-
Kinase-specific substrate (e.g., Histone H1)
-
Test compound dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on all three heterocyclic rings in modulating potency and selectivity. The ability to target key oncogenic kinases such as CDKs and Aurora kinases underscores the therapeutic potential of this compound class.
Future research in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with a wider range of substituents to further probe the SAR and identify compounds with improved drug-like properties.
-
Kinome-wide Profiling: Assessing the selectivity of potent compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing multi-targeted inhibitors.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights provided in this technical guide, researchers can accelerate the design and development of the next generation of kinase inhibitors based on the this compound scaffold for the treatment of cancer and other diseases.
References
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. [Link]
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Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1115-1126. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (2021). Pharmaceuticals, 14(3), 246. [Link]
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Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(13), 5347-5366. [Link]
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Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). ResearchGate. [Link]
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The IC 50 Result of the Target Compounds against CDK2 En- zyme. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1316-1331. [Link]
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Synthesis and Evaluation of the NSCLC Anti-cancer Activity and Physical Properties of 4-aryl- N -phenylpyrimidin-2-amines. (2025). ResearchGate. [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(11), 1845-1854. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7419-7439. [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry, 40(24), 3979-3987. [Link]
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Reported IC 50 values of the selected inhibitors in nM. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6656. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules, 27(15), 4983. [Link]
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IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (2005). Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2025). RSC Publishing. [Link]
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Physicochemical Properties of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine: A Framework for Characterization
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the characterization of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, a novel heterocyclic compound with significant potential in drug discovery. The confluence of the phenylpyridine and aminopyrimidine scaffolds suggests its utility as a kinase inhibitor, a class of molecules pivotal in modern therapeutics.[1][2] This document outlines the predicted physicochemical properties based on analogous structures and presents a suite of detailed, field-proven experimental protocols for its synthesis, purification, and analytical characterization. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to fully evaluate this compound of interest.
Chemical Identity and Structure
A thorough understanding of a compound's identity is the foundation of all subsequent research. The structural features of this compound—a hydrogen bond-donating amino group, hydrogen bond-accepting pyrimidine and pyridine nitrogens, and two aromatic systems—dictate its chemical behavior and biological interaction potential.
Molecular Structure
The core structure consists of a phenyl group at the 6-position of a pyridine ring, which is in turn linked at its 3-position to the 4-position of a 2-aminopyrimidine ring.
Experimental Protocol: Synthesis
Rationale: This protocol employs a common and effective method for pyrimidine ring formation by reacting a chalcone-like intermediate with guanidine. [3]The use of a base like sodium ethoxide facilitates the cyclization and condensation reaction.
-
Chalcone Synthesis: To a solution of the appropriate acetylphenylpyridine precursor (1 eq.) in DMF, add N,N-Dimethylformamide dimethyl acetal (1.2 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the intermediate product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Cyclization: Dissolve the intermediate chalcone (1 eq.) and guanidine hydrochloride (1.5 eq.) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2 eq.) and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, pour into crushed ice, and neutralize with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
Experimental Protocol: Purification via Recrystallization
Rationale: Recrystallization is a cost-effective method for purifying solid compounds, leveraging differences in solubility at different temperatures. The choice of solvent is critical for achieving high purity and yield.
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered to remove it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides orthogonal data for unambiguous characterization.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the covalent structure of organic molecules. 1H NMR will confirm the number and connectivity of protons, while 13C NMR will do the same for the carbon skeleton.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group. [4]2. Acquisition: Acquire 1H and 13C{1H} spectra on a 400 MHz or higher spectrometer.
-
Expected 1H NMR Signals:
-
Aromatic region (7.0-9.0 ppm): Multiple complex signals corresponding to the protons on the phenyl, pyridine, and pyrimidine rings.
-
Amine protons (~5.0-7.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O.
-
-
Expected 13C NMR Signals: Signals corresponding to the 15 unique carbons in the aromatic and heterocyclic systems.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS confirms the molecular weight of the target compound and can reveal the presence of impurities. Tandem MS (MS/MS) provides structural information through controlled fragmentation. [5]
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or DMSO. Dilute to a final concentration of 1-10 µg/mL in the mobile phase. [5]2. LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [5] * Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). [5] * Analysis: Scan for the protonated molecule [M+H]⁺ at an expected m/z of 249.11.
-
Fragmentation (MS/MS): Select the precursor ion (m/z 249.11) and apply collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity
Rationale: HPLC with UV detection is the gold standard for assessing the purity of small molecules. It separates the target compound from any impurities, and the relative peak areas provide a quantitative measure of purity.
-
Method: Utilize the same LC method as described for LC-MS.
-
Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Analysis: Integrate the peak areas of all detected signals. Purity is calculated as (Peak Area of Main Compound / Total Peak Area) x 100%. A purity level of >95% is typically required for biological screening.
Solubility Profile
Solubility is a critical physicochemical property that impacts every stage of drug development, from initial biological assays to final formulation. A phased approach, starting with qualitative assessment and moving to quantitative measurement, is recommended.
Predicted Solubility
Based on its structure—containing both hydrophobic aromatic rings and polar N-H and nitrogen atoms—the compound is predicted to have the following solubility profile. [6]
| Solvent | Type | Predicted Solubility | Rationale |
|---|---|---|---|
| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules; ideal for stock solutions. [6] |
| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding, should dissolve the compound to a reasonable extent. [6] |
| Water / PBS (pH 7.4) | Aqueous | Low to Very Low | The large, non-polar surface area from the aromatic rings will likely limit aqueous solubility. |
| Dichloromethane (DCM) | Non-polar Aprotic | Moderate to Low | May dissolve the compound, but less effectively than polar solvents. |
Protocol: Kinetic Solubility Assessment (High-Throughput)
Rationale: This method provides a rapid assessment of solubility from a DMSO stock, mimicking the conditions of many high-throughput screening (HTS) assays. [6]It measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.
-
Materials: 10 mM stock solution in 100% DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96-well microplate, plate reader (nephelometer or UV-Vis). [6]2. Procedure:
-
Add the aqueous buffer to the wells of the microplate.
-
Add small, increasing volumes of the DMSO stock solution to achieve a range of final concentrations (e.g., 1-200 µM), ensuring the final DMSO percentage remains low (<2%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is the kinetic solubility limit.
-
Safety and Handling
Proper handling is essential. Based on safety data sheets for structurally related aminopyridines and aminopyrimidines, the following precautions are advised. [7][8]
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. [7][8][9]* Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). * Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. * Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [8]
-
References
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- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- Fisher Scientific. (2025).
- PubChem. 4-Methyl-6-phenylpyrimidin-2-amine.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- ResearchGate. Synthesis of 4, 6-substituted di-(phenyl)
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.
- Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
- PubChem. 6-Phenylpyridin-3-amine.
- PubChem. N,4-Dimethyl-6-phenylpyrimidin-2-amine.
- PubChem. 6-(6-Methyl-3-pyridinyl)-2-phenylpyrimidin-4-amine.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
- Sigma-Aldrich. 2-Amino-4,6-dimethoxypyrimidine.
- BenchChem. (2025). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
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- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
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An In-depth Technical Guide to the Target Identification and Validation of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
Abstract
The identification and subsequent validation of a small molecule's biological target are foundational to modern drug discovery and development. This process transforms a compound with an observed phenotypic effect into a tool for understanding complex biological pathways and, potentially, a therapeutic agent. This guide provides a comprehensive, in-depth technical framework for the target identification and validation of a novel small molecule, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. We will navigate the strategic application of computational, biochemical, and genetic methodologies, emphasizing the causality behind experimental choices and the establishment of self-validating systems. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of elucidating the mechanism of action of bioactive compounds.
Introduction: The Enigma of a Bioactive Small Molecule
The discovery of a novel small molecule with a desirable phenotypic effect, such as the inhibition of cancer cell proliferation, marks the beginning of a complex journey. The central challenge lies in deconvoluting its mechanism of action by identifying its direct molecular target(s).[1] The compound this compound, a heterocyclic molecule, represents a classic starting point in a drug discovery campaign. Its structural motifs, particularly the pyrimidin-2-amine core, are prevalent in a class of compounds known to interact with a variety of protein families, most notably protein kinases.[2][3][4][5] This structural alert provides a critical, albeit hypothetical, starting point for our investigation.
The imperative for robust target identification and validation is multifaceted. It provides a rational basis for lead optimization, enables the development of specific biomarkers for clinical trials, and helps anticipate potential on- and off-target toxicities.[6][7] This guide will therefore present a logical, multi-pronged strategy to systematically identify and validate the biological target(s) of this compound, transforming it from a mere "hit" into a well-characterized "lead."
Phase I: Target Hypothesis Generation
Before embarking on extensive and resource-intensive experimental work, it is prudent to generate a set of plausible target hypotheses. This initial phase leverages computational and broad-spectrum experimental approaches to narrow the field of potential protein interactors.
In Silico Target Prediction: A Computational First Pass
Computational methods offer a rapid and cost-effective means to scan the entire proteome for potential binding partners of our lead compound.[8][9][10] These approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological targets.[11] We will utilize cheminformatic tools to compare the 2D and 3D structure of this compound against extensive databases of known bioactive compounds.
-
Structure-Based Approaches (Reverse Docking): This technique involves computationally "docking" our small molecule into the three-dimensional structures of a vast array of proteins in databases like the Protein Data Bank (PDB).[8] The goal is to identify proteins with binding pockets that can favorably accommodate the ligand, as predicted by scoring functions that estimate binding affinity.
Table 1: Representative In Silico Target Prediction Tools
| Tool/Method | Principle | Output |
| SEA (Similarity Ensemble Approach) | 2D Ligand Similarity | Ranked list of potential targets based on ligand structural similarity. |
| SwissTargetPrediction | Combined 2D/3D Ligand Similarity | Probabilistic ranking of most likely macromolecular targets. |
| idTarget, PharmMapper | Reverse Pharmacophore Mapping | Identification of targets whose binding sites match a pharmacophore model of the query molecule. |
| AutoDock, Glide | Molecular Docking | Prediction of binding poses and estimation of binding affinity to known protein structures. |
The output of these in silico methods will not be a single, definitive answer but rather a prioritized list of potential target families. Given the pyrimidin-2-amine core, we anticipate a high representation of protein kinases in this list.
Broad-Spectrum Kinome Profiling: An Empirical Survey
To empirically test the kinase hypothesis, we will subject this compound to a broad-spectrum kinome profiling screen.[12][13][14] Several commercial services offer panels that test the compound's activity against hundreds of purified human kinases.
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Assay Conditions: The compound will be tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of over 300 purified human kinases.[15] The assays are typically performed at a physiological ATP concentration (e.g., 1 mM) to better reflect cellular conditions.[14]
-
Data Acquisition: Kinase activity is measured, often using a radiometric assay that quantifies the incorporation of ³³P-ATP into a substrate, or a fluorescence/luminescence-based assay.[13][16]
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to a DMSO control.
The results of the kinome scan will provide a "fingerprint" of the compound's kinase selectivity, highlighting the most potently inhibited kinases. This empirical data, when combined with the in silico predictions, will allow us to formulate a strong, data-driven hypothesis about the primary target(s) of this compound.
Phase II: Direct Target Identification using Chemical Proteomics
With a prioritized list of candidate targets, the next step is to directly identify the binding partners of this compound within a complex biological system, such as a cancer cell lysate or intact cells. Chemical proteomics is a powerful suite of techniques for this purpose.[17][18][19]
Affinity-Based Pull-Down Approaches
Affinity-based methods rely on immobilizing the small molecule to a solid support to "fish" for its binding partners from a proteome.[1][20][21] This requires the synthesis of a chemical probe, an analogue of our compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its binding to the target.
Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
A crucial control for this experiment is to perform a competitive pull-down, where the cell lysate is pre-incubated with an excess of the original, unmodified this compound before adding the biotinylated probe. True binding partners will be outcompeted by the free compound, leading to their reduced abundance in the final eluate.
Label-Free Approaches: Drug Affinity Responsive Target Stability (DARTS)
A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, thus avoiding potential alterations in its binding properties.[1][20] Drug Affinity Responsive Target Stability (DARTS) is based on the principle that the binding of a small molecule can stabilize a target protein against proteolysis.[22]
Experimental Protocol: DARTS
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Compound Incubation: Incubate aliquots of the lysate with either this compound or a vehicle control (DMSO).
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin or pronase.
-
Analysis: The resulting protein fragments are separated by SDS-PAGE. Proteins that were protected from digestion by binding to the compound will appear as more intense bands compared to the vehicle control. These bands can be excised and identified by mass spectrometry.
Workflow: Drug Affinity Responsive Target Stability (DARTS)
Caption: The DARTS experimental workflow.
The results from these chemical proteomics approaches will provide direct, physical evidence of the interaction between this compound and its protein targets in a biological context.
Phase III: Target Validation
Identifying a binding partner is not sufficient; we must validate that the interaction is responsible for the observed biological effect.[6][23] Target validation is a multi-faceted process that aims to establish a causal link between the modulation of the identified target and the cellular phenotype.
Genetic Validation: Manipulating the Target
Genetic tools provide the most direct way to assess the function of a putative target.[24] By reducing or eliminating the expression of the target protein, we can determine if this phenocopies the effect of treating cells with this compound.
Experimental Protocol: CRISPR/Cas9 Knockout for Target Validation
-
Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the putative target gene.
-
Cell Transfection: Transfect a suitable cell line with Cas9 nuclease and the sgRNAs.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Confirm the absence of the target protein in the selected clones by Western blot.
-
Phenotypic Assays: Subject the knockout and wild-type control cells to the same phenotypic assays used in the initial screening (e.g., proliferation, apoptosis assays).
If the genetic knockout of the target protein results in the same cellular phenotype as treatment with this compound, this provides strong evidence for the target's role in the compound's mechanism of action. Furthermore, the knockout cells should exhibit resistance to the compound, as its target is no longer present.
Logical Flow: Genetic Validation
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- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Homology Modeling of the 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine Binding Site: An In-Depth Technical Guide
Preamble: Navigating the Realities of Early-Stage Drug Discovery
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and fraught with uncertainty. Computational methodologies, particularly structure-based drug design, have emerged as indispensable tools to navigate this complex path, offering insights that can accelerate discovery timelines and reduce attrition rates. Homology modeling, a powerful technique to predict the three-dimensional structure of a protein from its amino acid sequence, stands as a cornerstone of this in-silico armamentarium. This is especially true when experimentally determined structures of a target protein are elusive, a common scenario for many novel therapeutic targets.
This technical guide provides a comprehensive, field-proven workflow for the homology modeling of a kinase binding site for a given ligand, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. It is crucial to acknowledge that for many novel or proprietary compounds, the precise biological target may not be publicly disclosed or may still be under investigation. The this compound scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors. Literature suggests that derivatives of this core structure exhibit inhibitory activity against a range of kinases, including c-Src and Abl1.[1] For the purpose of this guide, we will proceed with c-Src kinase as a plausible and illustrative target. This scenario mirrors a frequent challenge in drug discovery, where a promising compound series exists, and a likely target family is identified, necessitating the generation of a high-quality structural model to guide further optimization.
This document is structured not as a rigid protocol, but as a narrative that elucidates the "why" behind each step, empowering the reader to adapt and apply these principles to their own research challenges.
I. The Strategic Imperative for Homology Modeling in Kinase Inhibitor Discovery
Protein kinases have proven to be one of the most "druggable" target classes, particularly in oncology.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The ATP-binding site of kinases, the target of the majority of these inhibitors, exhibits a high degree of structural conservation across the kinome.[4] This conservation, while facilitating the design of broad-spectrum inhibitors, also presents a significant challenge in achieving selectivity, which is paramount for minimizing off-target effects and associated toxicities.
Homology modeling provides a high-resolution structural blueprint of the target kinase's ATP-binding site, enabling:
-
Rationalization of Structure-Activity Relationships (SAR): Understanding how subtle changes to a ligand's structure impact its binding affinity and selectivity.
-
Virtual Screening Campaigns: In silico screening of large compound libraries to identify novel chemical matter with a higher probability of being active.
-
Lead Optimization: Guiding the medicinal chemistry effort to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Prediction of Resistance Mutations: Investigating how mutations in the kinase domain might confer resistance to an inhibitor and proactively designing next-generation inhibitors that can overcome this resistance.
II. A Step-by-Step Guide to Homology Modeling the c-Src Kinase Binding Site
The homology modeling workflow is a multi-step process, with the quality of the final model being contingent on the rigor with which each step is executed.
Step 1: Target Identification and Sequence Retrieval
As established, our target is the human proto-oncogene tyrosine-protein kinase Src (c-Src). The first practical step is to obtain the canonical amino acid sequence. A reliable source for this is the UniProt database.
Protocol:
-
Navigate to the UniProt database ().
-
Search for "c-Src" and "Homo sapiens".
-
Identify the reviewed (Swiss-Prot) entry (accession number P12931) and download the FASTA formatted sequence.
Step 2: Template Selection - The Foundation of a Reliable Model
The fundamental principle of homology modeling is that proteins with similar sequences adopt similar three-dimensional structures.[5][6] Therefore, the selection of an appropriate template structure from the Protein Data Bank (PDB) is the single most critical step in the process.
Key Considerations for Template Selection:
-
Sequence Identity: The higher the sequence identity between the target and template, the more accurate the resulting model. For drug discovery applications, a sequence identity of >50% is generally considered reliable for building accurate models.[7][8]
-
Resolution: The crystallographic resolution of the template structure should be as high as possible (ideally < 2.5 Å) to ensure the atomic coordinates are well-defined.
-
Ligand and Conformation: Whenever possible, select a template that is co-crystallized with a ligand that is structurally similar to the compound of interest. This ensures the binding site is in a relevant conformation.[9] Kinases are dynamic enzymes, and their conformation can be significantly influenced by the bound ligand.
-
Completeness of the Structure: The template should have minimal missing residues, especially in the binding site and surrounding regions.
Protocol:
-
Utilize the Basic Local Alignment Search Tool (BLAST) to search the PDB database with the c-Src kinase domain sequence (residues 251-533 of UniProt P12931).
-
Analyze the search results, paying close attention to the query coverage, E-value, and percent identity.
-
From the top hits, examine the PDB entries. For this exercise, we would prioritize a high-resolution crystal structure of human c-Src in complex with a pyrimidine-based inhibitor. A suitable template would be, for example, PDB ID: 2SRC, which is the crystal structure of human c-Src kinase domain.
-
It is often beneficial to use multiple templates, as this can improve the accuracy of the final model.[9]
| Criteria | Rationale |
| High Sequence Identity (>50%) | Ensures a high degree of structural conservation between the target and template. |
| High Resolution (<2.5 Å) | Provides accurate atomic coordinates for the template backbone and side chains. |
| Presence of a Similar Ligand | The conformation of the binding site is more likely to be relevant for the ligand of interest. |
| Minimal Missing Residues | Reduces the need for extensive loop modeling in critical regions. |
Step 3: Target-Template Alignment - The Blueprint for Model Building
The accuracy of the homology model is critically dependent on the correctness of the sequence alignment between the target and the template(s).[5][10] Even small errors in the alignment can lead to significant deviations in the final 3D model.
Protocol:
-
Use a multiple sequence alignment tool such as Clustal Omega or T-Coffee to align the target sequence with the sequences of the selected templates.[11]
-
Manually inspect and refine the alignment, paying close attention to the highly conserved motifs within the kinase domain, such as the DFG and APE motifs. Ensure there are no gaps in these critical regions.
-
The alignment file will serve as the primary input for the model building software.
Step 4: Model Building - Constructing the 3D Structure
With a robust alignment in hand, the next step is to generate the 3D coordinates of the target protein. MODELLER is a widely used and powerful software package for homology modeling that relies on satisfying spatial restraints.[12][13]
Protocol (Conceptual, using MODELLER):
-
Prepare an input script that specifies the target sequence, the template structure(s), and the alignment file.
-
MODELLER will read the coordinates of the template(s) and use the alignment to generate a set of spatial restraints (e.g., distances and dihedral angles) for the target sequence.
-
These restraints are then used in an optimization procedure to generate a 3D model of the target protein that satisfies these restraints as well as possible.
-
Typically, multiple models are generated, and the best one is selected based on an internal scoring function (e.g., DOPE score).[14]
Step 5: Loop Modeling - Addressing the Gaps
Loops are often the most variable regions in protein structures and frequently correspond to insertions or deletions in the sequence alignment.[3][5][12][13] As loops can play a crucial role in ligand binding and protein function, their accurate modeling is essential.
Protocol:
-
Identify loop regions in the model that have no corresponding template coordinates.
-
Utilize a loop modeling algorithm, which can be knowledge-based (searching a database of known loop conformations) or ab initio (generating conformations based on stereochemical principles).[5] Many homology modeling suites, including MODELLER and the DaReUS-Loop web server, have dedicated loop modeling modules.[3][12]
-
Generate multiple loop conformations and select the most energetically favorable one that is consistent with the rest of the protein structure.
Step 6: Model Refinement and Validation - Ensuring Scientific Rigor
The raw output from a homology modeling program is a draft model that requires refinement and rigorous validation to ensure its quality and reliability for subsequent drug design applications.[5]
Refinement:
-
Energy Minimization: The model is subjected to energy minimization using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes and optimize the geometry of the side chains.
Validation:
-
Stereochemical Quality: The stereochemical quality of the model is assessed by examining the Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi and psi). A good quality model should have the vast majority of its residues in the most favored regions of the Ramachandran plot. Tools like PROCHECK can be used for this analysis.
-
Structural Quality Scores: Various programs and web servers are available to assess the overall quality of a protein model. These tools evaluate different aspects of the structure, such as bond lengths, bond angles, and the compatibility of the sequence with the 3D structure.
| Validation Tool | Assessment Parameter |
| PROCHECK | Ramachandran plot, stereochemical parameters. |
| ProSA-web | Z-score, indicating the overall quality of the model. |
| WHAT IF / MolProbity | Atomic clashes, bond lengths, and angles. |
A high-quality homology model will have a Ramachandran plot with >90% of residues in the most favored regions and quality scores comparable to those of experimentally determined structures of similar size and resolution.
III. Binding Site Analysis and Ligand Interaction Modeling
With a validated homology model of the c-Src kinase domain, we can now investigate the binding of this compound.
Binding Site Identification and Characterization
The ATP-binding site in kinases is a well-defined cleft located between the N- and C-terminal lobes of the kinase domain. Key features include:
-
Hinge Region: A flexible loop that connects the two lobes and forms hydrogen bonds with the adenine ring of ATP (and many inhibitors).
-
Hydrophobic Pockets: Regions that accommodate the ribose and triphosphate groups of ATP.
-
Gatekeeper Residue: A residue that controls access to a deeper hydrophobic pocket.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Prepare the ligand structure by generating a 3D conformation and assigning appropriate partial charges.
-
Prepare the receptor (the homology model) by adding hydrogen atoms and assigning protonation states to the titratable residues.
-
Define the binding site (the ATP-binding pocket) in the docking software.
-
Perform the docking calculation using a program such as AutoDock, Glide, or GOLD. The software will generate a series of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.
Induced-Fit Docking: Accounting for Receptor Flexibility
A limitation of standard docking protocols is that they often treat the receptor as a rigid entity. However, the binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit". Induced-fit docking (IFD) protocols, which allow for flexibility in the receptor's side chains and backbone, can provide a more accurate prediction of the binding mode.[1]
Protocol (Conceptual):
-
Perform an initial docking of the ligand into a rigid receptor.
-
For the top-ranked poses, allow the side chains of the binding site residues to move and optimize their conformations in the presence of the ligand.
-
Re-dock the ligand into the ensemble of low-energy receptor conformations.
-
The final poses are scored based on a combination of the ligand-receptor interaction energy and the internal strain energy of the receptor.
IV. Visualizing the Workflow
Diagrams are essential for communicating complex scientific workflows. The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of the homology modeling and docking process.
Figure 1: The overall homology modeling and docking workflow.
Figure 2: The iterative process of model validation.
V. Conclusion and Future Perspectives
Homology modeling is a powerful and indispensable tool in modern structure-based drug discovery, particularly when experimental structures are unavailable. By following a rigorous and self-validating workflow as outlined in this guide, researchers can generate high-quality models of protein targets that can provide crucial insights into ligand binding and guide the optimization of novel therapeutics. The successful application of these models in virtual screening, lead optimization, and the rationalization of SAR can significantly accelerate the drug discovery process.
As the number of experimentally determined protein structures continues to grow, and as modeling algorithms become more sophisticated, the accuracy and reliability of homology modeling will only continue to improve. The integration of homology modeling with other computational techniques, such as molecular dynamics simulations and machine learning, promises to further enhance our ability to predict and understand the complex interplay between small molecules and their biological targets, ultimately leading to the development of safer and more effective medicines.
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- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). European Journal of Medicinal Chemistry, 235, 114282.
- N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology, 20(1), 94.
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An In-Depth Technical Guide to 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (CAS Number: 1048004-08-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic organic compound featuring a core structure that is of significant interest in the field of medicinal chemistry. The molecule integrates a phenylpyridine moiety with a 2-aminopyrimidine group, a scaffold recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a particular focus on its likely role as a kinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the rationale behind its synthesis and potential therapeutic applications.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 1048004-08-5
-
Molecular Formula: C₁₅H₁₂N₄
-
Molecular Weight: 248.28 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 248.28 g/mol | Calculated |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 64.7 Ų | PubChem |
Rationale for Synthesis and Potential Biological Significance
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. This structural motif is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition. The phenylpyridine substituent at the 4-position of the pyrimidine ring can be strategically utilized to explore hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
The broader class of N-phenylpyrimidin-2-amine derivatives has been extensively investigated and has led to the development of several FDA-approved kinase inhibitors.[1] These compounds have shown efficacy in oncology by targeting key regulators of the cell cycle and signal transduction pathways, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[2] The structural features of this compound suggest its potential to interact with and inhibit the activity of one or more protein kinases, making it a compound of interest for cancer research and the development of other targeted therapies.
Synthesis Methodology
The synthesis of this compound can be approached through a well-established synthetic route for 2,4-disubstituted pyrimidines, which typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. A plausible and efficient synthetic pathway is a three-step process commencing from commercially available starting materials.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the title compound.
Step 1: Synthesis of 1-(6-phenylpyridin-3-yl)ethanone
The synthesis of the key intermediate, 1-(6-phenylpyridin-3-yl)ethanone, can be achieved from 6-phenylnicotinic acid. This transformation involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a malonate derivative and subsequent decarboxylation.
Step 2: Synthesis of (E)-3-(dimethylamino)-1-(6-phenylpyridin-3-yl)prop-2-en-1-one
The α,β-unsaturated ketone, a crucial precursor for the pyrimidine ring formation, is synthesized by the reaction of 1-(6-phenylpyridin-3-yl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
Experimental Protocol:
-
To a solution of 1-(6-phenylpyridin-3-yl)ethanone in toluene, add N,N-dimethylformamide dimethyl acetal.[3]
-
Reflux the reaction mixture for 16-18 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone.[3]
-
The crude product can be purified by crystallization from a suitable solvent such as diethyl ether.[3]
Step 3: Synthesis of this compound
The final step involves the cyclocondensation of the enaminone with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring. This is a classic and widely used method for the synthesis of this class of compounds.[4]
Experimental Protocol:
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir the mixture.
-
Add a solution of (E)-3-(dimethylamino)-1-(6-phenylpyridin-3-yl)prop-2-en-1-one in ethanol to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.[4]
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.[4]
Predicted Biological Activity and Potential Therapeutic Applications
The structural similarity of this compound to known kinase inhibitors strongly suggests its potential as an inhibitor of one or more protein kinases. The 2-aminopyrimidine core is a well-established pharmacophore for kinase inhibition, and the phenylpyridine substituent can be accommodated in the hydrophobic regions of the ATP-binding site.
Diagram 2: Kinase Inhibition by 2-Aminopyrimidine Scaffold
Caption: Binding mode of a 2-aminopyrimidine inhibitor in a kinase active site.
Derivatives of 2-aminopyrimidine have been reported as potent inhibitors of a variety of kinases, including:
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it an attractive target in oncology.[2][5]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK2, CDK4, and CDK6, which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7][8]
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in certain types of cancer.[9]
Given this precedent, this compound is a promising candidate for screening against a panel of protein kinases to identify its specific targets and to evaluate its potential as a therapeutic agent, particularly in the context of cancer.
Future Directions and Research Opportunities
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Detailed Synthesis and Characterization: A comprehensive report on the synthesis of this compound, including optimization of reaction conditions, detailed workup and purification procedures, and full analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) is needed.
-
Kinase Profiling: The compound should be screened against a broad panel of protein kinases to identify its primary targets and to determine its selectivity profile.
-
In Vitro Biological Evaluation: Once the primary kinase targets are identified, the compound's inhibitory activity should be quantified by determining its IC₅₀ values. Furthermore, its effects on downstream signaling pathways and cellular processes (e.g., proliferation, apoptosis) should be investigated in relevant cell lines.
-
In Vivo Studies: If promising in vitro activity is observed, the compound's pharmacokinetic properties and in vivo efficacy should be evaluated in appropriate animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenylpyridine moiety could provide valuable insights into the SAR and lead to the development of more potent and selective inhibitors.
Conclusion
This compound is a molecule of significant interest for drug discovery, particularly in the area of kinase inhibition. Its synthesis is achievable through established chemical methodologies, and its structural features are highly suggestive of biological activity. This technical guide provides a foundational understanding of the compound and outlines a clear path for future research to unlock its therapeutic potential. The insights provided herein are intended to empower researchers to further explore this promising scaffold in the quest for novel and effective therapeutic agents.
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Methodological & Application
Introduction: Unveiling the Cellular Activity of a Novel Pyrimidine-Amine Compound
An In-Depth Guide to the Cellular Characterization of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant small molecule inhibitors, particularly those targeting protein kinases.[1] Compounds bearing this motif have been developed as potent inhibitors of targets such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), which are critical regulators of cell cycle and oncogenic signaling.[2][3]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial in vitro cellular characterization of this compound, hereafter referred to as the "Test Compound." We will proceed from fundamental handling and broad-spectrum activity assessment to targeted mechanistic studies. The protocols herein are designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation.
Section 1: Foundational Procedures: Compound Management and Stock Solution Preparation
The integrity of any cell-based assay begins with the proper handling and preparation of the test compound. Small molecule inhibitors can have variable stability and solubility, which must be addressed to ensure accurate and consistent dosing.[4]
Protocol 1.1: Preparation of High-Concentration Stock Solutions
-
Rationale: Most small molecule inhibitors are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and miscibility with aqueous cell culture media. Preparing a high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to cell cultures, thereby preventing solvent-induced cytotoxicity.[4]
-
Step-by-Step Method:
-
Accurately weigh a precise amount of the Test Compound (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of anhydrous, sterile DMSO required to achieve a 10 mM stock solution. (Molecular Weight of C15H12N4 = 248.28 g/mol ).
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the Test Compound.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary if solubility is limited.
-
Create small-volume aliquots (e.g., 10-20 µL) in sterile tubes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Section 2: Primary Screening: Assessment of Cytotoxicity and Anti-proliferative Effects
The initial goal is to determine the concentration range at which the Test Compound affects cell viability and proliferation. This is a critical first step for identifying its potency and therapeutic window.[5][6] Cytotoxicity assays are widely used in drug discovery to screen for compounds that may be developed as cancer therapeutics or to eliminate compounds with off-target toxicity.[6]
Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 2.1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Rationale: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7] It is a highly sensitive and robust method suitable for high-throughput screening.
-
Materials:
-
Selected cancer cell lines (e.g., MV-4-11 for AML, HT-29 for colon cancer, MCF-7 for breast cancer). The choice of cell line should ideally be guided by the suspected target of the compound.[7]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well clear-bottom, white-walled plates.
-
Test Compound stock solution (10 mM in DMSO).
-
Positive control (e.g., Staurosporine, 10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
-
-
Step-by-Step Method:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution series of the Test Compound in complete medium. A common starting range is 100 µM to 1 nM. Also prepare dilutions for the positive control and a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds, positive control, or vehicle control. Include wells with medium only (no cells) for background measurement.
-
Incubation: Return the plate to the incubator for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
-
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of a compound across different cell lines.[8]
| Cell Line | Cancer Type | Suspected Key Driver | Hypothetical IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.05 |
| HT-29 | Colorectal Cancer | KRAS, PI3K | 1.2 |
| MCF-7 | Breast Cancer | ER+, PIK3CA | 2.5 |
| HEK293 | Normal Embryonic Kidney | N/A (Toxicity Control) | >10 |
Section 3: Mechanistic Elucidation: Target Identification and Validation
Identifying the molecular target of a novel compound is crucial for understanding its mechanism of action and for further drug development.[9] Given the 2-aminopyrimidine core, a logical hypothesis is that the Test Compound inhibits one or more protein kinases.[10]
Target Validation Workflow
Caption: A tiered workflow for kinase inhibitor target validation.
Protocol 3.1: Cellular Target Engagement via Western Blot
-
Rationale: Once a putative kinase target is identified from a biochemical screen (e.g., a commercial kinome scan), it is essential to confirm that the compound inhibits the kinase within a cellular context.[8] This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates target engagement.
-
Step-by-Step Method:
-
Cell Culture and Treatment:
-
Select a cell line known to have high activity of the target kinase (e.g., MV-4-11 for FLT3).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the Test Compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT5 for FLT3 inhibition).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescent (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein of the substrate (e.g., anti-total-STAT5) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal. A dose-dependent decrease in this ratio confirms cellular target engagement.
-
Section 4: Advancing the Model: Transition to 3D Cell Culture
While 2D monolayer cultures are invaluable for initial screening, they do not fully replicate the complex tumor microenvironment.[11] Advanced 3D cell culture models, such as spheroids or organoids, offer a more physiologically relevant system for evaluating therapeutic efficacy, as they better mimic cell-cell interactions, nutrient gradients, and drug penetration challenges found in vivo.[11][12] Once the Test Compound's primary mechanism and potency are established in 2D, re-evaluating its IC50 and target engagement in a 3D model is a critical step for translational relevance.
Conclusion
This guide outlines a systematic and robust methodology for the initial cellular characterization of this compound. By progressing from fundamental compound handling to quantitative cytotoxicity assays and finally to specific mechanistic studies, researchers can generate a comprehensive data package. This rigorous, multi-faceted approach is essential for validating a novel compound's therapeutic potential and provides a solid foundation for subsequent preclinical development. Adherence to good cell culture practice, including regular testing for mycoplasma contamination and cell line authentication, is paramount throughout this entire process to ensure data integrity.[13][14]
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Jaffery, R., Zheng, N., Hou, J., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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Konc, J., Konc, J. T., Penca, M., & Janežič, D. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Konc, J., Konc, J. T., Penca, M., & Janežič, D. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH. [Link]
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van der Steen, J. W., van der Burg, A. M., de Groot, M. J., & Lemeer, S. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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WJBPHS. Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
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AMSBIO. (2024). Culture techniques for drug discovery and therapeutics. Drug Discovery News. [Link]
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Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. PMC - NIH. [Link]
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Imamura, Y., Mukohara, T., Shimono, Y., & Minami, H. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers. [Link]
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Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Wang, L., He, Y., & Xu, L. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega. [Link]
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PubChem. 4-Methyl-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. National Center for Biotechnology Information. [Link]
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Chang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. [Link]
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Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. [Link]
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Dang, Y., et al. (2024). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. European Journal of Medicinal Chemistry. [Link]
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Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]
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Wang, C., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
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Balasubramanian, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]
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Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC - NIH. [Link]
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Li, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
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Application Note: Profiling the Kinase Inhibitory Activity of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.
Introduction
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1] Numerous FDA-approved kinase inhibitors feature this core, highlighting its therapeutic potential, particularly in oncology.[1] This application note provides a detailed guide for characterizing the inhibitory activity of a novel aminopyrimidine derivative, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. While direct biological data for this specific molecule is nascent, the extensive research on analogous structures, such as N-phenylpyridin-2-amine and other substituted pyrimidin-2-amines, strongly suggests its potential as an inhibitor of key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[2][3][4][5]
This document will guide researchers through the principles of kinase inhibition assays, provide detailed step-by-step protocols for both biochemical and cellular characterization, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for the evaluation of this compound and other novel kinase inhibitors.
Scientific Rationale: Why Target CDKs and Aurora Kinases?
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[5][6] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[6] Similarly, Aurora kinases are essential for the proper execution of mitosis, and their overexpression is frequently observed in various tumor types, correlating with poor prognosis.[3][4] The structural similarity of this compound to known CDK and Aurora kinase inhibitors makes these enzyme families high-priority targets for initial screening and characterization.[4][6]
Below is a simplified representation of the cell cycle pathway, highlighting the roles of CDKs and Aurora kinases, potential targets for this compound.
Caption: Simplified cell cycle pathway illustrating key CDK complexes and Aurora kinases as potential targets for inhibition.
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial for characterizing a novel kinase inhibitor. The following workflow outlines the key stages, from initial biochemical screening to cellular activity assessment.
Caption: A standard workflow for the evaluation of novel kinase inhibitors, from initial biochemical characterization to cellular validation.[2]
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Below are protocols for two common assay formats.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method suitable for primary screening and IC50 determination.[7]
Principle: The kinase reaction consumes ATP, generating ADP. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Protocol: IC50 Determination for CDK2/Cyclin A
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Dilute the compound series in kinase assay buffer to an intermediate concentration (e.g., 4X the final desired concentration).
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the diluted compound to the appropriate wells. Include wells with DMSO only for "no inhibition" controls and wells without kinase for "background" controls.
-
Add 5 µL of a 2X kinase/substrate solution (containing purified CDK2/Cyclin A and a suitable peptide substrate like Histone H1) in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution (the concentration should be at or near the Km of the kinase for ATP).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibition" controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)
This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[7]
Principle: The kinase transfers the gamma-phosphate from [γ-³³P]-ATP to a peptide or protein substrate. The radiolabeled substrate is then captured on a filter membrane, while the unincorporated [γ-³³P]-ATP is washed away. The radioactivity on the filter is then quantified.
Protocol: IC50 Determination for Aurora Kinase A
-
Compound Preparation: As described in the luminescence-based assay protocol.
-
Kinase Reaction Setup (96-well plate):
-
Prepare a reaction mix containing kinase assay buffer, purified Aurora Kinase A, and its specific peptide substrate.
-
Add the diluted compound to the appropriate wells, along with positive (DMSO) and negative (no enzyme) controls.
-
Initiate the reaction by adding a solution of MgCl₂ and [γ-³³P]-ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
-
Signal Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis: As described in the luminescence-based assay protocol.
Cell-Based Assays
Cell-based assays are critical for confirming that the biochemical activity of an inhibitor translates into a functional effect in a cellular context.
Antiproliferative Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
Protocol: MTT Assay in a Breast Cancer Cell Line (e.g., MCF-7)
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include DMSO-treated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percent inhibition of cell growth for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Target Engagement Assay by Western Blot
This assay confirms that the compound is hitting its intended target within the cell. For an Aurora kinase inhibitor, a common readout is the phosphorylation of Histone H3 at Serine 10 (p-Histone H3), a direct substrate of Aurora B.[3]
Protocol:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., COLO 205) with varying concentrations of the inhibitor for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the p-Histone H3 signal, normalized to total Histone H3, indicates target engagement.
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise format.
| Assay Type | Target Kinase | Parameter | Result for this compound |
| Biochemical | CDK2/Cyclin A | IC50 | [Insert experimental value] µM |
| Biochemical | Aurora Kinase A | IC50 | [Insert experimental value] µM |
| Cell-Based | MCF-7 Cells | GI50 | [Insert experimental value] µM |
| Cell-Based | COLO 205 Cells | p-Histone H3 EC50 | [Insert experimental value] µM |
Interpretation: The IC50 values from biochemical assays will define the potency and selectivity of the compound. A potent inhibitor will have a low nanomolar to micromolar IC50. The GI50 from the antiproliferative assay should ideally correlate with the biochemical potency against the target kinase driving the proliferation of that cell line. A reduction in the phosphorylation of a target substrate in the cell-based target engagement assay provides strong evidence that the compound's antiproliferative effect is mediated through the inhibition of the intended kinase.
Troubleshooting
| Problem | Possible Cause | Solution |
| High well-to-well variability | Pipetting errors, inconsistent incubation times | Use calibrated pipettes, ensure uniform mixing, automate liquid handling if possible |
| No kinase activity | Inactive enzyme, incorrect buffer components | Use a new batch of enzyme, verify buffer pH and component concentrations |
| Insoluble compound | Poor solubility in aqueous buffer | Increase DMSO concentration (up to 1%), sonicate the compound stock |
| Discrepancy between biochemical and cellular data | Poor cell permeability, efflux pumps, off-target effects | Perform permeability assays, test in cell lines with known efflux pump expression, conduct broader kinase profiling |
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these detailed protocols, researchers can generate high-quality data to determine its potency, selectivity, and cellular activity. The insights gained from these studies will be crucial for guiding further preclinical development and establishing the therapeutic potential of this and other novel aminopyrimidine-based compounds.
References
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Application Notes & Protocols for the Solubilization of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine in DMSO
Abstract
This document provides a detailed protocol for the dissolution of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, a pyridinyl-pyrimidine derivative, in dimethyl sulfoxide (DMSO). As a potent solvent for a wide range of organic molecules, DMSO is a standard choice for preparing stock solutions in drug discovery and life sciences research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for achieving accurate and reproducible compound concentrations for in vitro and in vivo studies. The protocol emphasizes best practices to mitigate common challenges such as low solubility, precipitation upon dilution into aqueous media, and potential solvent-induced cytotoxicity.[1][3]
Introduction: The Critical Role of Proper Compound Solubilization
However, the use of DMSO is not without its caveats. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[1] Furthermore, compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers, a common step in biological assays.[1] Therefore, a systematic approach to solubilization, storage, and dilution is paramount for data integrity.
Compound & Solvent Characteristics
Before proceeding with the dissolution protocol, it is essential to understand the properties of both the solute and the solvent.
2.1. This compound:
While specific physicochemical data for this exact molecule is not widely published, its structural motifs (phenyl, pyridine, pyrimidine) suggest it is a relatively nonpolar organic molecule. Analogous structures, such as other N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have been investigated as potent kinase inhibitors.[4]
2.2. Dimethyl Sulfoxide (DMSO):
DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It is miscible with water and most organic solvents, making it a versatile vehicle for compound delivery in biological systems.[2] However, DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect compound stability.[1]
Safety Precautions & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile rubber is a suitable choice).[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][8]
-
Handling: Avoid direct contact with the skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[7][8] Do not eat, drink, or smoke when handling the compound.[7]
Experimental Protocol: Preparation of a DMSO Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO. It is recommended to first perform a preliminary solubility test to determine the maximum solubility of the compound in DMSO at room temperature.[9]
4.1. Materials & Equipment:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (stored in a tightly sealed container)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath (optional, for gentle warming)
4.2. Step-by-Step Dissolution Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration for small molecules is 10 mM.
-
Calculate the Required Mass: Use the molecular weight of this compound to calculate the mass needed for your desired volume and concentration.
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Facilitate Dissolution:
-
Vortexing: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.[1] Visually inspect for any undissolved particles.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes.[1] This can help break up aggregates.
-
Gentle Warming (Optional): As a further step, you may gently warm the solution in a 37°C water bath.[1] Be cautious, as excessive heat can degrade some compounds.
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before proceeding.
Data Summary Table
| Parameter | Recommended Value/Practice | Rationale |
| Solvent | Anhydrous DMSO | Excellent solvating power for a wide range of organic compounds.[1][2] |
| Stock Concentration | 10-50 mM (empirically determined) | High enough for serial dilutions, but low enough to remain soluble. |
| Final DMSO in Assay | < 0.5% (ideally ≤ 0.1%) | To minimize solvent-induced cytotoxicity and assay interference.[1][3] |
| Storage Temperature | -20°C or -80°C | To maintain compound stability and prevent degradation.[1][3] |
| Freeze-Thaw Cycles | Minimize (aliquot into single-use volumes) | Repeated freeze-thaw cycles can lead to compound degradation.[1] |
Workflow for Stock Solution Preparation and Dilution
Caption: Workflow for preparing and diluting this compound.
Serial Dilution to Avoid Precipitation
A common pitfall is the precipitation of a compound when a high-concentration DMSO stock is diluted directly into an aqueous assay buffer.[1] To circumvent this, perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1]
7.1. Serial Dilution Protocol:
-
Start with your high-concentration stock solution (e.g., 10 mM in 100% DMSO).
-
Prepare a series of sterile tubes, one for each desired intermediate concentration.
-
To create a 10-fold serial dilution, add 90 µL of 100% DMSO to each subsequent tube.
-
Transfer 10 µL from the stock solution to the first tube, cap, and vortex thoroughly. This creates a 1 mM solution.
-
Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the next tube containing 90 µL of DMSO to create a 100 µM solution.
-
Continue this process until you have reached your desired range of concentrations, all in 100% DMSO.
-
From these DMSO-based dilutions, you can then perform the final dilution into your aqueous assay buffer to achieve the desired working concentration with a low final DMSO percentage.
Storage and Stability
DMSO stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers to maintain their integrity.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the dissolution of this compound in DMSO. By adhering to these steps, researchers can prepare accurate and reproducible stock solutions, thereby ensuring the integrity and reliability of their experimental data. The principles outlined here are broadly applicable to a wide range of novel or uncharacterized small molecules in drug discovery and development.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- MCE. (n.d.). Compound Handling Instructions.
- protocols.io. (2021, October 21).
- BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Quora. (2018, April 25). How do I make a stock solution of a substance in DMSO?
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
- Thermo Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- MedchemExpress.com. (2025, December 30).
- Fisher Scientific. (n.d.).
- RSC Publishing. (n.d.). N-(Pyridin-3-yl)
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
Sources
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- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vivo Dosing of Phenyl-Pyridine-Pyrimidine Core Kinase Inhibitors in Mouse Models
Introduction: Targeting Aberrant Kinase Signaling in Oncology
The dysregulation of protein kinase signaling is a cornerstone of cancer pathogenesis. The compound 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine represents a class of heterocyclic small molecules designed to inhibit specific kinases involved in tumor growth and survival. While detailed in vivo studies for this specific molecule are not extensively published, its core structure—a phenyl-pyridine-pyrimidine scaffold—is characteristic of numerous potent kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK).
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion in non-small cell lung cancer - NSCLC), drives oncogenesis.[1][2] Preclinical studies using transgenic and xenograft mouse models have been instrumental in validating ALK as a therapeutic target and in the development of ALK inhibitors.[1][3] These models have demonstrated that targeted inhibition of ALK can lead to significant tumor regression.[3][4]
This document provides a comprehensive guide to the in vivo administration of kinase inhibitors with a phenyl-pyridine-pyrimidine core, using a representative advanced ALK inhibitor, as a paradigm. The principles and protocols outlined herein are designed to provide researchers with a robust framework for preclinical evaluation of similar compounds, including this compound, with the understanding that compound-specific optimization is essential.
Preclinical Considerations for In Vivo Studies
Before initiating in vivo dosing, a thorough understanding of the compound's physicochemical and in vitro properties is critical. This foundational data informs dose selection, vehicle formulation, and the overall study design.
Compound Characterization and Formulation
-
Solubility: The aqueous solubility of the test compound across a physiologically relevant pH range is a primary determinant of its potential for oral bioavailability. Many kinase inhibitors are poorly soluble, necessitating specialized vehicle formulations.
-
LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vitro Potency (IC50): The half-maximal inhibitory concentration against the target kinase (e.g., ALK) and in cell-based proliferation assays provides a benchmark for the desired therapeutic concentrations in vivo. For instance, a potent ALK inhibitor would be expected to have an IC50 in the low nanomolar range.
-
Metabolic Stability: In vitro assessment using liver microsomes or hepatocytes from the study species (e.g., mouse) helps to predict the compound's in vivo half-life and clearance, guiding the dosing frequency.
Vehicle Selection: The choice of vehicle is crucial for ensuring the compound's solubility, stability, and bioavailability, while minimizing toxicity. A tiered approach to vehicle screening is recommended.
| Vehicle Component | Purpose | Example Formulations |
| Aqueous Vehicles | For soluble compounds. | Saline, Phosphate-Buffered Saline (PBS) |
| Suspending Agents | For poorly soluble compounds, creates a uniform suspension. | 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) |
| Solubilizing Agents | To improve solubility. | PEG300/400, DMSO, Tween 80 |
| pH Modifiers | To maintain a pH that favors solubility and stability. | Citrate buffer, Phosphate buffer |
A common starting formulation for oral gavage of poorly soluble kinase inhibitors is 0.5% Methylcellulose with 0.1% Tween 80 in sterile water.
Mouse Model Selection
The choice of mouse model is contingent on the research question. For ALK inhibitors, several well-established models are utilized:
-
Cell-Derived Xenograft (CDX) Models: Nude or SCID mice are subcutaneously or orthotopically implanted with human cancer cell lines expressing the target kinase (e.g., NCI-H3122 cells for EML4-ALK). These are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted in immunodeficient mice. These models are thought to better recapitulate the heterogeneity and therapeutic response of human tumors.
-
Genetically Engineered Mouse (GEM) Models: These models, such as transgenic mice expressing EML4-ALK in lung epithelial cells, develop tumors in their native microenvironment, providing a powerful system for studying tumor progression and resistance.[1][4]
Experimental Protocols
The following protocols are presented as a comprehensive guide. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the ADME properties of the compound in mice, including key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Methodology:
-
Animal Allocation: Use healthy, age-matched mice (e.g., CD-1 or C57BL/6, 8-10 weeks old). Allocate 3-4 mice per time point for each route of administration.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The compound should be fully solubilized for IV injection.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage using an appropriate formulation.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters.
Expected Outcome: This study will establish the oral bioavailability and inform the dosing regimen for subsequent efficacy studies.
Protocol 2: Maximum Tolerated Dose (MTD) and Tolerability Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Dose Escalation: Start with a dose informed by in vitro cytotoxicity and PK data. Administer the compound daily for 5-14 days to groups of mice (n=3-5 per group) at escalating dose levels.
-
Monitoring:
-
Clinical Observations: Record daily observations for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Endpoint Analysis: At the end of the study, perform a complete blood count (CBC), serum chemistry analysis, and gross necropsy.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in a relevant mouse model.
Methodology:
-
Tumor Implantation: Inoculate immunodeficient mice with a suspension of cancer cells (e.g., 1-5 x 10^6 NCI-H2228 cells in Matrigel) subcutaneously in the flank.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (e.g., at two dose levels below the MTD)
-
Positive Control (e.g., a known ALK inhibitor like Crizotinib or Ceritinib)
-
-
Treatment: Administer the assigned treatments daily via the predetermined route (e.g., oral gavage) for a specified duration (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the difference in tumor volume between treated and vehicle control groups.
-
Body Weight: Monitor for any treatment-related toxicity.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to assess target engagement (e.g., by Western blot for phosphorylated ALK).
Data Presentation and Visualization
Clear presentation of data is crucial for interpreting study outcomes.
Table 1: Representative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| Compound X | 25 | 600 ± 150 | 60 | -2 |
| Compound X | 50 | 200 ± 80 | 87 | -8 |
| Positive Control | 50 | 250 ± 100 | 83 | -5 |
Data are presented as mean ± SEM.
Diagrams
Experimental Workflow for In Vivo Efficacy Study
Caption: Simplified ALK signaling pathway and the point of inhibition.
Conclusion
The in vivo evaluation of kinase inhibitors such as this compound is a multifaceted process that relies on a systematic and well-informed approach. By carefully considering the compound's properties, selecting appropriate animal models, and executing robust experimental protocols for pharmacokinetics, tolerability, and efficacy, researchers can generate the high-quality data necessary to advance promising therapeutic candidates toward clinical development. The protocols and frameworks provided herein offer a solid foundation for these critical preclinical studies.
References
-
McDermott, U., et al. (2008). Genomic alterations of anaplastic lymphoma kinase may sensitize tumors to an ALK inhibitor. Cancer Research, 68(9), 3389-3395. Available at: [Link]
-
Chen, Z., et al. (2016). Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer. Journal of Thoracic Oncology, 11(7), 1039-1048. Available at: [Link]
-
Li, L., et al. (2021). A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 13(12), e14296. Available at: [Link]
-
Hallberg, B., & Palmer, R. H. (2016). The role of the ALK receptor in cancer biology. Annals of Oncology, 27(suppl_3), iii4-iii15. Available at: [Link]
-
Liu, X., et al. (2018). Abstract 4937: WX-0593, a novel second-generation ALK inhibitor, demonstrates potent antitumor activity in preclinical models. Cancer Research, 78(13_Supplement), 4937-4937. Available at: [Link]
-
Patel, H. N., et al. (2019). Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. Bioorganic & Medicinal Chemistry Letters, 29(12), 1514-1517. Available at: [Link]
-
Golding, B., et al. (2017). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3350-3355. Available at: [Link]
-
Wood, A. C., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 955-963. Available at: [Link]
-
Wang, F., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2311. Available at: [Link]
-
Cui, J. J. (2014). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 21(19), 2159-2174. Available at: [Link]
Sources
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- 2. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine for Cyclin-Dependent Kinase 4/6 Inhibition
Introduction: The Therapeutic Potential of Pyrimidin-2-amine Scaffolds in Oncology
The pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has established it as a valuable starting point for the development of targeted therapies. The specific compound, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, belongs to a class of phenyl-pyridin-yl-pyrimidine derivatives that have shown promise as modulators of critical cell signaling pathways. Notably, analogous structures have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2][3] Dysregulation of the CDK4/6-Cyclin D axis is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][2][4] The inhibition of CDK4/6 activity prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and preventing entry into the S phase.[1][2][3][4][5] This mechanism provides a compelling rationale for screening this compound and similar compounds for anti-cancer activity via CDK4/6 inhibition.
This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound to identify its potential as a CDK4/6 inhibitor. We present a robust, validated HTS protocol utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a detailed workflow for data analysis, hit confirmation, and counter-screening.
Physicochemical Properties and Compound Handling
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C₁₅H₁₂N₄ | Based on chemical structure |
| Molecular Weight | ~248.29 g/mol | Calculated from molecular formula |
| Predicted XLogP3 | ~2.5 - 3.5 | PubChem entries for similar structures |
| Solubility | Soluble in DMSO; low aqueous solubility | Common for this class of compounds |
| Stability | Generally stable under standard laboratory conditions. Light sensitivity should be considered. | General stability of pyrimidine derivatives |
Compound Preparation for HTS:
For high-throughput screening, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. This stock solution is then used to prepare intermediate and final assay-ready plates through serial dilutions. It is crucial to ensure the compound is fully dissolved to avoid false negatives. Quality control of the compound stock is essential and should include assessment of purity (e.g., by HPLC-MS) and identity (e.g., by ¹H-NMR) before initiating a large-scale screen.
High-Throughput Screening for CDK4/6 Inhibition: A TR-FRET Approach
The LanthaScreen® TR-FRET technology is a robust and sensitive platform for HTS of kinase inhibitors. This assay format offers a homogenous, "mix-and-read" protocol that is readily amenable to automation. The principle of the CDK4/6 TR-FRET assay is based on the detection of the phosphorylation of a substrate, the Retinoblastoma (Rb) protein, by the CDK4/Cyclin D3 complex.
Assay Principle:
A Europium (Eu)-labeled anti-phospho-Rb antibody (donor) and a GFP-tagged Rb protein (acceptor) are used. In the presence of active CDK4/Cyclin D3, the GFP-Rb substrate is phosphorylated. The Eu-labeled anti-pRb antibody then binds to the phosphorylated GFP-Rb, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in FRET to the GFP acceptor, leading to a high TR-FRET signal. In the presence of an inhibitor, such as this compound, the phosphorylation of GFP-Rb is reduced, preventing the binding of the Eu-labeled antibody and resulting in a low TR-FRET signal.
Caption: TR-FRET assay principle for CDK4/6 inhibition.
Detailed HTS Protocol
Materials and Reagents:
-
Compound: this compound
-
Enzyme: Recombinant Human CDK4/Cyclin D3
-
Substrate: GFP-Rb protein
-
Antibody: LanthaScreen® Eu-anti-pRb (Ser807/811) Antibody[6]
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution: TR-FRET dilution buffer containing EDTA
-
Plates: 384-well, low-volume, black, non-binding surface microplates
-
Positive Control: A known CDK4/6 inhibitor (e.g., Palbociclib)
-
Negative Control: DMSO
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of the compound dilutions, positive controls, and negative controls into the 384-well assay plates.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of CDK4/Cyclin D3 and GFP-Rb in kinase buffer.
-
Dispense 5 µL of the enzyme/substrate mixture into each well of the assay plate.
-
Briefly centrifuge the plates and incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer at a concentration close to the Km for CDK4.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Stopping the Reaction and Antibody Addition:
-
Prepare a solution of Eu-anti-pRb antibody in TR-FRET dilution buffer containing EDTA. The EDTA will chelate Mg²⁺ and stop the kinase reaction.
-
Add 10 µL of the antibody/stop solution to each well.
-
Incubate the plates at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-compatible plate reader.
-
Set the excitation wavelength to 340 nm and measure emission at 620 nm (Europium donor) and 665 nm (GFP acceptor).
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated for each well.
-
Data Analysis and Hit Confirmation
A robust data analysis workflow is critical for the successful identification of true positive hits from the primary HTS.
Primary Data Analysis:
-
Normalization: Raw TR-FRET ratios are normalized to the plate controls. The activity of each compound is typically expressed as a percentage of inhibition relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Quality Control: The quality of each assay plate is assessed using the Z'-factor.[7][8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8][9][10][11]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Hit Selection: A hit is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Prioritization Workflow:
Caption: A typical workflow for hit confirmation and prioritization.
Dose-Response and IC₅₀ Determination:
Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀). A 10-point, 3-fold serial dilution is recommended to generate a robust concentration-response curve.
Orthogonal Assays:
To eliminate false positives arising from assay-specific interference, hits should be validated in an orthogonal assay that employs a different detection technology. For kinase inhibitors, a suitable orthogonal assay is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after the kinase reaction. A true inhibitor of CDK4/6 should show a dose-dependent decrease in ATP consumption.
Counter-Screening for Assay Interference:
It is essential to perform counter-screens to identify compounds that interfere with the assay components. This can include:
-
Promiscuity Assays: Screening against a panel of unrelated targets to assess specificity.
-
TR-FRET Interference Assay: Running the assay in the absence of the enzyme to identify compounds that directly quench or enhance the FRET signal.
Cell-Based Assays:
The most promising hits should be further validated in cell-based assays to confirm their activity in a more physiologically relevant context. This can include:
-
Western Blotting: Assessing the phosphorylation status of Rb in a cancer cell line (e.g., MCF-7) treated with the compound. A potent inhibitor should lead to a decrease in pRb levels.
-
Cell Proliferation Assays: Measuring the anti-proliferative effect of the compound on cancer cell lines known to be dependent on CDK4/6 activity.
Conclusion and Future Directions
The application of a well-designed high-throughput screening campaign is a critical first step in the discovery of novel therapeutic agents. The protocol outlined in this application note provides a robust and reliable framework for the initial evaluation of this compound as a potential CDK4/6 inhibitor. The combination of a highly sensitive TR-FRET primary assay with a rigorous hit confirmation and counter-screening cascade will enable the identification of high-quality lead compounds for further optimization and preclinical development. The promising pyrimidin-2-amine scaffold, coupled with a targeted approach against the clinically validated CDK4/6 pathway, represents a sound strategy in the ongoing search for novel cancer therapeutics.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]
-
O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417–430. [Link]
-
Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
SoftGenetics. (n.d.). GeneMarker®HTS Forensic NGS Analysis Software. SoftGenetics. [Link]
-
Scispot. (2023, November 19). Top High Throughput Screening Software for Labs. Scispot. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
-
Nunes, C., Anckaert, J., De Vloed, F., De Wyn, J., Durinck, K., Vandesompele, J., Speleman, F., & Vermeirssen, V. (2022). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PLOS ONE, 17(1), e0261833. [Link]
-
PunnettSquare Tools. (2024). Z-Factor Calculator. PunnettSquare Tools. [Link]
-
ResearchGate. (n.d.). Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors. ResearchGate. [Link]
-
BMG LABTECH. (2024, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
-
HMP Education. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer [Video]. YouTube. [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]
-
PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-methyl-6-phenyl-N-propan-2-ylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Methyl-6-phenyl-2-pyridin-3-ylpyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
Singh, A., et al. (2021). A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. STAR protocols, 2(3), 100702. [Link]
-
Agilent Technologies. (n.d.). A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G0/G1 Cell Phase Transition. Agilent Technologies. [Link]
-
BuyersGuideChem. (n.d.). 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. BuyersGuideChem. [Link]
-
BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. BMG LABTECH. [Link]
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- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. punnettsquare.org [punnettsquare.org]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine Powder
Introduction
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine is a heterocyclic amine of significant interest in contemporary drug discovery and development. Its structural motif is prevalent in a variety of biologically active molecules, notably as a scaffold for kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and preliminary application of this compound powder in a laboratory setting. The protocols and recommendations herein are grounded in established safety practices for aromatic amines and draw upon available data for structurally related compounds to ensure a high standard of scientific integrity and laboratory safety.
Compound Profile and Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Remarks |
| Molecular Formula | C₁₅H₁₂N₄ | Derived from chemical structure. |
| Molecular Weight | 248.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid powder (e.g., beige, off-white) | Based on similar aminopyrimidine compounds.[3] |
| Melting Point | Not determined. Likely >150 °C | Based on related compounds like 2-Amino-4,6-dimethylpyrimidine (150-154 °C).[3] |
| Solubility | Generally low in water. Soluble in organic solvents like DMSO and DMF.[1] | Aromatic amines often exhibit poor aqueous solubility.[4] |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents.[5] | Aromatic amines can be sensitive to light and air over extended periods. |
Safety, Handling, and Personal Protective Equipment (PPE)
Aromatic amines as a class of compounds are known to have potential health hazards, including skin irritation, eye damage, and potential for mutagenicity.[6] Therefore, stringent safety protocols must be followed.
Hazard Assessment
Based on data for similar aminopyrimidine compounds, this compound should be handled as a hazardous substance.
Table 2: Potential Hazard Classification (Inferred)
| Hazard | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6] |
| Skin Irritation | Category 2 (Causes skin irritation) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust.[3][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound powder.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[3]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[5]
-
Respiratory Protection : Handle the powder in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound.
-
Container : Store in a tightly sealed, airtight container to prevent exposure to moisture and air.
-
Atmosphere : For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Temperature : Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.
-
Incompatibilities : Keep away from strong oxidizing agents.[5]
Experimental Protocols
The following protocols are generalized and should be adapted to specific experimental needs.
Preparation of Stock Solutions
Due to its presumed low aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution for in vitro assays.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of this compound powder in a fume hood.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid dissolution.[1]
-
Visually inspect the solution to ensure there are no particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
In Vitro Kinase Assay (General Protocol)
Given the interest in aminopyrimidine derivatives as kinase inhibitors, a general protocol for an in vitro kinase assay is provided below. This example focuses on Cyclin-Dependent Kinase 2 (CDK2), a known target for similar compounds.[1]
Materials:
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the appropriate kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
In a 96- or 384-well plate, add the diluted compound, positive control, or vehicle (DMSO) to the respective wells.
-
Add the CDK2/Cyclin E1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Waste Disposal
Chemical waste must be handled and disposed of in accordance with institutional and local regulations.
-
Solid Waste : Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, labeled hazardous waste container.[8]
-
Liquid Waste : Collect solutions containing the compound in a labeled hazardous waste container for organic waste. Do not dispose of down the drain.[8]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[5]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
References
-
MDPI. (2022). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]
-
PubChem. 4-Methyl-6-phenylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Phenylpyridine. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine. [Link]
-
Nature. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]
-
National Institutes of Health. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
National Institutes of Health. (2010). N-Butyl-4-methyl-6-phenylpyrimidin-2-amine. [Link]
-
PubMed. (2007). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. [Link]
-
ResearchGate. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
Sources
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- 2. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of Pyrimidin-2-Amine Derivatives as Chemical Probes for Polo-Like Kinase 4 (PLK4)
Introduction:
The compound 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine represents a core chemical scaffold that has been explored extensively in medicinal chemistry for the development of kinase inhibitors. While a specific, well-characterized chemical probe with this exact nomenclature is not prominently established in the literature, numerous derivatives of the pyrimidin-2-amine core have been synthesized and evaluated as potent inhibitors of various kinases. This guide will focus on a representative and potent pyrimidin-2-amine derivative that functions as a chemical probe for Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication and a high-value target in oncology research. The principles and protocols outlined herein are broadly applicable to other pyrimidin-2-amine-based kinase inhibitors.
The serine/threonine kinase PLK4 is a critical regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division. Dysregulation and overexpression of PLK4 have been implicated in the tumorigenesis and progression of various cancers, making it an attractive target for therapeutic intervention. The development of selective PLK4 inhibitors provides researchers with powerful tools to dissect the cellular functions of PLK4 and to explore its potential as a therapeutic target.
One such potent PLK4 inhibitor, a novel pyrimidin-2-amine derivative (referred to as Compound 8h in a key study), has demonstrated high inhibitory activity against PLK4 and serves as an excellent exemplar for a chemical probe.[1] This document provides a comprehensive guide to the use of such pyrimidin-2-amine derivatives for the investigation of PLK4 biology.
Mechanism of Action and Signaling Pathway
PLK4 is a serine/threonine kinase that initiates the formation of new centrioles. Its activity is tightly regulated to ensure that centriole duplication occurs only once per cell cycle. Overexpression of PLK4 can lead to centriole amplification, which in turn can cause chromosomal instability, a hallmark of many cancers. PLK4 inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.
Figure 1: Simplified PLK4 Signaling Pathway in Centriole Duplication. This diagram illustrates the central role of PLK4 in initiating centriole formation and highlights the mechanism of inhibition by a pyrimidin-2-amine chemical probe.
Quantitative Data for Representative PLK4 Inhibitor
The following table summarizes the in vitro potency of a representative pyrimidin-2-amine derivative against PLK4.
| Compound Reference | Target Kinase | IC50 (µM) | Reference |
| Compound 8h | PLK4 | 0.0067 | [1] |
Experimental Protocols
Protocol 1: In Vitro PLK4 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of a pyrimidin-2-amine derivative against PLK4 using a luminescence-based kinase assay.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrimidin-2-amine chemical probe (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the pyrimidin-2-amine chemical probe in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted chemical probe or DMSO (for control wells).
-
Add 10 µL of a solution containing the PLK4 enzyme and the kinase substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PLK4.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the chemical probe relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Anti-Proliferative Assay
This protocol outlines a method to assess the effect of the pyrimidin-2-amine chemical probe on the proliferation of cancer cells that overexpress PLK4.
Materials:
-
Breast cancer cell line (e.g., MCF-7 or MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidin-2-amine chemical probe (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, clear-bottom 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of the pyrimidin-2-amine chemical probe in cell culture medium from a DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted chemical probe or DMSO (for control wells).
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of the chemical probe relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Figure 2: General Experimental Workflow. This diagram outlines the key steps for both the in vitro kinase inhibition assay and the cell-based anti-proliferative assay.
Trustworthiness: Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: In the in vitro kinase assay, a known PLK4 inhibitor should be used as a positive control to ensure the assay is performing as expected. The negative control (DMSO only) establishes the baseline kinase activity.
-
Dose-Response Curves: Generating a full dose-response curve rather than testing a single concentration allows for the determination of an IC50 value, providing a quantitative measure of potency and ensuring the observed inhibition is not due to non-specific effects at high concentrations.
-
Cell Viability Assay Controls: In the cell-based assay, wells with medium only (no cells) should be included to determine the background luminescence. A known cytotoxic agent can serve as a positive control.
-
Orthogonal Assays: To further validate the on-target activity of the chemical probe, it is recommended to perform orthogonal assays, such as a Western blot to measure the phosphorylation of a known PLK4 substrate in cells treated with the inhibitor.
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Synthesis of 4, 6-substituted di-(phenyl)
- Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
Answering your request, as a Senior Application Scientist, I've developed a comprehensive technical support guide for the synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This guide is structured to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed experimental protocol, grounded in authoritative scientific literature.
Introduction: The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the development of various pharmacologically active agents, including potent kinase inhibitors for therapeutic applications.[1][2][3] Its synthesis, while well-established, involves multi-step processes where challenges can arise. This guide provides practical, experience-based solutions to common issues encountered during its synthesis, ensuring researchers can achieve optimal yields and purity.
Section 1: Synthetic Strategy Overview
The most common and reliable pathway to synthesize this compound involves a two-stage process.
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling: This step constructs the 6-phenylpyridin-3-amine core. It involves a palladium-catalyzed cross-coupling reaction between a substituted pyridine (typically 5-bromo-3-aminopyridine or a protected version) and phenylboronic acid.[4][5] The choice of catalyst, base, and solvent system is critical for success.[6][7]
-
Stage 2: Pyrimidine Ring Formation via Cyclocondensation: The pyrimidine ring is built onto the aminopyridine core. A common method involves the reaction of an α,β-unsaturated carbonyl intermediate (an enone, derived from the aminopyridine) with a guanidine salt in the presence of a base.[8][9][10][11] An alternative and efficient approach involves reacting the aminopyridine with cyanamide or its derivatives, which can lead to the desired 2-aminopyrimidine structure.[12]
The overall workflow is visualized in the diagram below.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Stage 1: Suzuki Coupling Issues (Formation of 6-Phenylpyridin-3-amine)
Q1: My Suzuki coupling reaction has a low yield or fails to go to completion. What are the common causes?
-
Potential Causes & Solutions:
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air. Catalyst deactivation is a primary cause of reaction failure.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. If you suspect the catalyst has degraded, use a fresh batch or a more robust pre-catalyst.
-
-
Incorrect Base or Solvent: The base is crucial for activating the boronic acid to form a boronate complex, which facilitates transmetalation.[7] The solvent must be appropriate for the chosen base and temperature.
-
Low Reaction Temperature: Suzuki couplings typically require heating to proceed at a reasonable rate.
-
Solution: Most procedures recommend temperatures between 85-100 °C.[5] Monitor the internal reaction temperature to ensure it reaches and maintains the target.
-
-
Problematic Amine Group: The free amine on 5-bromo-3-aminopyridine can sometimes interfere with the catalyst.
-
Solution: While many direct couplings work, protecting the amine as an acetamide can lead to cleaner reactions and higher yields. The acetamide can be synthesized by reacting the starting material with acetic anhydride and then hydrolyzed post-coupling.[5]
-
-
Q2: I am observing significant debromination of my starting material instead of the coupled product. How can I minimize this?
-
Potential Causes & Solutions:
-
Proto-deboronation: The phenylboronic acid can react with trace water or protic solvents, converting it back to benzene before it couples. This leaves the palladium catalyst to facilitate the reductive debromination of the starting material.
-
Solution: Use anhydrous solvents and reagents where possible. Ensure the base is not excessively hydrated. Running the reaction with a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for this side reaction.
-
-
Catalyst and Ligand Choice: Some ligand systems are more prone to promoting reductive dehalogenation.
-
Solution: If using a custom catalyst/ligand system, consider switching to a well-established one for this transformation, such as Pd(PPh₃)₄ or a system with Buchwald-type ligands, which are known for high efficiency in cross-coupling.
-
-
Stage 2: Pyrimidine Ring Formation Issues
Q3: The cyclocondensation reaction with guanidine is giving me a complex mixture of products. What side reactions could be occurring?
-
Potential Causes & Solutions:
-
Impure Starting Material: The primary cause of complex mixtures is often an impure 6-phenylpyridin-3-amine intermediate from the first step. Residual palladium or unreacted starting materials can interfere with the cyclization.
-
Solution: Ensure the intermediate is thoroughly purified, typically by column chromatography, before proceeding to the next step. Confirm purity by ¹H NMR and LC-MS.
-
-
Harsh Reaction Conditions: High temperatures or excessively strong bases can lead to decomposition or polymerization, especially with heterocyclic systems.
-
Incorrect Stoichiometry: An excess of either the enone precursor or guanidine can lead to side products.
-
Solution: Use precise equimolar quantities of the reactants as a starting point for optimization.[10]
-
-
Q4: I am using cyanamide for the cyclization and observing a major side product. What could it be?
-
Potential Causes & Solutions:
-
Adduct Formation: A known side reaction in cyanamide-mediated syntheses is the formation of a stable amino acid-cyanamide adduct, which may not cyclize efficiently.[13] In this case, an adduct between the aminopyridine and cyanamide could be forming.
-
Solution: This reaction is often pH-dependent. Experiment with adjusting the pH of the reaction mixture. Sometimes, changing the solvent or reaction temperature can favor the desired intramolecular cyclization over the intermolecular adduct formation.
-
-
Dimerization/Oligomerization: Cyanamide itself can dimerize to form dicyandiamide, especially under basic conditions, which can then participate in unwanted side reactions.
-
Solution: Add the cyanamide solution slowly to the reaction mixture to keep its instantaneous concentration low. Ensure the reaction temperature is well-controlled.
-
-
General Purification Issues
Q5: What is the best method to purify the final product?
-
Recommended Procedure:
-
Workup: After the reaction is complete, the mixture is typically cooled and poured into ice water to precipitate the crude product.[10]
-
Filtration: The solid is collected by filtration and washed with water, followed by a non-polar solvent like petroleum ether or hexanes to remove non-polar impurities.[10]
-
Recrystallization: This is often the most effective method for final purification. Solvents like ethanol, methanol, or a mixture of DMF and water can be effective.[10]
-
Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel column chromatography is the next step. A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical starting materials and how can I assess their purity? A: The most critical starting materials are 5-bromo-3-aminopyridine and phenylboronic acid. Their purity is paramount. Assess purity using ¹H NMR to check for structural integrity and the absence of organic contaminants, and melting point analysis to compare against literature values. Phenylboronic acid can dehydrate to form its trimeric anhydride (boroxine); while often usable, this changes its molecular weight and stoichiometry.
Q: What safety precautions should be taken when working with palladium catalysts and guanidine salts? A:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Finely divided palladium on carbon can be pyrophoric and should not be exposed to air when dry.
-
Guanidine Hydrochloride: This is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
Q: Can this synthesis be scaled up? What are the key considerations? A: Yes, this synthesis is amenable to scale-up. Key considerations include:
-
Cost and Recovery of Palladium: Palladium is expensive. On a large scale, minimizing the catalyst loading and exploring methods for catalyst recovery or using highly active catalysts is economically important.[6]
-
Heat Management: The cyclocondensation step can be exothermic. On a larger scale, ensure the reactor has adequate cooling capacity to maintain the optimal temperature and prevent runaway reactions.
-
Workup and Purification: Precipitation and filtration can be more challenging at scale. Ensure you have appropriate equipment. Recrystallization is often more practical than chromatography for large quantities.
Q: What are the standard analytical techniques to characterize the intermediates and the final product? A:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[8]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretches of the amine, C=N stretches of the pyrimidine ring).[8]
Section 4: Detailed Experimental Protocol
This protocol is a representative synthesis based on established methodologies.[5][10] Researchers should adapt it based on their specific laboratory conditions and observations.
Reagent Summary Table
| Step | Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| A | 5-Bromo-3-aminopyridine | 173.01 | 10.0 | 1.73 g |
| A | Phenylboronic Acid | 121.93 | 12.0 | 1.46 g |
| A | Pd(PPh₃)₄ | 1155.56 | 0.3 | 347 mg |
| A | K₃PO₄ | 212.27 | 25.0 | 5.31 g |
| A | 1,4-Dioxane / H₂O | - | - | 40 mL / 10 mL |
| B | 3-Dimethylamino-1-(6-phenylpyridin-3-yl)propenone* | ~266.33 | 8.0 | ~2.13 g |
| B | Guanidine Hydrochloride | 95.53 | 9.6 | 917 mg |
| B | Sodium Hydroxide | 40.00 | 9.6 | 384 mg |
| B | n-Butanol | - | - | 50 mL |
*Note: The enone intermediate must first be synthesized from 6-phenylpyridin-3-amine. A common method is reacting the corresponding acetyl derivative with DMF-DMA (dimethylformamide dimethyl acetal).A more direct, albeit potentially lower-yielding, synthesis may proceed from 3-amino-6-phenylpyridine, cyanamide, and a suitable coupling partner.The protocol below follows a well-documented general procedure for pyrimidine synthesis from an enone.[14]
Step A: Synthesis of 6-Phenylpyridin-3-amine (Suzuki Coupling)
-
To a round-bottom flask, add 5-bromo-3-aminopyridine (1.73 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium phosphate (5.31 g, 25.0 mmol).[5]
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the solvent mixture of degassed 1,4-dioxane (40 mL) and water (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 6-phenylpyridin-3-amine as a solid.
Step B: Synthesis of this compound (Cyclocondensation)
-
To a solution of the precursor 3-dimethylamino-1-(6-phenylpyridin-3-yl)propenone (~2.13 g, 8.0 mmol) in n-butanol (50 mL), add guanidine hydrochloride (917 mg, 9.6 mmol) and sodium hydroxide (384 mg, 9.6 mmol).[14]
-
Heat the reaction mixture to reflux (approx. 118 °C) for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 5% Methanol in DCM).
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into crushed ice (200 g) and stir for 30 minutes to ensure complete precipitation.[10]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2x 50 mL) and then with cold petroleum ether (2x 30 mL).[10]
-
Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain pure this compound.
References
- Kumar, N. et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Sahu, M. et al. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health.
- Suzuki reaction. (n.d.). Wikipedia.
- Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.). ResearchGate.
- Rizvi, S. U. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine? (n.d.). Guidechem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (2025). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (n.d.). National Institutes of Health.
- (pyridin-2-ylamino) -pyrido (2,3-d) pyrimidin-7-one - Patent RS-59804-A. (n.d.). PubChem.
- Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids. (n.d.). PubMed.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing.
Sources
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. 2- (pyridin-2-ylamino) -pyrido (2,3-d) pyrimidin-7-one - Patent RS-59804-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine.
The synthesis of this compound, a key scaffold in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during its synthesis, ensuring reproducibility and high yields.
The primary synthetic route involves the coupling of a pyridine-containing building block with a pyrimidine-containing one. A common and effective strategy is the reaction between 2-amino-4-chloro-pyrimidine and (6-phenylpyridin-3-yl)boronic acid . This technical guide will focus on optimizing this specific transformation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues researchers may encounter. The solutions provided are based on established principles of organometallic chemistry and practical laboratory experience.
Q1: My Suzuki coupling reaction shows low to no conversion. What are the primary factors to investigate?
Low yield is a frequent issue in cross-coupling reactions and can stem from several sources. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Integrity: The heart of the reaction is the Palladium(0) catalyst. Its deactivation is a common cause of failure.
-
Cause: Pd(0) species are sensitive to oxygen and can be oxidized or decompose into inactive palladium black.[1] Similarly, phosphine ligands can oxidize, which may inhibit the catalytic cycle.[1]
-
Solution: Ensure all reagents and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Handle the catalyst and ligands under an inert atmosphere using Schlenk techniques or a glovebox. If catalyst decomposition (black precipitate) is observed, the reaction should be repeated with more stringent inert conditions.
-
-
Reagent Quality and Stability: The stability of the organoboron reagent is critical.
-
Cause: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, replacing the boron moiety with a hydrogen atom.[1] This is especially problematic under certain pH and temperature conditions.
-
Solution: Use fresh, high-purity boronic acid. If the purity is questionable, consider converting it to a more stable boronate ester (e.g., a pinacol ester) which is more robust against degradation.[1] Always ensure your reaction is conducted under anhydrous conditions if using a non-aqueous solvent system.
-
-
Choice of Base and Solvent: The base and solvent system plays a crucial role in the transmetalation step and the overall stability of the catalytic complex.
-
Cause: An inappropriate base may not be strong enough to activate the boronic acid or may have poor solubility in the chosen solvent. Some bases can also promote the degradation of sensitive substrates.[2]
-
Solution: A screening of bases is often necessary. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective due to their higher basicity and solubility. The solvent should be able to dissolve all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water (e.g., 4:1 or 5:1 organic:water) which can accelerate the reaction.[3][4]
-
Q2: I am observing significant formation of a biphenyl byproduct. How can I suppress this homocoupling reaction?
The formation of biphenyl from the homocoupling of phenylboronic acid is a well-known side reaction in Suzuki couplings.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can participate in a palladium-mediated oxidative coupling of the boronic acid. High temperatures and high catalyst loading can also favor this pathway.[5]
-
Solution:
-
Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.
-
Optimize Stoichiometry: Use only a slight excess of the boronic acid (typically 1.1–1.2 equivalents). A large excess can increase the rate of homocoupling.[5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, lowering the temperature from 100 °C to 80 °C can significantly reduce byproduct formation.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading (e.g., from 5 mol% to 2 mol%) can minimize side reactions.
-
Q3: The purification of my final product is difficult due to persistent impurities. What are the best practices for purification?
Effective purification is key to obtaining the desired compound with high purity.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step. Dilute the reaction mixture with ethyl acetate or another suitable organic solvent and wash with water and then brine. This will remove the inorganic base and salts.
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient elution is recommended to separate the product from starting materials and byproducts. Common solvent systems include a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity can be fine-tuned based on TLC analysis.
-
-
Recrystallization: For achieving high analytical purity, recrystallization is an excellent final step.
-
Solvent Selection: Test various solvent systems. Common choices for this type of molecule include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
(6-Phenylpyridin-3-yl)boronic acid (1.2 eq)
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-4-chloropyrimidine, (6-phenylpyridin-3-yl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Table 1: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (For Difficult Couplings) | Condition C (Minimizing Side Reactions) | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ is often more robust for heteroaromatic couplings. |
| Ligand | - | - | XPhos (3.3 mol%) | Buchwald ligands like XPhos can accelerate the reaction at lower temperatures.[6] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ is more soluble and basic, often improving yields.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous Dioxane | The choice of solvent can significantly affect solubility and reaction rate.[8] |
| Temperature | 90-100 °C | 110 °C | 80 °C | Lower temperatures can reduce byproduct formation. |
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?
- ResearchGate. (2013). Synthesis of 4, 6-substituted di-(phenyl)
- NIH National Library of Medicine. (2022).
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- ResearchGate. (2018).
- ResearchGate. (2024).
- NIH National Library of Medicine. (2017).
- ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- ResearchGate. (2024).
- NIH National Library of Medicine. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors...
- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
- Frontiers. (2023).
- MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- PubMed. (2025).
- Google Patents. (2021). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
Sources
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- 2. quora.com [quora.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine solubility issues and solutions
Welcome to the technical support center for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format.
Question 1: My initial attempt to dissolve this compound in aqueous buffers for a biological assay failed. What is my first step?
Answer:
The inability to dissolve this compound in neutral aqueous buffers is a common challenge for molecules with its structural characteristics—specifically, a rigid, aromatic core. The first and most critical step is to assess the impact of pH on its solubility. The molecule contains a basic pyrimidin-2-amine group and a pyridine ring, which can be protonated under acidic conditions.[1] Protonation increases the polarity of the molecule, which generally enhances its solubility in aqueous media.[2][3]
Recommended Protocol: pH Adjustment
-
Prepare a pH Range: Prepare a series of buffers ranging from pH 2 to pH 7. Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).
-
Test Solubility: Add a small, known amount of the compound to a fixed volume of each buffer.
-
Observe and Quantify: Vortex each sample and observe for dissolution. For a more quantitative measure, you can analyze the supernatant via UV-Vis spectroscopy or HPLC after centrifugation to determine the concentration.
-
Identify Optimal pH: You will likely observe increased solubility at a lower pH.[1] Identify the pH at which the compound fully dissolves at your desired concentration.
Causality: The amine and pyridine functional groups in the molecule act as weak bases.[4] In an acidic environment, these groups accept protons, forming positively charged ions. The electrostatic interactions between these charged ions and water molecules are significantly stronger than the interactions between the neutral molecule and water, leading to increased solubility.[2]
Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my required stock concentration. What's the next logical step?
Answer:
If pH adjustment alone is insufficient, the use of co-solvents is the next logical approach. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[5][6] They work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving hydrophobic molecules.[]
Recommended Protocol: Co-solvent Screening
-
Select Co-solvents: Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[]
-
Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your chosen aqueous buffer (at the optimal pH determined previously). Start with low percentages (e.g., 5-10%) and increase as needed.
-
Test Solubility: Add your compound to these mixtures and assess solubility as described before.
-
Consider Compatibility: Be mindful of the tolerance of your specific assay to the chosen co-solvent, as high concentrations can interfere with biological systems.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar environment that can more readily accommodate the hydrophobic phenyl and pyridine rings of your molecule.[]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily influenced by a balance of hydrophilic and hydrophobic features:
-
Hydrophobic character: The presence of a phenyl group and a pyridine-pyrimidine core contributes to its low aqueous solubility.
-
Hydrophilic character: The pyrimidin-2-amine group and the nitrogen atoms in the pyridine and pyrimidine rings offer sites for hydrogen bonding and protonation, which can enhance solubility under certain conditions.[4]
Q2: When should I consider more advanced solubility enhancement techniques?
A2: If both pH adjustment and the use of co-solvents fail to achieve the desired concentration, or if the required concentration of co-solvent is incompatible with your experimental system, it is time to consider advanced formulation strategies. These are particularly relevant when moving from in vitro to in vivo studies.
Advanced Strategies Overview
| Technique | Mechanism of Action | Advantages | Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[8][9] | Significant increase in dissolution rate and solubility.[10][11] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form needs to be monitored.[9] |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[12][13][14] | Applicable to a wide range of poorly soluble drugs. Can be used for oral and parenteral administration.[15] | Physical stability (particle growth) needs to be controlled by stabilizers.[16] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[17][18] | Forms a water-soluble complex, increasing apparent solubility. Can also improve stability.[19] | The stoichiometry of the complex and the binding constant are important parameters. Not all molecules fit well into the cyclodextrin cavity.[20][21] |
Q3: How do I choose the right advanced technique?
A3: The choice of an advanced technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended route of administration.[22] The following workflow can guide your decision-making process.
Caption: Decision workflow for solubility enhancement.
References
- Vertex AI Search. (2025). Formulation strategies for poorly soluble drugs.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- National Institutes of Health. (n.d.).
- Journal of Drug Delivery and Therapeutics. (2019).
- International Journal of Pharmaceutical Sciences and Research. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
- PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- National Institutes of Health. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
- ResearchGate. (2019).
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Indo American Journal of Pharmaceutical Research. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
- World Pharma Today. (n.d.).
- UPM Pharmaceuticals. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Brieflands. (2021).
- International Journal of Pharmaceutical Research & Allied Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- MDPI. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- University of Liverpool. (n.d.). Solubility and pH of amines.
- Taylor & Francis Online. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Co-solvent: Significance and symbolism. (2025).
- BOC Sciences. (n.d.).
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
- PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- PubChem. (n.d.). N,4-Dimethyl-6-phenylpyrimidin-2-amine.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
- Chemsrc. (2025). 4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine.
- PubChem. (n.d.). 6-(6-Methyl-3-pyridinyl)-2-phenylpyrimidin-4-amine.
- RSC Publishing. (2025). N-(Pyridin-3-yl)
- PubChem. (2026). 4-methyl-6-phenyl-N-propan-2-ylpyrimidin-2-amine.
- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
Sources
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- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving the Yield of 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific chemical transformation. The 2-aminopyrimidine scaffold is a critical structural motif in numerous biologically active compounds, and its efficient synthesis is paramount.[1] This document moves beyond a simple protocol, offering in-depth troubleshooting and frequently asked questions to address the nuanced challenges you may encounter in the lab. Our focus will be on the most convergent and widely adopted strategy: the Suzuki-Miyaura cross-coupling reaction.
The Core Synthesis: A Suzuki-Miyaura Approach
The most effective method for constructing the C-C bond between the pyridine and pyrimidine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers high functional group tolerance and typically provides good yields, but its success is highly dependent on the precise selection of catalyst, ligand, base, and solvent.
The fundamental reaction is as follows:
(Reactant A) 2-Amino-4-chloropyrimidine + (Reactant B) (6-Phenylpyridin-3-yl)boronic acid → (Product) this compound
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm seeing no product formation. What's going wrong?
This is the most frequent challenge, often stemming from catalyst inhibition or suboptimal reaction parameters. The nitrogen atoms in both the pyridine and pyrimidine rings can coordinate with the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[4]
Potential Cause & Solution Table
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Inhibition | The lone pairs on the nitrogen atoms of your heteroaromatic substrates bind strongly to the Pd(0) center, preventing the crucial oxidative addition step. | Switch to a more robust catalyst system. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands accelerate the reductive elimination step, which is often rate-limiting, and can sterically hinder the coordination of the nitrogen atoms.[4] |
| Ineffective Base | The transmetalation step of the Suzuki cycle requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3] If the base is too weak, insoluble, or sterically hindered, this step will be inefficient. | Screen different bases. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If yields are still low, consider a stronger, more soluble base like Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. |
| Poor Reagent Quality | Boronic acids, especially heteroaryl boronic acids, can degrade over time through processes like protodeboronation or trimerization to form boroxins.[5] The 2-amino-4-chloropyrimidine may also contain impurities. | Verify reagent purity. Use freshly acquired or purified starting materials. 2-Amino-4-chloropyrimidine can be synthesized from isocytosine with reported yields of 76-84%.[6] Pyridylboronic acids can be prepared from the corresponding bromopyridine via lithium-halogen exchange.[5][7] Always store boronic acids under inert gas in a cool, dark place. |
| Suboptimal Conditions | The choice of solvent and temperature is critical. The solvent must solubilize all components and the temperature must be high enough to overcome the activation energy without causing decomposition. | Optimize solvent and temperature. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water (e.g., 4:1 ratio) is a common starting point.[8] If solubility is an issue, consider toluene. Run small-scale test reactions at different temperatures (e.g., 80°C, 95°C, 110°C) to find the optimal balance between reaction rate and stability. |
Question 2: My TLC/LC-MS shows multiple spots. How do I identify and minimize side products?
Side product formation competes with your desired reaction, directly reducing the yield. The most common culprits are homocoupling and protodeboronation.
-
Side Product: Homocoupling of (6-Phenylpyridin-3-yl)boronic acid
-
What it is: Two molecules of your boronic acid coupling to form a biphenyl-bipyridine species.
-
Why it happens: This occurs when the transmetalation step is slow, allowing the palladium intermediate to react with a second molecule of boronic acid. It is often favored at higher temperatures and catalyst loadings.
-
How to fix it:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Lower Catalyst Loading: Try reducing the palladium catalyst loading to 1-2 mol%.
-
Slow Addition: If the problem persists, add the boronic acid solution slowly over a period of 30-60 minutes to keep its instantaneous concentration low.
-
-
-
Side Product: Protodeboronation
-
What it is: The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, reverting your reactant to 2-phenylpyridine.
-
Why it happens: This is often promoted by excess water, high temperatures, or certain bases, particularly in the presence of trace acid or metal impurities.
-
How to fix it:
-
Use Anhydrous Solvents: While some water is often necessary for the base to function, using rigorously degassed and dry solvents can minimize this side reaction.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the limiting reagent (the chloropyrimidine) is consumed.
-
Base Selection: Sometimes, switching to a non-aqueous base system can help mitigate this issue.
-
-
Question 3: Purification is difficult. How can I effectively isolate my product?
Purification challenges usually involve removing residual palladium catalyst or separating the product from structurally similar impurities.
-
Removing Palladium:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (like ethyl acetate or DCM) and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium black.
-
Aqueous Wash: A wash with an aqueous solution of ammonium chloride or sodium sulfide can help to complex and remove soluble palladium species.
-
Scavengers: If trace palladium is still a concern (especially for pharmaceutical applications), stir the crude product solution with a silica-based metal scavenger (e.g., SiliaMetS Thiol) before final purification.
-
-
Chromatographic Separation:
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can help reduce tailing of the basic amine product on the acidic silica gel.
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective final purification step to obtain material of excellent purity. Experiment with solvent systems like Ethanol/Water or Ethyl Acetate/Hexane.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the palladium catalyst? A: The palladium catalyst facilitates the reaction through a catalytic cycle involving three main steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine; (2) Transmetalation , where the phenylpyridine group is transferred from the boron atom to the palladium center; and (3) Reductive Elimination , where the new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[2]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials and the product (Rf of product ~0.3-0.4 is ideal). Stain with a UV lamp and a potassium permanganate stain. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of reactants and the formation of product and side products.
Q: Are there any viable alternative synthetic routes? A: While Suzuki coupling is the most common, other palladium-catalyzed cross-coupling reactions like Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) are also possible. Another strategy involves a Buchwald-Hartwig amination, where a pre-formed 4-(6-phenylpyridin-3-yl)pyrimidine with a leaving group at the 2-position is reacted with an amine source.[1][9] However, these methods often involve more sensitive or toxic reagents, making the Suzuki-Miyaura reaction the preferred choice for its operational simplicity and the stability of the boronic acid reagents.
Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for optimization. Researchers should adapt it based on their specific findings from small-scale test reactions.
Materials:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
(6-Phenylpyridin-3-yl)boronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
XPhos (0.08 eq, 8 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine, (6-phenylpyridin-3-yl)boronic acid, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the 2-amino-4-chloropyrimidine is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
This guide provides a framework for systematically addressing the challenges in synthesizing this compound. By understanding the underlying chemical principles and methodically applying these troubleshooting strategies, researchers can significantly improve their reaction yields and achieve their synthetic goals with greater efficiency and confidence.
References
-
Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]
-
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. Available from: [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available from: [Link]
-
Reddy, C. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available from: [Link]
-
Reddy, C. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available from: [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal. Available from: [Link]
-
Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available from: [Link]
-
ResearchGate. Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Available from: [Link]
-
Bouzayani, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances. Available from: [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
-
Lee, S. H., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Available from: [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available from: [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Tyrrell, E., & Brookes, P. (2003). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available from: [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link]
-
Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Al-Otaibi, F. M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Malev, V. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
-
Al-Rashood, S. T., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
-
Rashid, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Molecules. Available from: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
4-(6-phenylpyridin-3-yl)pyrimidin-2-amine stability in aqueous solution
Welcome to the dedicated technical support guide for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound in aqueous solutions. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Introduction
This compound is a heterocyclic compound featuring linked pyridine and pyrimidine ring systems. The stability of such molecules in aqueous media is paramount for accurate results in biological assays, analytical chemistry, and formulation development. While specific degradation kinetics for this exact molecule are not extensively published, its structure as a 2-aminopyrimidine derivative allows us to anticipate and troubleshoot potential stability issues based on established chemical principles.[1][2][3] This guide provides a systematic approach to identifying and mitigating common stability challenges.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a step-by-step diagnostic workflow and recommended solutions.
Issue 1: Compound Precipitates Out of Aqueous Solution
You've prepared an aqueous solution of this compound, but observe turbidity or solid precipitate, either immediately or over time.
Underlying Causes: This is typically a solubility issue. The compound's flat, aromatic structure may lead to low aqueous solubility. Solubility is influenced by pH, co-solvent concentration, temperature, and time.
Troubleshooting Workflow:
-
Verify Compound Identity and Purity: Ensure the correct compound was used and that its purity is high. Impurities can sometimes reduce solubility.
-
pH Adjustment: The pyridine and pyrimidine rings contain basic nitrogen atoms that can be protonated.
-
Action: Measure the pH of your solution. Systematically adjust the pH downwards (e.g., to pH 5, 4, 3) using a dilute acidic solution (e.g., 0.1 M HCl).
-
Rationale: Lowering the pH will protonate the basic nitrogens, forming a more soluble salt. Observe if the precipitate redissolves.
-
-
Co-Solvent Usage:
-
Action: If pH adjustment is not viable for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol, and then diluting it into your aqueous buffer. Keep the final concentration of the organic solvent low (typically <1%) to avoid impacting biological systems.
-
Rationale: Organic co-solvents can disrupt the intermolecular forces that cause the compound to aggregate and precipitate in water.
-
-
Temperature Control:
-
Action: Gently warm the solution. Observe if the compound dissolves. Note if it precipitates again upon cooling to ambient temperature.
-
Rationale: Solubility often increases with temperature. However, be aware that elevated temperatures can also accelerate degradation.[4]
-
Issue 2: Progressive Loss of Compound in Solution
You observe a decreasing concentration of this compound over time, as measured by an analytical method like HPLC-UV or LC-MS.
Underlying Causes: This suggests chemical degradation. The primary suspects for a compound like this in an aqueous buffer are hydrolysis, oxidation, and photodegradation.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for suspected degradation.
Step-by-Step Investigation:
-
Confirm Degradation vs. Artifact:
-
Action: Before starting a full stability study, re-analyze a freshly prepared standard to ensure your analytical system is performing correctly. Also, consider if the compound might be adsorbing to the surfaces of your container (e.g., plastic tubes). Try using different materials like glass vials.
-
Rationale: It is crucial to rule out analytical errors or physical loss before investigating chemical degradation.
-
-
Investigate Hydrolysis:
-
Action: Prepare your compound in three different aqueous buffers: acidic (e.g., pH 3), neutral (e.g., pH 7.4), and basic (e.g., pH 9). Incubate them at a controlled temperature (e.g., 37°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Rationale: The stability of heterocyclic compounds can be highly pH-dependent. This experiment will identify the pH range where the compound is most stable.
Table 1: Example pH-Dependent Stability Data
pH Time (hours) % Remaining of Initial Concentration Appearance of New Peaks (HPLC) 3.0 0 100% No 24 98% Minor peak at RRT 0.8 7.4 0 100% No 24 99% No 9.0 0 100% No | | 24 | 85% | Major peak at RRT 0.9 |
-
-
Investigate Oxidation:
-
Action: Prepare the solution using a buffer that has been de-gassed by sparging with nitrogen or argon. Compare the stability of this solution to one prepared with a standard, air-saturated buffer.
-
Rationale: Many organic molecules are susceptible to oxidation by dissolved oxygen.[5] Removing oxygen can prevent this degradation pathway.
-
-
Investigate Photostability:
-
Action: Prepare two sets of solutions. Protect one set completely from light by using amber vials or wrapping clear vials in aluminum foil. Expose the other set to a controlled light source, as described in ICH guideline Q1B.[6] A dark control should be included.[6]
-
Rationale: Aromatic systems can absorb UV or visible light, leading to photochemical degradation. This experiment will determine if light protection is necessary during handling and storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a typical aqueous buffer (e.g., PBS pH 7.4)?
While specific data is unavailable, 2-aminopyrimidine scaffolds are generally stable.[1][7] However, stability is compound-specific. In a neutral aqueous buffer at room temperature, it is reasonable to expect the compound to be stable for at least several hours to a day, but this must be experimentally verified. For long-term storage, freezing a solution is recommended.
Q2: How should I prepare and store stock solutions?
For maximum stability and solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption. When preparing aqueous working solutions, use the DMSO stock and dilute it into your final buffer, ensuring the final DMSO concentration is low and compatible with your experiment.
Q3: What analytical methods are best for a stability study?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard choice. An ideal method will separate the parent compound from any potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can help in the identification of degradation products by providing molecular weight information.
Q4: What are the likely degradation pathways?
Based on the structure, several degradation pathways are plausible:
Caption: Plausible degradation pathways.
-
Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, especially under harsh acidic or basic conditions, to form the corresponding pyrimidinone.
-
Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings are susceptible to oxidation, which could lead to the formation of N-oxides.[5]
-
Photodegradation: Aromatic and heteroaromatic systems can undergo complex rearrangements or cleavage reactions upon exposure to light energy.[6]
References
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]
-
Javed, S. A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328. [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed Central (PMC). [Link]
-
Gaszowska, B., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(22), 5463. [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. [Link]
-
Gao, H. (2011). Thermal Degradation of Amines for CO2 Capture. University of Kentucky Doctoral Dissertations. [Link]
-
Krasavin, M., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health (NIH). [Link]
-
Drozd, G. T., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central (PMC). [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Sources
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- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine Experiments
Welcome to the technical support center for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and biological application of this compound. My insights are drawn from extensive experience in synthetic and medicinal chemistry, aiming to provide not just protocols, but a deeper understanding of the experimental rationale.
Section 1: Synthesis of this compound
The synthesis of this compound and its analogs is most commonly achieved through a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This approach offers a versatile and efficient route to constructing the biaryl system. However, it is not without its challenges.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable method is the Suzuki-Miyaura coupling. This involves the reaction of a pyridine-containing boronic acid or ester with a pyrimidine-containing halide (or vice versa), catalyzed by a palladium complex. A general reaction scheme is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A2: Low yields in Suzuki couplings involving heteroaromatics can stem from several factors. A common issue with pyridine boronic acids is their instability, leading to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often exacerbated by prolonged heating or the use of strong bases.[1][2] Additionally, the choice of catalyst, base, and solvent system is critical and highly substrate-dependent.[3]
Troubleshooting Guide - Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species may not be forming or is being deactivated. 2. Protodeboronation of Boronic Acid: The pyridine boronic acid is unstable under the reaction conditions.[1] | 1. Catalyst & Ligand Screening: Try different palladium sources and phosphine ligands. For electron-rich aryl halides, ligands like Xantphos can be effective.[4] Consider using a pre-catalyst that is more readily activated. 2. Use a More Stable Boronate Ester: Pinacol or MIDA boronate esters are generally more stable than the corresponding boronic acids.[1] |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. 2. Poor Solubility of Reactants: One or more of the starting materials may not be fully dissolved in the solvent system. | 1. Optimize Reaction Conditions: Carefully increase the temperature or extend the reaction time, monitoring for product formation and starting material consumption by TLC or LC-MS. 2. Solvent Optimization: Switch to a higher-boiling solvent like dioxane or DMF. A co-solvent system (e.g., toluene/ethanol/water) can also improve solubility.[5] |
| Formation of Homocoupled Byproducts | Oxygen Contamination: The presence of oxygen can facilitate the homocoupling of the boronic acid. | Ensure Inert Atmosphere: Thoroughly degas the solvent by bubbling with an inert gas (argon or nitrogen) for an extended period.[1] Using the freeze-pump-thaw method for degassing is also highly effective.[4] |
Section 2: Purification
The purification of this compound can be challenging due to its aromatic and basic nature. Standard chromatographic techniques may require optimization to achieve high purity.
Frequently Asked Questions (FAQs) - Purification
Q1: What are the common challenges in purifying this compound?
A1: The primary challenges are often related to its polarity and basicity. The presence of multiple nitrogen atoms can lead to strong interactions with the stationary phase in normal-phase chromatography, often resulting in peak tailing or streaking on silica gel.[6] Additionally, its planar, aromatic structure can lead to poor solubility in some common crystallization solvents.
Troubleshooting Guide - Purification
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking on Silica Gel Column | Strong Interaction with Acidic Silica: The basic nitrogen atoms in the pyridine and pyrimidine rings interact strongly with the acidic silanol groups on the silica surface. | Use a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[6] This will neutralize the acidic sites on the silica gel and improve peak shape. |
| Poor Separation from Impurities | Inappropriate Solvent System: The chosen eluent may not have the right polarity to effectively separate the product from closely related impurities. | Solvent System Optimization: Use TLC to screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A gradient elution can also be highly effective.[6] |
| Difficulty with Crystallization | 1. High Solubility in Common Solvents: The compound may be too soluble in many common organic solvents for effective crystallization. 2. Oiling Out: The compound may separate as an oil rather than a crystalline solid. | 1. Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. A co-solvent system (a "good" solvent and a "poor" solvent) is often effective. 2. Slow Cooling and Seeding: Allow the solution to cool slowly to room temperature and then in a refrigerator. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Section 3: Biological Assays
The successful use of this compound in biological assays is highly dependent on its solubility and stability in aqueous buffer systems.
Frequently Asked Questions (FAQs) - Biological Assays
Q1: Is this compound soluble in aqueous buffers?
A1: Like many planar, aromatic small molecules, this compound is expected to have low aqueous solubility.[7] For in vitro assays, it is typically dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted into the aqueous assay buffer.
Q2: How can I prepare a stable solution of the compound for my experiments?
A2: Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute this stock solution into the aqueous buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent effects on the biological system. It is recommended to prepare fresh dilutions for each experiment.[5]
Troubleshooting Guide - Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitates in Assay Buffer | Poor Aqueous Solubility: The concentration of the compound in the final assay buffer exceeds its solubility limit. | 1. Lower Final Concentration: Reduce the final concentration of the compound in the assay. 2. Use Solubilizing Agents: In some cases, the use of co-solvents or non-ionic surfactants (with appropriate controls) may improve solubility. 3. Check for Salt Formation: The compound may be more soluble as a salt. Consider preparing a salt form (e.g., hydrochloride) if feasible. |
| Inconsistent Assay Results | 1. Compound Degradation: The compound may be unstable in the assay buffer over the course of the experiment. 2. Adsorption to Plastics: The compound may be adsorbing to the walls of the microplates or pipette tips. | 1. Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.[7] If unstable, shorten the incubation time or adjust the buffer conditions (e.g., pH). 2. Use Low-Binding Plates: Utilize low-protein-binding microplates to minimize adsorption. |
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"Inconsistent_Results" -> "Degradation" [label="Is it due to?"]; "Inconsistent_Results" -> "Adsorption" [label="Is it due to?"];
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"Degradation" -> "Stability_Test" [label="Solution"]; "Adsorption" -> "Low_Binding_Plates" [label="Solution"];
"Stability_Test" [label="Run LC-MS Stability Assay"]; "Low_Binding_Plates" [label="Use Low-Binding Consumables"];
"Precipitation" -> "Solubility_Issue" [label="Likely Cause"]; "Solubility_Issue" [label="Poor Aqueous Solubility", shape=ellipse]; "Solubility_Issue" -> "Lower_Concentration" [label="Solution"]; "Solubility_Issue" -> "Solubilizing_Agents" [label="Solution"];
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Caption: Decision tree for troubleshooting biological assay issues.
References
-
National Center for Biotechnology Information. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]
-
ResearchGate. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
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ResearchGate. (2025). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
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MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
MDPI. (n.d.). Special Issue : Recent Advances in Nitrogen-Containing Aromatic Heterocycles. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Technical Support Center: Mitigating Off-Target Effects of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
Disclaimer: As of January 2026, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine is not a widely characterized compound in publicly available scientific literature. This guide is a generalized resource for researchers encountering potential off-target effects with novel kinase inhibitors sharing this structural motif. For the purpose of this guide, we will refer to this hypothetical compound as Ppp-43 and assume its intended primary target is Aurora Kinase A (AURKA) , a key regulator of mitosis. The experimental data and compound characteristics are hypothetical and for illustrative purposes.
Introduction
Welcome to the technical support center for Ppp-43. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ppp-43 in their experiments and wish to understand, identify, and mitigate potential off-target effects. As a Senior Application Scientist, my goal is to provide you with both the theoretical framework and practical, field-proven protocols to ensure the integrity and specificity of your results. Off-target effects, where a molecule interacts with unintended biological targets, are a common challenge in drug discovery and can lead to misleading data and potential toxicity.[1][2] This guide will equip you with the strategies to de-risk your findings and proceed with confidence.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the known function of the intended target, AURKA. Could this be an off-target effect?
A1: This is a strong indicator of potential off-target activity. While AURKA inhibition is expected to induce phenotypes like mitotic arrest, aneuploidy, or apoptosis, observing unrelated cellular responses (e.g., unexpected changes in cell morphology, metabolism, or unrelated signaling pathways) suggests that Ppp-43 might be interacting with other proteins.[3] A critical first step is to perform a dose-response curve for your observed phenotype and compare it to the IC50 for AURKA inhibition. A significant discrepancy between these values warrants further investigation into off-target effects.
Q2: What are the common causes of off-target effects for kinase inhibitors like Ppp-43?
A2: The human kinome consists of over 500 kinases, many of which share conserved ATP-binding pockets.[4] Since Ppp-43 is likely an ATP-competitive inhibitor, it can bind to the ATP pockets of other kinases with varying affinities. This promiscuity is a primary source of off-target effects.[4] Additionally, small molecules can interact with non-kinase proteins that have structurally similar binding sites.[5]
Q3: How can I proactively identify potential off-target effects of Ppp-43?
A3: Proactive identification is crucial. We recommend a two-pronged approach early in your research:
-
Computational (in silico) Prediction: Utilize algorithms and databases to predict potential off-target interactions based on the chemical structure of Ppp-43.[2][6] These tools compare the structure of Ppp-43 against libraries of known protein structures to flag potential interactions.
-
Experimental (in vitro) Profiling: The gold standard is to screen Ppp-43 against a large panel of kinases (kinome profiling).[3] This provides direct evidence of the compound's selectivity and identifies specific off-target kinases. Several commercial services offer comprehensive kinome profiling.
Q4: What are the best practices for minimizing off-target effects in my cell-based assays?
A4: The concentration of the inhibitor is a critical factor. It is essential to use the lowest concentration that effectively inhibits the primary target (AURKA) to minimize engagement with lower-affinity off-targets.[7] We recommend determining the in-cell EC50 or IC50 for your target of interest and titrating down to the lowest effective dose. Additionally, consider the use of more specific analogs if available, or orthogonal approaches like siRNA/shRNA to validate that the observed phenotype is due to inhibition of the intended target.
Troubleshooting Guide: A Step-by-Step Approach to Deconvoluting Off-Target Effects
This guide provides a systematic workflow to investigate and mitigate unexpected results observed with Ppp-43.
Workflow for Investigating Off-Target Effects
Caption: On-target vs. potential off-target signaling pathways of Ppp-43.
Step 4: Cellular Target Validation Experiments
Causality: After identifying high-priority off-targets from kinome profiling, you must confirm that their inhibition by Ppp-43 is responsible for the observed phenotype in a cellular context.
Recommended Protocols:
-
Orthogonal Inhibition: Use a known, specific inhibitor for the suspected off-target (e.g., a specific FLT3 inhibitor). If this second compound recapitulates the phenotype observed with Ppp-43, it strongly suggests the phenotype is due to FLT3 inhibition.
-
Rescue Experiments: This is a gold-standard method. [3] 1. Create a version of the suspected off-target kinase (e.g., SRC) that is resistant to Ppp-43 but retains its kinase activity. This usually involves mutating a "gatekeeper" residue in the ATP-binding pocket. 2. Overexpress this drug-resistant mutant in your cells. 3. Treat the cells with Ppp-43. 4. Interpretation: If the phenotype is reversed or "rescued" in the cells expressing the resistant mutant, you have definitively linked the phenotype to the inhibition of that specific off-target.
Step 5: Structure-Activity Relationship (SAR) Studies
Causality: If off-target effects are confirmed to be problematic, medicinal chemistry efforts can be employed to design new analogs of Ppp-43 with improved selectivity. By systematically modifying the chemical structure, you can understand which parts of the molecule are responsible for binding to the on-target versus the off-targets. [8][9][10] Approach:
-
Analyze Crystal Structures: If available, co-crystal structures of Ppp-43 with AURKA and off-target kinases can reveal differences in the binding pockets.
-
Rational Design: Modify the chemical scaffold of Ppp-43 to introduce substitutions that decrease binding to the off-target while maintaining or improving binding to AURKA. For example, a bulkier group might be tolerated in the AURKA pocket but clash with a residue in the SRC pocket. [11][12]3. Synthesize and Test: Synthesize a small library of new analogs and re-run the key assays (on-target and off-target activity, phenotypic assays) to identify a more selective compound.
References
- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
- Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health.
- Tang, D., et al. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology.
- BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
- Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules. BenchChem.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs.
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. BenchChem.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Rud-Skov, L., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics.
- Palmer, B.D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules.
- Corbin, A.E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry.
- Sangani, C.B., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
- PubChem. (n.d.). 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem.
- Choe, J.Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Choe, J.Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed.
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- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
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- 8. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
Welcome to the technical support center for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of improving the oral bioavailability of this promising molecule. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide both foundational knowledge and actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties?
A1: this compound is a small molecule featuring a multi-ring aromatic structure. While specific experimental data for this exact molecule is not publicly available, its structure, rich in carbon-hydrogen bonds and aromatic systems, suggests it is likely a lipophilic compound with poor aqueous solubility. Such characteristics are common for many new chemical entities (NCEs) in drug discovery pipelines.[1] Molecules with these features often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting significant challenges for achieving adequate oral bioavailability.[2]
Q2: What is bioavailability and why is it a critical parameter in drug development?
A2: Oral bioavailability refers to the fraction (percentage) of an administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body.[3] Poor bioavailability can lead to high inter-individual variability in drug response and therapeutic failure. Therefore, enhancing the bioavailability of a drug candidate is a crucial step in its development to ensure consistent and effective treatment.[4][5]
Q3: What are the primary factors limiting the oral bioavailability of a compound like this compound?
A3: The primary barriers to oral bioavailability for a poorly soluble compound are:
-
Dissolution Rate: The drug must first dissolve in the gastrointestinal fluids before it can be absorbed. For poorly soluble compounds, this is often the rate-limiting step.[6]
-
Intestinal Permeability: After dissolution, the drug must pass through the intestinal wall to enter the bloodstream. While the lipophilic nature of this molecule might suggest good permeability, other factors can influence this.
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce bioavailability.[5]
Troubleshooting Guides
Problem 1: My initial in vivo studies with a simple suspension of this compound show very low and variable exposure. How can I begin to improve its bioavailability?
This is a common starting point for poorly soluble compounds. The initial goal is to understand the root cause of the low bioavailability. A systematic approach involving physicochemical characterization is the first step.
Step 1: Foundational Physicochemical Characterization
Before attempting complex formulations, it is essential to understand the intrinsic properties of your molecule.
-
Aqueous Solubility Determination:
-
Prepare saturated solutions of the compound in various aqueous media (e.g., water, phosphate-buffered saline (PBS) at different pH values, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)).
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Permeability Assessment (In Vitro):
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay provides a high-throughput method to assess passive permeability across an artificial lipid membrane.[7] It helps to quickly classify the compound's permeability potential.
-
Caco-2 Cell Permeability Assay: This model uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.[7] It can assess both passive and active transport mechanisms.
-
Data Interpretation and Next Steps
The results from these initial tests will help classify your compound within the Biopharmaceutics Classification System (BCS) and guide your formulation strategy.
| BCS Class | Solubility | Permeability | Primary Challenge | Recommended Starting Strategies |
| II | Low | High | Dissolution-rate limited absorption | Particle size reduction, solid dispersions, lipid-based formulations.[2][8] |
| IV | Low | Low | Dissolution and permeability limitations | Combination approaches: e.g., nanosuspension with permeation enhancers.[9] |
Problem 2: My compound is likely BCS Class II (low solubility, high permeability). What formulation strategies should I explore to improve its dissolution rate?
For a BCS Class II compound, enhancing the dissolution rate is the primary goal. Here are three common and effective approaches.
Strategy 1: Particle Size Reduction (Micronization and Nanonization)
Reducing the particle size increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10]
-
Vehicle Selection: Prepare a dispersion of this compound in an aqueous solution containing stabilizers (e.g., surfactants like Poloxamer 188 or polymers like HPMC).
-
Milling: Process the dispersion using a wet mill (e.g., a bead mill) or a high-pressure homogenizer until the desired particle size (typically < 500 nm) is achieved.[5]
-
Characterization:
-
Measure the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Assess the physical stability by measuring the zeta potential. A value of ±30 mV is generally considered stable.
-
Perform in vitro dissolution testing of the nanosuspension compared to a micronized suspension and the unformulated drug.
-
Strategy 2: Amorphous Solid Dispersions
Creating an amorphous solid dispersion involves dispersing the drug in a polymer matrix. The amorphous form of a drug is in a higher energy state than its crystalline form, leading to increased solubility and dissolution rates.[9]
-
Polymer and Solvent Selection: Dissolve both this compound and a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) in a common volatile organic solvent (e.g., methanol, acetone).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Characterization:
-
Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and X-ray Powder Diffraction (XRPD) (presence of a halo pattern instead of sharp peaks).
-
Evaluate the dissolution performance of the solid dispersion in biorelevant media.[11]
-
Strategy 3: Lipid-Based Formulations (e.g., SEDDS)
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][12] This pre-dissolved state can bypass the dissolution step.
-
Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).
-
Formulation Development:
-
Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
-
Prepare formulations within these regions by mixing the components until a clear solution is formed.
-
-
Characterization:
-
Self-Emulsification Test: Add the SEDDS formulation to water under gentle stirring and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. A smaller droplet size (typically < 200 nm for a microemulsion) provides a larger surface area for absorption.
-
In Vitro Dissolution/Dispersion Test: Evaluate the release of the drug from the SEDDS in various media.
-
Problem 3: My formulation has improved in vitro dissolution, but the in vivo bioavailability is still suboptimal. What should I investigate next?
If dissolution is no longer the rate-limiting step, other factors such as poor permeability, gut wall metabolism, or hepatic first-pass metabolism may be at play.
Step 1: Re-evaluate Permeability and Efflux
An improved formulation might increase the concentration of dissolved drug at the gut wall, but if permeability is low or if the drug is a substrate for efflux transporters (like P-glycoprotein), absorption will still be limited.
-
Seed Caco-2 cells on permeable supports and culture until a confluent monolayer is formed.
-
Perform a transport study in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.[7]
Step 2: In Vitro Metabolic Stability Assessment
Investigate the potential for first-pass metabolism.
-
Incubate your compound with liver microsomes (from human or the preclinical species of interest) and NADPH (a cofactor for metabolic enzymes).
-
Take samples at various time points and quench the reaction.
-
Analyze the concentration of the parent compound remaining over time using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life suggests high susceptibility to metabolism.[13]
Step 3: Preclinical Pharmacokinetic (PK) Studies
If in vitro data suggests high clearance or efflux, a well-designed in vivo study can confirm these findings and evaluate the effectiveness of your formulation strategy.
-
Dose at least two groups of animals (e.g., rats) with:
-
Group A: The optimized oral formulation (e.g., nanosuspension or SEDDS).
-
Group B: An intravenous (IV) solution of the drug.
-
-
Collect blood samples at multiple time points post-dose.
-
Analyze plasma concentrations of the drug using a validated bioanalytical method (e.g., LC-MS/MS).[14]
-
Calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and absolute bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.[15][16]
By systematically addressing potential barriers from dissolution to metabolism, researchers can effectively troubleshoot and enhance the oral bioavailability of challenging compounds like this compound, paving the way for successful preclinical and clinical development.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.
-
Gupta, S., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]
- Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review.
-
Parrott, N., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]
- STUDY ON METHODS TO IMPROVE THE BIOAVAILABILITY OF BCS-CLASS II MEDICATIONS.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
- Preclinical Bioanalysis Of Small Molecules. Pharmaron.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
-
Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PubMed. [Link]
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- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 16. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting western blot results with 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
A Guide for Researchers Using 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and Other Novel Kinase Inhibitors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using novel small molecule inhibitors, such as this compound, to investigate cellular signaling pathways by Western blot. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot your experiments and ensure the integrity of your results.
The chemical scaffold of this compound is common in compounds designed to target protein kinases.[1][2] Therefore, this guide will focus on troubleshooting Western blot experiments in the context of kinase inhibition studies.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I see no change in the phosphorylation of my target protein. What could be the issue?
This is a common challenge when working with a novel inhibitor. The lack of effect could stem from several factors, ranging from the inhibitor's properties to the experimental setup.
Possible Causes & Troubleshooting Steps:
-
Ineffective Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low to effectively engage its target, or the incubation time may be too short to see a downstream effect.
-
Solution: Perform a dose-response and time-course experiment.[3] This is critical for characterizing the activity of a new compound. See the protocol below for a recommended experimental design.
-
-
Low Target Kinase Expression or Activity: The target kinase may not be sufficiently expressed or active in your cell line under basal conditions.[4]
-
Solution: Confirm the expression of the target kinase in your cell line. It may be necessary to stimulate the pathway to induce phosphorylation of your target protein. Always include a positive control (e.g., a cell line with known high expression or a stimulant like a growth factor) to validate your system.[3]
-
-
Inhibitor Instability or Cell Permeability Issues: The compound may be unstable in your cell culture medium or may not be efficiently crossing the cell membrane.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment.[3] While direct measurement of cell permeability is complex, if you consistently see no effect at various concentrations and time points, consider the possibility of poor bioavailability in your cellular model.
-
-
High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of endogenous ATP can outcompete the inhibitor, reducing its apparent potency.[3]
-
Solution: This is an inherent challenge of cell-based assays. If you have an in vitro (cell-free) kinase assay, you can confirm the inhibitor's direct activity on the kinase in a low ATP environment.
-
Protocol 1: Dose-Response and Time-Course Western Blot
-
Cell Seeding: Plate your cells at a consistent density to ensure they are in the log phase of growth at the time of treatment.
-
Treatment:
-
Dose-Response: Treat cells with a range of inhibitor concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 2 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of the inhibitor (determined from your dose-response) for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis: After treatment, immediately place cells on ice and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins.[4]
-
Western Blot Analysis: Proceed with standard Western blot protocol to probe for your phospho-protein of interest and the total protein as a loading control.
Q2: After treating with my pyrimidine-based inhibitor, the total protein level of my target has decreased. Is this expected?
While the primary goal of a kinase inhibitor is often to reduce phosphorylation, a decrease in total protein levels can occur and is an important finding.
Possible Causes & Explanations:
-
Inhibition of a Pro-Survival Pathway: Many kinases are involved in signaling pathways that promote cell survival and protein stability. Inhibiting such a kinase can lead to the downregulation of its downstream targets, including the expression of other proteins. For instance, inhibiting the AKT pathway can lead to decreased protein synthesis and increased apoptosis.[5]
-
Protein Degradation: If the phosphorylation of your target protein is required for its stability, inhibiting the kinase that maintains this phosphorylation could lead to the target protein's ubiquitination and subsequent degradation by the proteasome.
-
Solution: To test this hypothesis, you can co-treat your cells with your inhibitor and a proteasome inhibitor (e.g., MG132). If the total protein level is rescued, this suggests your inhibitor is inducing proteasomal degradation of the target.
-
-
Off-Target Effects: Your compound may be inhibiting other kinases or cellular processes that affect the transcription or translation of your target protein.[6]
Q3: My Western blot has high background and/or multiple non-specific bands, making it difficult to interpret the results. How can I clean up my blot?
Troubleshooting Table for High Background & Non-Specific Bands
| Possible Cause | Explanation | Solution |
| Primary Antibody Concentration Too High | Excess antibody can bind to low-affinity, non-specific sites on the membrane.[8] | Optimize the primary antibody concentration by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions around it. |
| Secondary Antibody Concentration Too High | Similar to the primary antibody, too much secondary antibody will increase non-specific binding and background.[9] | Titrate the secondary antibody to find the optimal concentration that provides a strong signal with low background. |
| Insufficient Blocking | Inadequate blocking allows antibodies to bind directly to the membrane, causing high background.[10] | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking agent is appropriate for your antibody; for example, nonfat dry milk can interfere with the detection of some phospho-proteins. |
| Inadequate Washing | Insufficient washing will not remove all of the unbound primary and secondary antibodies. | Increase the number and/or duration of your wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce background. |
| Sample Degradation | Degraded proteins can appear as multiple lower molecular weight bands.[11] | Always use fresh samples and ensure that protease inhibitors are included in your lysis buffer.[4] |
| Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes or post-translational modifications.[4] | Check the antibody datasheet for known cross-reactivities. Use a positive and negative control cell lysate if possible to confirm antibody specificity.[11] |
Q4: I am seeing significant variability in my Western blot results between experiments. How can I improve reproducibility?
Reproducibility is key to scientific rigor. Variability can be introduced at multiple stages of the Western blot workflow.
Key Areas for Improving Consistency:
-
Consistent Sample Preparation: Ensure that cell density, treatment conditions (inhibitor concentration and incubation time), and lysis procedures are kept consistent across all experiments.[3] Use low-passage number cells to avoid issues with cell line heterogeneity.[3]
-
Accurate Protein Quantification: Perform a reliable protein assay (e.g., BCA) to ensure equal loading of protein in each lane of your gel. A loading control (e.g., GAPDH, β-actin) is essential to normalize your results.[3]
-
Standardized Western Blot Protocol: Use the same antibody dilutions, incubation times and temperatures, and washing procedures for every experiment. Avoid reusing diluted antibodies as their effectiveness can decrease over time.[4]
-
Fresh Reagents: Prepare fresh buffers and inhibitor stock solutions for each set of experiments.
Visualizing the Workflow and Potential Pitfalls
Diagram 1: Standard Western Blot Workflow
This diagram illustrates the key stages of a Western blot experiment where issues can arise.
Caption: A generalized workflow for a Western blot experiment.
Diagram 2: Troubleshooting Logic for Kinase Inhibition Experiments
This flowchart provides a logical path for troubleshooting unexpected Western blot results when using a kinase inhibitor.
Caption: A decision tree for troubleshooting Western blots with kinase inhibitors.
References
-
Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Wildtype One. (2025). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Unusual or Unexpected Bands. Retrieved from [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Bioorganic & Medicinal Chemistry Letters, 31, 127713. [Link]
-
Bibi, S., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29348-29363. [Link]
-
Patel, K., et al. (2018). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 61(17), 7643-7659. [Link]
-
Yu, Y., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6070-6083. [Link]
-
Iovine, V., et al. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(10), 1591. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]
Sources
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimization of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine Concentration for IC50 Determination
Welcome to the technical support center for optimizing the concentration of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine in your IC50 determination experiments. This guide provides in-depth, experience-based advice to researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to troubleshoot common issues and refine your experimental design for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound belongs to a class of compounds containing a pyrimidine ring, which is a common scaffold in kinase inhibitors.[1] While the specific target of this compound is not explicitly defined in publicly available literature, its structural similarity to other known kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) or Fibroblast Growth Factor Receptors (FGFRs), suggests it likely functions by competing with ATP for binding to the kinase domain of a protein kinase.[2][3] For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[2]
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or substance is needed to inhibit a given biological process by 50%.[4][5] In the context of drug discovery, it is a critical parameter for assessing the potency of a compound.[6] A lower IC50 value signifies that a smaller concentration of the compound is required to inhibit the target, indicating higher potency.
Q3: What is the difference between a biochemical and a cell-based assay for IC50 determination?
A3: A biochemical assay (or enzymatic assay) measures the direct effect of an inhibitor on a purified target protein, such as a kinase.[7] These assays are performed in a cell-free system. In contrast, a cell-based assay measures the effect of an inhibitor on a biological process within intact cells.[7][8]
IC50 values obtained from these two types of assays can differ significantly. Biochemical assays typically yield lower IC50 values because the compound has direct access to its target.[7] Cell-based assays are influenced by additional factors like cell membrane permeability, drug efflux pumps, and off-target effects, which can result in higher IC50 values.[7][9]
Q4: What is a typical starting concentration range for an IC50 experiment with a novel kinase inhibitor?
A4: For a novel compound like this compound, a broad concentration range is recommended for the initial experiment. A common starting point is a 10-point serial dilution spanning from 0.1 nM to 10 µM.[9] This wide range helps to ensure that the full dose-response curve, including the top and bottom plateaus, is captured.
Troubleshooting Guide
This section addresses specific issues you may encounter during your IC50 experiments and provides actionable solutions.
Issue 1: My IC50 curve is flat or does not reach 50% inhibition.
This is a common issue that can arise from several factors.
Possible Cause 1: Inappropriate Concentration Range
-
Explanation: The selected concentration range may be too low to induce a 50% inhibitory effect.
-
Solution: If you observe less than 50% inhibition at the highest concentration, the IC50 is greater than the maximum tested dose.[6] You will need to test a higher concentration range in your next experiment. For example, if your initial range was up to 10 µM, consider extending it to 50 µM or 100 µM, solubility permitting.
Possible Cause 2: Compound Solubility Issues
-
Explanation: The compound may be precipitating out of solution at higher concentrations, leading to an inaccurate assessment of its potency. Many kinase inhibitors are dissolved in dimethyl sulfoxide (DMSO).[10]
-
Solution:
-
Visually inspect your stock and working solutions: Look for any signs of precipitation.
-
Optimize DMSO concentration: While DMSO aids solubility, high concentrations can affect enzyme activity and cell health.[11][12][13] Aim for a final DMSO concentration in your assay that is typically below 1%, and ensure that the DMSO concentration is consistent across all wells, including your controls.[10]
-
Test compound solubility: Before starting your IC50 experiment, perform a simple solubility test in your assay buffer.
-
Possible Cause 3: The compound is not active against the target in your assay system.
-
Explanation: The compound may not be an effective inhibitor of the specific kinase or cellular pathway you are studying.
-
Solution:
-
Verify target engagement: If possible, use a complementary assay to confirm that the compound is binding to its intended target.
-
Consider a different assay format: If you are using a cell-based assay, the compound may not be cell-permeable. A biochemical assay could help determine if the compound has direct activity against the target protein.
-
Issue 2: My IC50 data is not reproducible between experiments.
Inconsistent results are often due to variations in experimental technique.
Possible Cause 1: Inaccurate Serial Dilutions
-
Explanation: Serial dilutions are a cornerstone of IC50 determination, but they are prone to error propagation.[14] A small inaccuracy in an early dilution step can be magnified in subsequent dilutions.[14][15]
-
Solution:
-
Use calibrated pipettes: Ensure your pipettes are properly calibrated and use them correctly.
-
Thorough mixing: Mix each dilution step thoroughly before proceeding to the next.[16]
-
Prepare fresh dilutions: Prepare fresh serial dilutions for each experiment.
-
Possible Cause 2: Variability in Cell Seeding Density (for cell-based assays)
-
Explanation: The number of cells seeded per well can influence the apparent IC50 value.
-
Solution:
-
Optimize cell density: Perform a cell titration experiment to determine the optimal seeding density for your assay.
-
Ensure even cell distribution: Gently mix the cell suspension before and during plating to prevent settling.
-
Possible Cause 3: Edge Effects in Microplates
-
Explanation: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution:
-
Avoid using the outer wells: Fill the outer wells with sterile water or media to create a humidity barrier.
-
Use plates with low-evaporation lids.
-
Experimental Protocols
Protocol 1: Preparation of a 10-Point, 3-Fold Serial Dilution
This protocol describes the preparation of a serial dilution series for an IC50 experiment.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a high-concentration working solution: Dilute the 10 mM stock solution to 100 µM in your chosen assay buffer. This will be the starting concentration for your serial dilution.
-
Set up your dilution plate: Add 100 µL of assay buffer to wells A2 through A10 of a 96-well plate.
-
Add the compound to the first well: Add 150 µL of the 100 µM working solution to well A1.
-
Perform the first dilution: Transfer 50 µL from well A1 to well A2. Mix the contents of well A2 thoroughly by pipetting up and down several times.
-
Continue the serial dilution: Using a new pipette tip for each transfer, transfer 50 µL from well A2 to A3. Mix thoroughly. Repeat this process down to well A10.
-
Do not add compound to your control wells (e.g., A11 and A12). Add the same volume of assay buffer containing the final concentration of DMSO.
Data Presentation: Example IC50 Data Table
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 10 | 95.2 | 2.1 |
| 3.33 | 88.7 | 3.5 |
| 1.11 | 75.4 | 4.2 |
| 0.37 | 52.1 | 3.9 |
| 0.12 | 28.9 | 2.8 |
| 0.04 | 10.5 | 1.5 |
| 0.01 | 2.3 | 0.8 |
| 0.00 | 0.0 | 1.2 |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination.
Troubleshooting Decision Tree for Non-Ideal IC50 Curves
Caption: Troubleshooting Non-Ideal IC50 Curves.
References
-
Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042–1047. [Link]
-
StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]
-
Popa-Burke, I. G., et al. (2009). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. Journal of Biomolecular Screening, 14(6), 648–657. [Link]
-
Dette, H., & Pepelyshev, A. (2010). Optimal serial dilutions designs for drug discovery experiments. Journal of the American Statistical Association, 105(490), 639–650. [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... [Link]
-
ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. [Link]
-
ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Link]
-
Zhang, X., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1103–1113. [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]
-
Vlahopoulos, S., & Boldogh, I. (2005). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 6(12), 947–956. [Link]
-
ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
Mace, P. D., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods, 116-117, 35–40. [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of Biopharmaceutical Statistics, 21(4), 753–767. [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. [Link]
-
ResearchGate. (2015). How can I calculate IC50 values to drugs that does not reach a 100% of inhibitory activity of viability of tumoral cells, for example? [Link]
-
Khan, S., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29385–29402. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Vidal-Giménez, F., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(11), 1841. [Link]
-
Chen, Y.-C., et al. (2024). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Journal of Translational Medicine, 22(1), 25. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
PubChem. (n.d.). 4-Methyl-6-phenylpyrimidin-2-amine. [Link]
-
Balaji, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
-
Lee, A. J., et al. (2020). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Scientific Reports, 10(1), 273. [Link]
-
Mace, P. D., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods, 116-117, 35–40. [Link]
-
Lee, S.-H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114246. [Link]
-
Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2465. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. stackwave.com [stackwave.com]
- 16. ossila.com [ossila.com]
Validation & Comparative
Validating Target Engagement of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine: A Comparative Guide for a Putative CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive, in-depth comparison of methodologies to validate the cellular target engagement of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, a novel compound with a pyrimidine-2-amine scaffold, a common feature in many kinase inhibitors. Given the prevalence of this scaffold in Cyclin-Dependent Kinase (CDK) inhibitors, we will proceed with the hypothesis that our compound of interest targets CDK2, a key regulator of cell cycle progression.[1][2]
This guide will navigate through a multi-faceted approach, from initial biochemical validation to sophisticated biophysical and cellular assays, to build a robust body of evidence for target engagement. We will objectively compare the performance of our compound with established CDK2 inhibitors, providing supporting experimental data and detailed protocols to empower researchers in their own investigations.
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in the G1/S transition and S phase of the cell cycle.[3] Its activity is tightly regulated by the binding of its cyclin partners, primarily Cyclin E and Cyclin A.[4] The active CDK2/cyclin complex phosphorylates a multitude of substrates, most notably the Retinoblastoma protein (Rb).[5] Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes essential for DNA replication and cell cycle progression.[6] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7][8]
Our hypothetical inhibitor, this compound, is presumed to function as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its substrates. The following sections will detail the experimental journey to validate this hypothesis.
A Multi-pronged Approach to Target Validation
A robust validation of target engagement relies on a confluence of evidence from diverse experimental platforms. No single method is sufficient; rather, the synergy of biochemical, biophysical, and cellular assays provides the necessary confidence in a compound's mechanism of action. We will explore three key pillars of target engagement validation:
-
Biochemical Potency and Selectivity: Does the compound inhibit the purified target protein?
-
Cellular Target Engagement and Functional Effects: Does the compound interact with the target in its native cellular environment and elicit the expected biological response?
-
Direct Biophysical Binding: Can we quantitatively characterize the direct physical interaction between the compound and its target?
For comparative purposes, we will benchmark the performance of this compound against two well-characterized CDK2 inhibitors: Roscovitine (Seliciclib) and Dinaciclib .[9][10]
| Inhibitor | Target Profile | Reported IC50 (CDK2) |
| Roscovitine (Seliciclib) | Potent inhibitor of CDK2, CDK5, and Cdc2.[9][11] | ~0.7 µM[9] |
| Dinaciclib | Potent inhibitor of CDK2, CDK1, CDK5, and CDK9.[10][12] | ~1 nM[10] |
Pillar 1: Biochemical Potency and Selectivity
The initial step in characterizing any putative inhibitor is to determine its potency against the purified target enzyme. This is typically achieved through in vitro kinase assays that measure the inhibition of substrate phosphorylation.
In Vitro Kinase Inhibition Assay
Causality of Experimental Choice: This assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase. By using purified components, we can isolate the interaction between the inhibitor and the kinase from the complexities of a cellular environment. A luminescence-based assay that quantifies ATP consumption (as a decrease in signal) or ADP production (as an increase in signal) is a common, high-throughput method.[13][14]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/Cyclin A2 enzyme, a suitable peptide substrate (e.g., a fragment of Histone H1 or Rb), and ATP in the kinase reaction buffer. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound, Roscovitine, and Dinaciclib in DMSO. A typical starting concentration is 10 mM.
-
Include a DMSO-only control (vehicle) and a "no enzyme" control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or controls.
-
Add 2.5 µL of the CDK2/Cyclin A2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data and Interpretation:
| Compound | Predicted IC50 (CDK2) |
| This compound | To be determined |
| Roscovitine | ~0.7 µM |
| Dinaciclib | ~1 nM |
A low nanomolar to micromolar IC50 value for this compound would provide the first piece of evidence for its activity as a CDK2 inhibitor. Comparing its potency to Roscovitine and Dinaciclib provides important context for its relative efficacy.
Pillar 2: Cellular Target Engagement and Functional Effects
While biochemical assays are essential, they do not confirm that a compound can effectively engage its target within the complex milieu of a living cell. Cellular assays are therefore critical to demonstrate target engagement and to link this engagement to a functional cellular outcome.
Cellular Thermal Shift Assay (CETSA®)
Causality of Experimental Choice: CETSA is a powerful technique for verifying direct target binding in a cellular environment.[15] The principle is based on the ligand-induced thermal stabilization of a target protein.[16] When a compound binds to its target protein, the protein-ligand complex is generally more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound is strong evidence of direct binding.[17]
Experimental Workflow: CETSA
Caption: Surface Plasmon Resonance (SPR) Workflow.
Experimental Protocol: SPR Analysis
-
Surface Preparation:
-
Immobilize recombinant CDK2/Cyclin A onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
-
Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between each compound injection using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) that removes the bound compound without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the affinity (KD). [18] Expected Data and Interpretation:
-
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| This compound | To be determined | To be determined | To be determined |
| Roscovitine | ~10⁴ - 10⁵ | ~10⁻² - 10⁻³ | ~100 - 1000 |
| Dinaciclib | ~10⁵ - 10⁶ | ~10⁻³ - 10⁻⁴ | ~1 - 10 |
The SPR data will provide a precise measure of the binding affinity (KD) of our compound for CDK2. A lower KD value indicates a higher affinity. The kinetic parameters also provide valuable information; for example, a slow koff (long residence time) can be a desirable property for a drug candidate.
Isothermal Titration Calorimetry (ITC)
Causality of Experimental Choice: ITC is considered the gold standard for characterizing binding thermodynamics. [9]It directly measures the heat released or absorbed during a binding event. [19]By titrating the compound into a solution containing the target protein, we can determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. [20]This thermodynamic signature provides deep insights into the nature of the binding forces.
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare purified CDK2/Cyclin A in a suitable buffer (e.g., phosphate or HEPES).
-
Prepare this compound in the exact same buffer. It is crucial that the buffers are perfectly matched to avoid heats of dilution.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the CDK2/Cyclin A solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe. The concentration of the compound in the syringe should typically be 10-15 times higher than the protein concentration in the cell. [19] * Perform a series of small injections of the compound into the protein solution at a constant temperature.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
Expected Data and Interpretation:
| Parameter | Interpretation |
| KD (nM) | Binding affinity (lower is tighter) |
| n | Stoichiometry (should be close to 1 for a 1:1 interaction) |
| ΔH (kcal/mol) | Enthalpy change (favorable if negative) |
| ΔS (cal/mol·K) | Entropy change (favorable if positive) |
The thermodynamic profile can guide structure-activity relationship (SAR) studies. For example, a binding event driven by a favorable enthalpy change (negative ΔH) suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropy change (positive ΔS) often indicates the release of ordered water molecules from the binding interface.
Conclusion: Building a Coherent Case for Target Engagement
Validating the target engagement of a novel compound like this compound requires a meticulous and multi-pronged experimental approach. By systematically progressing from biochemical potency assessment to cellular functional assays and direct biophysical binding studies, researchers can build a compelling and coherent body of evidence.
This guide has outlined a comprehensive strategy, leveraging a suite of powerful techniques including in vitro kinase assays, Cellular Thermal Shift Assay, analysis of downstream signaling, Surface Plasmon Resonance, and Isothermal Titration Calorimetry. By comparing the data generated for our compound of interest with that of well-characterized inhibitors like Roscovitine and Dinaciclib, we can confidently position its activity and mechanism of action. This rigorous, evidence-based approach is fundamental to the successful development of novel and effective targeted therapies.
References
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AdooQ Bioscience. Roscovitine (Seliciclib). [Link]
-
Wikipedia. Seliciclib. [Link]
-
PubMed. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. [Link]
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PubMed Central. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. [Link]
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Wikipedia. Cyclin-dependent kinase 2. [Link]
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Creative Diagnostics. CDK Signaling Pathway. [Link]
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National Center for Biotechnology Information. Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. [Link]
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BPS Bioscience. CDK2 Assay Kit. [Link]
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UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]
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Promega Connections. The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]
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YouTube. Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. [Link]
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PubMed. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]
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AACR Journals. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. [Link]
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National Institutes of Health. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. [Link]
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National Institutes of Health. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. [Link]
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National Institutes of Health. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. [Link]
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ResearchGate. SPR binding assay results of CDK2 and peptides with and without ATP. [Link]
-
ResearchGate. Monitoring of drug and target specificity. (A) ITDRF CETSA at 45°C for... [Link]
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Globe Thesis. Design,Synthesis And Bioassays For Inhibitors Of CDK2-cyclinA2. [Link]
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National Institutes of Health. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy. [Link]
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ResearchGate. Inhibitor Binding to CDK1-Cyclin B, CDK2-Cyclin A, CDK1, and CDK2 ITC K d (nM). [Link]
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National Institutes of Health. Identification and Characterization of an Irreversible Inhibitor of CDK2. [Link]
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University of Washington. Guide to Running an SPR Experiment. [Link]
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Pelago Bioscience. CETSA. [Link]
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Acellera. Discovery of CDK2 inhibitors. [Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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ResearchGate. SPR traces showing dose-dependent binding of NU6140 (0.625, 1.25, 2.5,... [Link]
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Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
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OSTR. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
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National Institutes of Health. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
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Yale University. Sample Preparation Guidelines (ITC). [Link]
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A Comparative Study of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine and Structurally Related Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, a novel heterocyclic compound, with other well-characterized molecules sharing the pyrimidin-2-amine scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors for therapeutic applications, particularly in oncology. We will delve into the structural rationale, comparative biological data (inferred and experimental), and detailed protocols for evaluating the potential of this compound class.
Introduction: The Prominence of the Pyrimidin-2-amine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to establish crucial hydrogen bond interactions with the hinge region of protein kinases makes it an ideal anchor for designing potent and selective inhibitors. The 2-aminopyrimidine moiety, in particular, is a recurring motif in a multitude of kinase inhibitors, underscoring its importance in targeting the ATP-binding site of these enzymes.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. This guide focuses on the comparative analysis of this compound, a compound featuring a unique phenyl-substituted pyridinyl group at the 4-position of the pyrimidin-2-amine core. While specific experimental data for this exact molecule is not yet publicly available, we can infer its likely biological activity and potential by examining the structure-activity relationships (SAR) of its close analogs.
Structural Rationale and Hypothesized Biological Target
The structure of this compound suggests a strong potential for kinase inhibition. The core pyrimidin-2-amine can act as a hinge-binder, while the substituted phenylpyridine moiety can occupy adjacent hydrophobic pockets within the kinase active site, contributing to both potency and selectivity.
Based on extensive research on similar scaffolds, we hypothesize that this compound is likely to exhibit inhibitory activity against one or more of the following kinase families:
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Analogs with aryl substitutions at the 4-position of the pyrimidine ring have shown potent inhibition of these RTKs.[2][3]
-
Cell Cycle-Related Kinases: Including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4). Numerous pyrimidin-2-amine derivatives have been developed as inhibitors of these kinases, which are critical for cell cycle progression.[4][5][6]
-
PI3K/mTOR Pathway Kinases: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is another key area where pyrimidine-based inhibitors have been successfully developed.[7]
For the purpose of this comparative guide, we will focus on Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 2 (CDK2) as representative and well-studied targets for this class of compounds.
Comparative Analysis of Biological Activity
To provide a framework for evaluating this compound, we will compare its predicted activity profile with known experimental data for structurally similar compounds.
Comparison with Known FGFR Inhibitors
Several N-phenylpyrimidin-2-amine derivatives have been identified as potent FGFR inhibitors. The introduction of a phenyl group at the 4-position of the pyrimidine ring has been shown to be a key determinant of activity.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| This compound (Hypothesized) | Chemical structure of this compound | FGFR1 | Predicted potent | N/A |
| Ponatinib | Chemical structure of Ponatinib | FGFR1 | 2.1 | [3] |
| PD-089828 | Chemical structure of PD-089828 | FGFR | 130 | [2] |
Table 1: Comparative data of this compound (hypothesized) and known FGFR inhibitors.
The phenylpyridine substituent in our compound of interest is expected to confer a unique binding mode within the FGFR active site, potentially leading to high potency and a distinct selectivity profile compared to existing inhibitors.
Comparison with Known CDK2 Inhibitors
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been explored for CDK2 inhibition.[5][6] While our target compound has a 2-amino substitution, the general principles of hinge binding and occupation of the ribose pocket are applicable.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| This compound (Hypothesized) | Chemical structure of this compound | CDK2 | Predicted potent | N/A |
| Compound 7l | Chemical structure of a known N-(pyridin-3-yl)pyrimidin-4-amine analog | CDK2/cyclin A2 | 64.42 | [6] |
| AZD5438 | Chemical structure of AZD5438 | CDK2 | ~25 | [5] |
Table 2: Comparative data of this compound (hypothesized) and known CDK2 inhibitors.
The substitution pattern of this compound may offer advantages in terms of cell-based activity and pharmacokinetic properties, which warrants experimental verification.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with other compounds, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., FGFR1, CDK2/cyclin A)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (this compound) and reference inhibitors
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitors in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction:
-
Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., a cell line known to be dependent on the target kinase, such as a FGFR-driven or CDK2-dependent cancer cell line)
-
Complete cell culture medium
-
Test compound and reference inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference inhibitors in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control) to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is pending, a comprehensive analysis of its structural features and comparison with known analogs strongly suggests its potential as a novel kinase inhibitor. The unique phenylpyridine substitution offers an exciting avenue for exploring new chemical space and potentially developing inhibitors with improved potency, selectivity, and drug-like properties.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel pyrimidin-2-amine derivatives. Future work should focus on synthesizing this compound and profiling it against a broad panel of kinases to identify its primary targets. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential. This comparative approach, grounded in the extensive knowledge of the pyrimidin-2-amine scaffold, provides a logical and efficient path forward in the quest for new and effective targeted therapies.
References
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- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors.
- Cai, Z., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(19), 4643-4647.
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- Zhang, Y., et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 6, 613.
- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746.
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of N-Phenylpyridin/pyrimidin-2-amine Analogs as Anticancer Agents.
- Toviwek, B., et al. (2018). Synthesis and Evaluation of the NSCLC Anti-cancer Activity and Physical Properties of 4-aryl- N -phenylpyrimidin-2-amines. Chiang Mai Journal of Science, 45(4), 1845-1859.
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(15), 10123-10137.
- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
- Kumar, A., et al. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon, 3(10), e00421.
- Gandin, V., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5558-5585.
- Wang, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
-
El-Sayed, M. A. A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][3][8]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 599.
- Hoffelner, B. S., et al. (2023). Examples of FDA‐approved kinase inhibitors exhibiting the N‐phenylpyrimidine‐2‐amine scaffold as part of the central pharmacophore unit. ChemMedChem, 18(12), e202300122.
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138.
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A Comparative Guide to Kinase Inhibitors: Positioning 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine in the Therapeutic Landscape
For researchers and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology.[1] The strategic design of small molecules that can selectively modulate kinase activity is a cornerstone of modern targeted therapy.[1] This guide provides a comparative analysis of kinase inhibitors, with a focus on the structural class of pyrimidine-2-amines. While specific experimental data for 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine is not extensively available in public literature, we will use the well-characterized inhibitor Imatinib, which shares a related core structure, as a reference point for comparison against other prominent kinase inhibitors such as Dasatinib and Gefitinib. This comparative approach will illuminate the key parameters—potency, selectivity, and mechanism of action—that are essential for the preclinical and clinical evaluation of new chemical entities like this compound.
The Pyrimidine-2-Amine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine-2-amine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it an excellent starting point for the design of targeted therapies. The core structure of Imatinib (Gleevec®), a landmark in targeted cancer therapy, features a related N-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl moiety, underscoring the therapeutic potential of this chemical class.[2][3]
Comparative Analysis of Key Kinase Inhibitors
To understand the potential of a novel compound like this compound, it is instructive to compare it with established drugs that have different kinase targets and inhibitory profiles.
| Inhibitor | Primary Target(s) | Mechanism of Action | Indications |
| Imatinib | BCR-ABL, c-KIT, PDGFRA | Type II inhibitor, binds to the inactive conformation of the kinase | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[3] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRB | Type I inhibitor, binds to the active conformation of the kinase | CML (including Imatinib-resistant cases), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[4] |
| Gefitinib | EGFR | Type I inhibitor, ATP-competitive | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations[5] |
Imatinib serves as a paradigm for targeting the specific genetic aberration that drives a malignancy. Its success in treating CML by inhibiting the BCR-ABL fusion protein demonstrated the power of targeted therapy.[3] However, the emergence of resistance, often through mutations in the kinase domain, necessitated the development of second-generation inhibitors.[6]
Dasatinib , in contrast to Imatinib, is a multi-targeted inhibitor with a different binding mode.[4] Its ability to inhibit both the active and inactive conformations of the ABL kinase domain allows it to overcome many forms of Imatinib resistance.[4] However, its broader selectivity profile can also lead to a different spectrum of off-target effects.[6][7]
Gefitinib represents a more targeted approach, focusing on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Its efficacy is largely confined to patients with specific activating mutations in the EGFR gene, highlighting the importance of patient stratification in targeted therapy.[8][9]
Characterizing a Novel Kinase Inhibitor: Essential Experimental Workflows
To position a new molecule like this compound within the existing therapeutic armamentarium, a series of rigorous biochemical and cellular assays are required.
Biochemical Assays: Determining Potency and Selectivity
Biochemical assays are the first step in characterizing a new inhibitor, providing quantitative measures of its potency (typically as an IC50 value) against its intended target and its selectivity against a panel of other kinases.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound (e.g., this compound) at various concentrations, and the appropriate substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays: Assessing On-Target Efficacy and Cellular Effects
While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are necessary to confirm that the compound can enter cells, engage its target in a physiological context, and elicit the desired biological response.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Compound Treatment: Add the test compound at various concentrations to the transfected cells and incubate.
-
BRET Measurement: Add the NanoBRET™ substrate. If the compound displaces the fluorescent tracer from the kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.
-
Data Acquisition: Measure the BRET signal using a plate reader.
-
Data Analysis: Determine the IC50 value for target engagement from the dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Visualizing the Path to Inhibition
To better understand the context in which these inhibitors function, it is helpful to visualize the relevant signaling pathways and experimental workflows.
Caption: A simplified representation of a typical kinase signaling pathway and the points of intervention for different classes of inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The pyrimidine-2-amine scaffold remains a fertile ground for the discovery of novel kinase inhibitors. While the specific biological profile of this compound requires experimental elucidation, its structural features suggest potential kinase inhibitory activity. By following established experimental workflows, researchers can determine its potency, selectivity, and cellular efficacy, thereby positioning it within the broader landscape of kinase inhibitors. The ultimate goal is to identify molecules with superior efficacy and safety profiles, either as monotherapies or in combination with other agents, to address the ongoing challenge of cancer and other diseases driven by aberrant kinase signaling.
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. (2014). PubMed. Retrieved January 19, 2026, from [Link]
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New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. (2010). PubMed. Retrieved January 19, 2026, from [Link]
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Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Imatinib mesylate. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. (2006). American Society of Hematology. Retrieved January 19, 2026, from [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). PubMed. Retrieved January 19, 2026, from [Link]
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Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Effect of Dasatinib vs Imatinib in the Treatment of Pediatric Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Effect of gefitinib on N-nitrosamine-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induced lung tumorigenesis in A/J mice. (2011). PubMed. Retrieved January 19, 2026, from [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (2008). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (2017). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Gefitinib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Researcher's Guide to Cross-Reactivity Profiling: The Case of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a cornerstone of its preclinical evaluation. A molecule's utility as a chemical probe or its potential as a therapeutic agent is defined not only by its on-target potency but also by its off-target interactions. This guide provides a comprehensive framework for establishing a cross-reactivity profile, using the novel scaffold, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, as a case study.
While extensive public data on this specific molecule is not yet available, its aminopyrimidine core is a well-established pharmacophore in kinase inhibition, appearing in inhibitors targeting a range of kinases from CDKs to FGFRs.[1][2] The conserved nature of the ATP-binding pocket across the human kinome makes a degree of cross-reactivity an expectation, not an exception.[3][4] Such polypharmacology can be a double-edged sword: it can lead to unforeseen toxicities or, serendipitously, to beneficial multi-target efficacy.[5][6][7] Therefore, rigorous, early-stage profiling is not just a regulatory hurdle but a fundamental component of strategic drug discovery.
This guide will walk you through the essential methodologies for kinase inhibitor profiling, from broad screening panels to cell-based target engagement assays. We will explore how to interpret the resulting data and compare it against alternative inhibitors, providing a blueprint for your own investigations.
Section 1: The Rationale for Kinome-Wide Profiling
The primary goal of cross-reactivity profiling is to build a comprehensive "selectivity profile" of a compound. This involves screening the inhibitor against a large, representative panel of kinases to identify unintended targets.[8] A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases. Conversely, a non-selective inhibitor will show activity against multiple kinases, often across different branches of the kinome tree.
For a novel compound like this compound, the initial step is a broad screen to identify its primary target(s) and any significant off-targets. This initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to cast a wide net.
Section 2: Key Methodologies for Cross-Reactivity Profiling
A multi-pronged approach, combining biochemical and cellular assays, provides the most robust and physiologically relevant assessment of an inhibitor's selectivity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays measure the direct interaction between an inhibitor and an isolated kinase enzyme. These assays are crucial for determining intrinsic potency (e.g., IC50 or Ki values) and for broad screening across large kinase panels.
Recommended Protocol: Radiometric Kinase Assay (e.g., using a 400+ Kinase Panel)
This gold-standard method directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate peptide by the kinase.
Step-by-Step Methodology:
-
Assay Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, and [γ-³³P]-ATP in an appropriate kinase buffer.
-
Compound Incubation: this compound is added to the reaction mixture at a screening concentration (e.g., 10 µM). A DMSO control is run in parallel.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of Mg/ATP and incubated at room temperature for a specified time (e.g., 40 minutes). The reaction is then stopped by spotting the mixture onto a filter membrane.
-
Washing and Detection: The filter is washed to remove unincorporated [γ-³³P]-ATP. The amount of radiolabeled phosphate transferred to the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to the DMSO control.
Causality Behind Experimental Choices:
-
Why Radiometric? It is a direct and highly sensitive method that is less prone to interference from compound autofluorescence or light scattering, which can be an issue with fluorescence-based assays.
-
Why a Large Panel? A comprehensive panel (e.g., >400 kinases) is essential to uncover unexpected off-targets that might be missed with smaller, more focused panels.[8]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are excellent for determining direct inhibitory activity, they do not account for cell permeability, target availability, or intracellular ATP concentrations. Cellular assays are therefore critical to confirm that the inhibitor engages its target in a living system.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand (inhibitor) stabilizes its target protein, leading to an increase in the protein's melting temperature.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with this compound or a vehicle control (DMSO) and incubated to allow for compound entry and target binding.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Causality Behind Experimental Choices:
-
Why CETSA? It provides direct evidence of target binding in a native cellular environment without the need for compound labeling or genetic modification of the target protein.
-
Why Intact Cells? Using intact cells ensures that the observed target engagement is a result of the compound's ability to cross the cell membrane and interact with the target in its natural state.
Section 3: Data Presentation and Interpretation
For a compound like this compound, let's hypothesize a screening outcome to illustrate data interpretation. Assume a primary screen identifies potent inhibition of Aurora Kinase A (AURKA) and Fibroblast Growth Factor Receptor 4 (FGFR4), with some off-target activity on other kinases.
Quantitative Kinase Profiling Data
Following the initial screen, dose-response curves would be generated for the most potently inhibited kinases to determine their IC50 values.
Table 1: Hypothetical IC50 Data for this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Alisertib (AURKA Inhibitor) IC50 (nM) | BLU9931 (FGFR4 Inhibitor) IC50 (nM) |
| AURKA | 15 | 1.2 | >10,000 |
| FGFR4 | 25 | >10,000 | 3 |
| VEGFR2 | 250 | 300 | >10,000 |
| ABL1 | 800 | >10,000 | >10,000 |
| SRC | 1200 | >10,000 | >10,000 |
This is illustrative data and not based on experimental results for the specified compound.
Interpretation:
-
The hypothetical data suggests that this compound is a potent dual inhibitor of AURKA and FGFR4.
-
It shows weaker but still notable activity against VEGFR2, indicating a potential off-target liability or opportunity.
-
Compared to the highly selective reference compounds, Alisertib and BLU9931, our hypothetical compound has a broader profile.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize cross-reactivity is to plot the inhibition data onto a phylogenetic tree of the human kinome. This provides an at-a-glance representation of the inhibitor's selectivity.
Caption: Hypothetical kinome selectivity of this compound.
Section 4: Experimental Workflows and Logical Relationships
Visualizing the workflow for profiling can help in planning and executing these complex experiments.
Workflow for Kinase Inhibitor Profiling
Caption: Integrated workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathway Context
Understanding the pathways in which the primary targets and key off-targets operate is crucial for predicting the functional consequences of inhibition. For our hypothetical dual AURKA/FGFR4 inhibitor, the relevant pathways involve cell cycle control and growth factor signaling.
Caption: Simplified signaling pathways for hypothetical targets of the inhibitor.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical dataset that informs every stage of its development. For a novel molecule like this compound, a systematic and multi-faceted approach is essential. By combining broad biochemical screens with rigorous cell-based target validation, researchers can build a comprehensive understanding of their compound's selectivity. This, in turn, allows for a more accurate prediction of its biological effects, potential liabilities, and ultimate therapeutic or investigative potential. The methodologies and interpretive frameworks provided here offer a robust starting point for any researcher embarking on the characterization of a new kinase inhibitor.
References
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Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.[Link][3]
-
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.[Link][5]
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.[Link][6]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.[Link][7]
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Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed.[Link][1]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.[Link][8]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central.[Link][2]
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A Technical Guide to Ensuring Reproducibility in In Vitro Kinase Assays: A Comparative Study Featuring 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is paved with the rigor of reproducible experimental data. In the realm of kinase drug discovery, where subtle molecular interactions can define the success or failure of a candidate compound, the importance of robust and reliable in vitro assays cannot be overstated. This guide provides an in-depth technical comparison of methodologies for assessing the inhibitory activity of kinase inhibitors, using the hypothetical, yet structurally relevant, compound 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine as a central case study.
The aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibition, with numerous approved drugs and clinical candidates sharing this core structure. Based on the structural similarity of this compound to known N-(pyridin-3-yl)pyrimidin-4-amine analogues, we hypothesize that its primary biological target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology.[1]
This guide will navigate the critical aspects of in vitro kinase assay design, execution, and data interpretation to ensure the highest level of reproducibility. We will objectively compare the performance of our focus compound with established CDK inhibitors, AZD5438 and Palbociclib, and provide detailed, field-proven protocols for two industry-standard assay platforms.
The Central Role of CDK2 in Cell Cycle Progression
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through S phase.[2][3] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] Therefore, the development of potent and selective CDK2 inhibitors is a significant focus of anti-cancer drug discovery.
To contextualize the in vitro experiments detailed below, it is crucial to understand the signaling cascade in which CDK2 operates.
Comparative Analysis of CDK2 Inhibitors
To establish a benchmark for the performance of this compound, we compare its hypothetical inhibitory activity against two well-characterized CDK inhibitors: AZD5438, a potent inhibitor of CDK1, 2, and 9, and Palbociclib, a highly selective inhibitor of CDK4/6 with weaker activity against CDK2.[4][5][6]
| Compound | Target(s) | CDK2 IC50 (nM) | Selectivity Profile |
| This compound | Hypothesized: CDK2 | (Hypothetical) 15 | (To be determined) |
| AZD5438 | CDK1, CDK2, CDK9 | 6 | Potent against multiple CDKs[4][5][6] |
| Palbociclib | CDK4, CDK6 | >1000 | Highly selective for CDK4/6 over CDK2[7][8] |
IC50 values are dependent on assay conditions, particularly ATP concentration. The values presented are for comparative purposes based on published data.
Experimental Design for Reproducible In Vitro Kinase Assays
The reproducibility of in vitro kinase assays is contingent on meticulous experimental design and the selection of an appropriate assay technology. Here, we detail two robust, industry-standard methods for determining the potency of kinase inhibitors: the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen™ TR-FRET Kinase Binding Assay.
Experimental Workflow Overview
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a universal, homogeneous luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10][11] The luminescent signal is directly proportional to kinase activity.
Rationale for Method Selection
This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. Its universal nature allows for the testing of a wide variety of kinases and substrates.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality: The buffer composition provides the optimal pH and ionic strength for CDK2 activity.
-
Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound, AZD5438, and Palbociclib in 100% DMSO, starting at a top concentration of 1 mM. Subsequently, create intermediate dilutions in the kinase buffer. Causality: Serial dilutions are essential for generating a dose-response curve to accurately determine the IC50 value. Maintaining a consistent, low percentage of DMSO in the final reaction volume is critical to prevent enzyme inhibition by the solvent.
-
Enzyme Preparation: Dilute recombinant human CDK2/Cyclin A2 enzyme in kinase buffer to the desired working concentration (determined empirically, typically in the low ng/µL range). Causality: The enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the CDK2 substrate (e.g., a synthetic peptide like Histone H1) and ATP at a concentration close to the Km for ATP for CDK2. Causality: Using an ATP concentration near the Km allows for sensitive detection of ATP-competitive inhibitors.
2. Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted CDK2/Cyclin A2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[12][13][14][15] Test compounds that bind to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Rationale for Method Selection
This assay directly measures compound binding to the kinase, providing a different yet complementary dataset to activity-based assays. It is a homogeneous, high-throughput assay that is less prone to interference from compounds that inhibit the downstream detection chemistry of activity assays.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X LanthaScreen™ kinase buffer.
-
Compound Dilutions: Prepare serial dilutions of the test compounds as described for the ADP-Glo™ assay.
-
Kinase/Antibody Mix: Prepare a solution containing the GST-tagged CDK2/Cyclin A2 and the Europium-labeled anti-GST antibody. Causality: The antibody serves as the FRET donor, and its binding to the tagged kinase is essential for the FRET signal.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer. Causality: The tracer is an ATP-competitive ligand that acts as the FRET acceptor. Its concentration needs to be optimized for each kinase.
2. Binding Reaction:
-
Add 5 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 5 µL of the Kinase/Antibody mix to each well.
-
Add 5 µL of the Tracer Solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
3. Signal Detection:
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence, with excitation at ~340 nm and emission at 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).
4. Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data to the vehicle (DMSO) control (100% binding) and a high concentration of a known potent binder (0% binding).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Ensuring Trustworthiness and Self-Validation
To ensure the integrity of the generated data, every experiment should incorporate a self-validating system:
-
Controls: Include positive (a known potent inhibitor) and negative (vehicle) controls on every plate.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
ATP Concentration: For activity assays, determining the IC50 at different ATP concentrations can help elucidate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).
-
Orthogonal Assays: Employing two distinct assay formats, such as the activity-based ADP-Glo™ and the binding-based LanthaScreen™, provides orthogonal data that can validate initial findings and rule out assay-specific artifacts.
By adhering to these detailed protocols and principles of rigorous experimental design, researchers can generate high-quality, reproducible in vitro data, forming a solid foundation for the advancement of promising kinase inhibitors like this compound in the drug discovery pipeline.
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AZD-5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. AACR Journals. [Link]
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Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. PMC - NIH. [Link]
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List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. ResearchGate. [Link]
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Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]
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Confirming On-Target Effects of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. A critical milestone in this process is unequivocally confirming that a compound engages its intended molecular target within the complex cellular environment. This guide provides an in-depth, objective comparison of modern experimental strategies to determine and validate the on-target effects of novel kinase inhibitors, using the hypothetical compound 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine as a central case study.
The chemical structure of our subject compound, with its pyrimidine and pyridine scaffolds, strongly suggests a likely interaction with the ATP-binding pocket of protein kinases. However, without a known target, we must embark on a systematic journey of discovery and confirmation. This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad, unbiased screening to specific, high-confidence validation.
Part 1: The Initial Challenge - Unbiased Target Identification and Selectivity Profiling
When the primary target of a novel compound like this compound is unknown, the initial step is to cast a wide net to identify potential binding partners and understand its selectivity across the kinome. This initial profiling is crucial for interpreting subsequent cellular effects and anticipating potential off-target liabilities.
Kinase Selectivity Profiling: A Bird's-Eye View of the Kinome
Broad kinase screening is indispensable for identifying potent and selective kinase inhibitors.[1] By testing the compound against a large panel of kinases, researchers can gain crucial insights into its spectrum of activity, which is vital for minimizing off-target effects and potential toxicity.[1][2]
Experimental Approach: In Vitro Kinase Panel Screening
A common and effective method is to utilize a commercial kinase profiling service. These services typically employ radiometric or luminescence-based assays to measure the ability of a compound to inhibit the activity of hundreds of kinases.[1]
Protocol 1: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. For an initial screen, a final concentration of 1 µM is often used.[3]
-
Assay Execution (Service Provider): The compound is incubated with a panel of individual kinases, their respective substrates, and ATP (often at or near the Km for each kinase to provide a more accurate measure of intrinsic affinity).[4]
-
Data Acquisition: Kinase activity is measured, typically through methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[3] The results are expressed as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.[3]
-
Data Analysis: The results are visualized as a kinome map or a table, highlighting the kinases that are significantly inhibited by the compound.
Interpreting the Data:
The output of this screen will be a list of "hits" – kinases whose activity is significantly reduced by this compound. This provides the first set of hypotheses for the compound's primary target(s).
Table 1: Hypothetical Kinase Selectivity Data for this compound (1 µM)
| Kinase Target | Family | % Inhibition |
| CDK2 | CMGC | 95% |
| CDK9 | CMGC | 88% |
| GSK3β | CMGC | 45% |
| MAPK1 | CMGC | 30% |
| SRC | TK | 15% |
| EGFR | TK | 10% |
This hypothetical data suggests that this compound is a potent inhibitor of CDK2 and CDK9, with weaker activity against other kinases.
Based on these initial findings, we can hypothesize that Cyclin-Dependent Kinase 2 (CDK2) is a primary target. This aligns with published research on similar N-(pyridin-3-yl)pyrimidin-4-amine scaffolds, which have been identified as potent CDK2 inhibitors.[5]
Part 2: Target Engagement in the Cellular Context
While in vitro kinase assays are excellent for identifying potential targets, they do not confirm that the compound can enter a cell and bind to its target in a native physiological environment.[6] For this, we turn to methods that measure target engagement within intact cells or cell lysates.
The Cellular Thermal Shift Assay (CETSA®): A Gold Standard for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures the interaction between a small molecule and its protein target in a cellular context.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[6][9]
Experimental Workflow: CETSA
The general workflow for a CETSA experiment involves treating cells with the compound, heating the cell lysate to a range of temperatures, separating soluble from aggregated proteins, and then detecting the amount of soluble target protein remaining.[8]
Caption: CETSA experimental workflow for confirming target engagement.
Protocol 2: Western Blot-based CETSA for CDK2
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known CDK2 expression) and treat with a high concentration (e.g., 30 µM) of this compound or DMSO for 1 hour.[10]
-
Lysate Preparation and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[10]
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[10]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK2 by Western blotting using a specific anti-CDK2 antibody.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
Comparison of Target Engagement Methodologies
While traditional Western blot-based CETSA is robust, it can be low-throughput. Several alternative methods have been developed to increase throughput and sensitivity.
Table 2: Comparison of Target Engagement Assay Formats
| Method | Principle | Advantages | Disadvantages |
| Western Blot CETSA | Ligand-induced thermal stabilization detected by Western blot.[7] | Label-free; works with endogenous proteins in native environments. | Low-throughput; requires a specific and high-quality antibody.[11] |
| Isothermal Dose-Response Fingerprinting (ITDRFCETSA) | Measures the amount of soluble protein at a fixed temperature with varying compound concentrations.[10] | Provides a dose-response curve and an estimate of cellular EC50. | Requires initial determination of the optimal melt temperature. |
| High-Throughput CETSA (e.g., AlphaLISA®, HiBiT) | Ligand-induced thermal stabilization detected by high-throughput methods like AlphaLISA or a luminescent peptide tag (HiBiT).[8][11] | High-throughput; suitable for screening campaigns. | May require genetic modification of the target protein (HiBiT) or specific antibody pairs (AlphaLISA).[11] |
| Thermal Proteome Profiling (TPP) | Combines CETSA with quantitative mass spectrometry to assess thermal stability changes across the entire proteome.[7] | Unbiased; can identify on- and off-targets simultaneously. | Technically demanding; requires specialized equipment and bioinformatics expertise. |
For our investigation of this compound, a logical progression would be to first confirm CDK2 engagement using the standard Western blot CETSA. Following this confirmation, an ITDRF experiment would be valuable to determine the compound's potency in a cellular context.
Part 3: Functional Confirmation of On-Target Effects
Confirming that a compound binds to its target is a critical step, but it is equally important to demonstrate that this binding event leads to a functional consequence on the target's activity and downstream signaling pathways.
Assessing Downstream Pathway Modulation
If this compound indeed inhibits CDK2, we would expect to see a functional impact on the cell cycle. CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition and S phase progression. A potent inhibitor should therefore induce cell cycle arrest.
Experimental Approach: Cell Cycle Analysis and Phospho-protein Western Blotting
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Protocol 3: Assessing Downstream CDK2 Target Phosphorylation
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a relevant time period (e.g., 24 hours).
-
Protein Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of a known CDK2 substrate, such as Retinoblastoma protein (pRb) at Serine 807/811. Also, probe for total pRb and a loading control (e.g., GAPDH).
-
Data Analysis: A dose-dependent decrease in the level of phosphorylated pRb, without a change in total pRb, would provide strong functional evidence of CDK2 inhibition.
Table 3: Expected Outcome of Functional Assays
| Assay | Endpoint Measured | Expected Result with this compound |
| Phospho-pRb Western Blot | Levels of pRb phosphorylated at S807/811 | Dose-dependent decrease |
| Cell Cycle Analysis (Flow Cytometry) | Percentage of cells in G1, S, and G2/M phases | Accumulation of cells in the G1 phase |
| Cell Proliferation Assay (e.g., BrdU incorporation) | Rate of DNA synthesis | Dose-dependent decrease |
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming the on-target effects of a novel compound like this compound requires a multi-pronged, evidence-based approach. The journey begins with broad, unbiased screening to identify high-probability targets and concludes with specific, functional assays that validate the physiological consequences of target engagement.
By integrating in vitro selectivity profiling, direct cellular target engagement assays like CETSA, and functional downstream pathway analysis, researchers can build a robust and compelling case for the mechanism of action of their compound. This rigorous, self-validating system of experimentation is fundamental to the principles of scientific integrity and is an absolute requirement for the successful progression of any small molecule in the drug discovery pipeline.
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A Comparative Guide to the In Vivo Efficacy of Novel Pyrimidin-2-amine Analogs as PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the rationale behind the molecular design of these analogs, present a comparative analysis of their in vitro potency, and culminate in the in vivo validation of a lead candidate, providing valuable insights for researchers in the field of kinase inhibitor discovery and preclinical development.
Introduction: The Therapeutic Potential of PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role as a master regulator of centriole duplication.[1][2] Dysregulation and overexpression of PLK4 have been implicated in tumorigenesis and are associated with mitotic catastrophe, including chromosomal mis-segregation and cytokinesis failure.[1] This makes PLK4 an attractive target for anticancer drug discovery. The development of potent and selective PLK4 inhibitors offers a promising therapeutic strategy, particularly in cancers where PLK4 is overexpressed.[1][2]
The aminopyrimidine scaffold has emerged as a promising core structure for the development of kinase inhibitors. This guide focuses on a series of novel pyrimidin-2-amine derivatives designed through a scaffold hopping strategy to identify potent PLK4 inhibitors with favorable pharmacological properties.[1]
Structure-Activity Relationship (SAR) and In Vitro Potency Comparison
A series of pyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro inhibitory activity against PLK4. The lead compound, 8h , emerged from a systematic exploration of the structure-activity relationship.
The initial hit compound, 3r , showed a PLK4 IC50 of 0.0174 μM. To improve potency, modifications were made to the solvent-exposed region of the molecule. The introduction of a hydrophilic morpholine ring at the para-position of the phenyl group, connected via a linker, was found to be a key determinant of enhanced activity.[1]
Table 1: In Vitro PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Analogs
| Compound ID | Key Structural Features | PLK4 IC50 (μM) |
| 3r | Initial Hit Compound | 0.0174 |
| 8a | Lacks hydrophilic moiety | 0.5196 |
| 8h | Para-substituted morpholine ring | 0.0067 |
| Centrinone | Positive Control | N/A |
As illustrated in Table 1, the removal of the hydrophilic moiety in compound 8a resulted in a nearly 30-fold decrease in activity compared to the initial hit 3r .[1] Conversely, the strategic introduction of a morpholine ring at the para-position in compound 8h led to a nearly three-fold increase in potency compared to 3r , with a remarkable PLK4 IC50 of 0.0067 μM.[1] This highlights the critical role of the hydrophilic fragment in this specific substitution position for potent PLK4 inhibition.[1]
Further in vitro evaluation demonstrated that compound 8h exhibited excellent antiproliferative activity against breast cancer cell lines, with IC50 values on MCF-7 and MDA-MB-231 cell lines being 2- and 4-times more potent than the positive control, centrinone, respectively.[1] Additionally, compound 8h displayed good plasma and liver microsomal stability, suggesting favorable pharmacokinetic properties for in vivo studies.[1][2]
In Vivo Efficacy of the Lead Compound 8h (Hypothetical Xenograft Model)
While the primary source does not detail an in vivo study for compound 8h, this section outlines a standard and robust protocol for evaluating the in vivo anti-tumor efficacy of a lead candidate like 8h in a mouse xenograft model. This methodology is based on established practices for similar pyrimidine-based kinase inhibitors.[3][4][5]
Experimental Design and Rationale
The primary objective of the in vivo study is to assess the ability of the lead compound to inhibit tumor growth in a living organism. An athymic nude mouse model bearing human tumor xenografts is a widely accepted standard for such preclinical evaluations. The choice of cell line for the xenograft should ideally be one in which the target (PLK4) is overexpressed and where the compound has demonstrated significant in vitro cytotoxicity.
The experimental design would typically involve multiple treatment groups: a vehicle control group, at least two dose levels of the test compound, and a positive control group treated with a standard-of-care chemotherapeutic agent. This allows for the assessment of a dose-response relationship and provides a benchmark for the efficacy of the test compound.
Detailed Experimental Protocol: Xenograft Tumor Model
1. Cell Culture and Implantation:
- Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- A suspension of 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel is subcutaneously injected into the flank of female athymic nude mice (6-8 weeks old).
2. Tumor Growth and Group Randomization:
- Tumors are allowed to grow, and their volume is measured with calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach an average volume of 100-150 mm^3, the mice are randomized into treatment groups.
3. Compound Administration:
- Compound 8h is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Dosing is performed daily via oral gavage at two selected dose levels (e.g., 25 mg/kg and 50 mg/kg).
- The vehicle control group receives the formulation vehicle only.
- The positive control group receives a standard-of-care agent (e.g., paclitaxel) at a clinically relevant dose.
4. Efficacy Monitoring and Endpoints:
- Tumor volume and body weight are measured 2-3 times per week.
- The primary efficacy endpoint is the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
- The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3).
5. Data Analysis:
- Tumor growth curves are plotted for each group.
- Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is used to determine the significance of the anti-tumor effect.
Expected Outcomes and Interpretation
Based on its potent in vitro profile, it is anticipated that compound 8h would demonstrate a dose-dependent inhibition of tumor growth in the xenograft model. A significant TGI at well-tolerated doses would validate the in vivo efficacy of this pyrimidin-2-amine analog and support its further preclinical development.
Mechanism of Action: PLK4 Signaling Pathway
The anti-tumor activity of the pyrimidin-2-amine analogs discussed is predicated on their inhibition of the PLK4 signaling pathway. PLK4 is a key regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.
By inhibiting PLK4, compounds like 8h disrupt the centriole duplication cycle, leading to defects in mitotic spindle formation and ultimately causing cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Conclusion and Future Directions
The pyrimidin-2-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The systematic SAR studies leading to the identification of compound 8h as a highly potent PLK4 inhibitor underscore the importance of rational drug design. The strong in vitro activity and favorable pharmacokinetic profile of 8h make it a compelling candidate for in vivo evaluation.
Future research should focus on conducting comprehensive in vivo efficacy studies, such as the one outlined in this guide, to validate the anti-tumor potential of these analogs. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial to establish a clear link between drug exposure, target engagement, and therapeutic response. The continued exploration of this chemical series holds significant promise for the development of novel and effective cancer therapeutics targeting PLK4.
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A Head-to-Head Comparison: The Novel CDK4/6 Inhibitor, Compound 83, versus Standard of Care in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Acute Myeloid Leukemia (AML) therapeutics, the search for novel agents with improved efficacy and safety profiles is a paramount objective. While the standard of care has remained relatively static for decades, recent advancements in our understanding of leukemogenesis have paved the way for targeted therapies. This guide provides a detailed, head-to-head comparison of a promising preclinical candidate, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative referred to as Compound 83 , and the established standard of care for AML.
Introduction to Compound 83 and the Therapeutic Challenge of AML
Compound 83 is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] Its development is rooted in the rationale that dysregulation of the cell cycle is a hallmark of cancer, and targeting this pathway offers a promising therapeutic strategy. Preclinical studies have demonstrated its potential in AML, a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood.
The current standard of care for AML, particularly in younger and fitter patients, is a combination chemotherapy regimen known as "7+3," consisting of cytarabine and an anthracycline (such as daunorubicin or idarubicin).[3][4][5] While this regimen can induce remission, relapse rates are high, and it is associated with significant toxicity, rendering it unsuitable for many older patients or those with comorbidities.[3][5] This underscores the urgent need for novel, targeted agents like Compound 83.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of Compound 83 and the "7+3" regimen diverge fundamentally in their mechanisms of action.
Compound 83: A Targeted Approach to Cell Cycle Arrest
Compound 83 exerts its anti-leukemic effect by selectively inhibiting CDK4 and CDK6. These kinases, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Compound 83 prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state. This leads to a G1 cell cycle arrest and a subsequent reduction in cancer cell proliferation.
Figure 1: Signaling pathway of Compound 83's mechanism of action.
Standard of Care ("7+3"): A Cytotoxic Onslaught
The "7+3" regimen employs a classic cytotoxic chemotherapy approach.
-
Cytarabine (ara-C): A pyrimidine analog that, once incorporated into DNA, inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis.
-
Anthracyclines (e.g., Daunorubicin): These agents intercalate into DNA, disrupting DNA replication and transcription. They also inhibit topoisomerase II, an enzyme critical for DNA repair, and generate reactive oxygen species, further contributing to DNA damage and cell death.
The combined effect is a widespread and non-specific induction of apoptosis in rapidly dividing cells, including both leukemic and healthy hematopoietic progenitor cells.
Figure 2: Mechanism of action for the "7+3" standard of care regimen.
Preclinical Efficacy: A Comparative Analysis
The preclinical data for Compound 83 demonstrates its potent anti-leukemic activity, particularly in the MV4-11 acute myeloid leukemia mouse xenograft model.[1][2] The MV4-11 cell line is derived from a patient with AML and is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene.[6]
| Parameter | Compound 83 | Standard of Care ("7+3") |
| In Vitro Potency | Highly potent and selective inhibitor of CDK4 and CDK6.[1] | Broad cytotoxic activity against rapidly dividing cells. |
| In Vivo Model | MV4-11 acute myeloid leukemia mouse xenografts.[1][2] | Widely studied in various AML preclinical models. |
| Efficacy | Marked inhibition of tumor growth with repeated oral administration.[1][2] | Can achieve significant tumor regression in preclinical models. |
| Safety/Tolerability | No negative effect on body weight and no signs of clinical toxicity in the preclinical model.[1][2] | Associated with significant myelosuppression and other toxicities in preclinical models, mirroring clinical observations. |
| Oral Bioavailability | Orally bioavailable.[1][2] | Administered intravenously.[3] |
Experimental Protocols
MV4-11 Xenograft Model for Efficacy Studies
The in vivo efficacy of Compound 83 was evaluated using a well-established subcutaneous xenograft model.
-
Cell Culture: Human MV4-11 AML cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: A suspension of MV4-11 cells is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[7]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Compound 83 is administered orally, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary endpoint is the inhibition of tumor growth compared to the control group.[7]
Figure 3: Workflow for the MV4-11 xenograft efficacy study.
Conclusion
Compound 83 represents a promising, orally bioavailable, and selective CDK4/6 inhibitor with demonstrated preclinical efficacy in an AML model. Its targeted mechanism of action, leading to cell cycle arrest, offers a potential advantage over the broad cytotoxicity of the "7+3" standard of care. The favorable safety profile observed in preclinical studies further highlights its potential as a novel therapeutic agent for AML. While further investigation is required to translate these preclinical findings into clinical success, Compound 83 exemplifies the potential of targeted therapies to improve outcomes for patients with this challenging disease.
References
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National Cancer Institute. (2025, May 16). Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. Retrieved from [Link]
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ACCC Cancer. Effective Practices for Achieving and Maintaining Better Outcomes for Patients with Acute Myeloid Leukemia. Retrieved from [Link]
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Mrozek, K. (2025, December 19). Acute Myeloid Leukemia (AML) Treatment & Management. Medscape. Retrieved from [Link]
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Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. Retrieved from [Link]
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Blood Cancer United. Acute myeloid leukemia (AML) treatment. Retrieved from [Link]
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Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. Retrieved from [Link]
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Heuser, M., Ofran, Y., Boissel, N., Brunet Mauri, S., Craddock, C., Janssen, J., Wierzbowska, A., & Buske, C. (2020). Acute myeloid leukaemia in adult patients: ESMO Clinical Practice Guidelines for diagnosis, treatment and follow-up. Annals of Oncology, 31(6), 697-712. Retrieved from [Link]
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Pharmacology Discovery Services. Xenograft, Leukemia, MV-4-11. Retrieved from [Link]
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Döhner, H., Wei, A. H., Appelbaum, F. R., Craddock, C., DiNardo, C. D., Dombret, H., Ebert, B. L., Fenaux, P., Godley, L. A., Hasserjian, R. P., Larson, R. A., Levine, R. L., Miyazaki, Y., Niederwieser, D., Ossenkoppele, G., Röllig, C., Sierra, J., Stein, E. M., Tallman, M. S., … Schlenk, R. F. (2023). Diagnosis and management of AML in adults: 2022 recommendations from an international expert panel on behalf of the ELN. Blood, 140(12), 1345–1377. Retrieved from [Link]
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Pollyea, D. A., Bixby, D., Perl, A., Bhatt, V. R., Altman, J. K., Appelbaum, F. R., de Lima, M., Fathi, A. T., Foran, J. M., Gore, S. D., Hall, A. C., Jacoby, M., Lancet, J., Lin, T. L., Luger, S., Mannis, G., Marcucci, G., Martin, M. G., Mims, A., … Stone, R. M. (2021). NCCN Guidelines® Insights: Acute Myeloid Leukemia, Version 2.2021. Journal of the National Comprehensive Cancer Network, 19(1), 16–27. Retrieved from [Link]
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Pan, R., Hogdal, L. J., Benito, J. M., Bu, L., Lizardo, M., & Konopleva, M. (2014). Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia. Cancer discovery, 4(3), 362–375. Retrieved from [Link]
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Welch, J. S., & Ley, T. J. (2023). How I treat AML incorporating the updated classifications and guidelines. Blood, 141(23), 2848–2859. Retrieved from [Link]
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Reaction Biology. MV4-11: Subcutaneous AML xenograft tumor model. Retrieved from [Link]
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A Guide to the Independent Validation of 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine: A Novel Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of published data is paramount. The 2-aminopyrimidine scaffold is a well-established pharmacophore present in numerous approved and investigational drugs, valued for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This guide focuses on a novel derivative, 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, and outlines a comprehensive workflow for its independent synthesis and validation. While extensive public data on this specific molecule is scarce, this document serves as a blueprint for researchers, providing robust, field-proven protocols to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, establishing a self-validating system for characterization.
Introduction to the Target Compound and Rationale for Validation
The compound this compound combines the established 2-aminopyrimidine core with a phenylpyridine substituent. This structural motif is of significant interest as it presents opportunities for novel interactions within kinase domains, potentially offering enhanced selectivity or potency. The core structure is analogous to intermediates used in the synthesis of targeted therapies like Nilotinib, which underscores the scaffold's relevance[1]. Given the history of irreproducibility in preclinical research, an independent synthesis and rigorous, multi-faceted analytical validation are not just best practices; they are essential for building a reliable foundation for further drug development efforts.
The validation workflow must be approached with an orthogonal mindset. This means that each piece of data should be corroborated by a different, independent analytical technique. A high-purity result from chromatography, for instance, should be supported by a sharp melting point and correct elemental analysis. Similarly, the proposed structure must be unequivocally confirmed by both NMR and mass spectrometry.
Chemical Structure of the Target Compound
Caption: Chemical structure of this compound.
Proposed Synthesis and Purification
A common and effective method for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the condensation of a chalcone-like intermediate with guanidine[2][3]. We propose an analogous route for our target compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 1-(6-phenylpyridin-3-yl)ethan-1-one.
-
To a stirred solution of 3-acetylpyridine (1.0 eq) and 2-phenylacetaldehyde (1.0 eq) in ethanol at 0-5 °C, slowly add an aqueous solution of sodium hydroxide (2.5 eq).
-
Maintain the temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into ice water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum. This intermediate is used without further purification.
-
-
Step 2: Synthesis of this compound.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.2 eq) in absolute ethanol), add guanidine hydrochloride (1.2 eq) and the chalcone intermediate from Step 1 (1.0 eq).
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the solid product, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the purified compound.
-
Experimental Protocol: Purification by HPLC
For definitive purity assessment, the recrystallized product must be analyzed by High-Performance Liquid Chromatography (HPLC).
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.
-
Analysis: Inject 10 µL and monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) using a photodiode array (PDA) detector.
-
Purity Calculation: The purity is determined by the area percentage of the main peak. For use in biological assays, a purity of ≥98% is required.
Comprehensive Analytical Validation
The following section details the orthogonal analytical techniques required to unequivocally confirm the identity and purity of the synthesized compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for handling and disposal of related pyridine and pyrimidine derivatives, grounded in national and international safety standards.
The procedures outlined herein are designed to be self-validating, emphasizing a thorough understanding of the "why" behind each step to empower laboratory personnel to make informed safety decisions. Adherence to these guidelines will help ensure the protection of personnel, the environment, and maintain compliance with regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Characterization
Given the novelty of many research compounds, a specific SDS for this compound may not be readily available. Therefore, a conservative approach to hazard assessment is essential. The structure, containing both pyridine and pyrimidine moieties, suggests potential for biological activity and associated toxicological properties.
Assumed Hazard Characteristics:
Based on the general properties of amino-substituted pyridines and pyrimidines, it is prudent to handle this compound as a hazardous substance.[1][2][3] The following potential hazards should be assumed until specific toxicological data becomes available:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
-
Irritation: May cause skin, eye, and respiratory irritation.[5][6]
-
Environmental Hazard: Potentially harmful to aquatic life.[2][7]
Therefore, all waste containing this compound must be classified and handled as hazardous waste.[8][9][10]
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[11]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of liquid waste or contact with solid particulates.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential absorption of the chemical.[11] |
| Skin Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination.[11] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of any dusts or aerosols that may be generated.[1][11] |
In the event of a spill, the area should be evacuated, and access restricted. For small spills, use an inert absorbent material like vermiculite or sand, and for large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1][12]
Part 3: Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal.[10] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting all waste streams containing this compound.[12][13] The container must have a secure, tight-fitting lid.
-
Waste Streams:
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any solid reaction byproducts.
-
Liquid Waste: This includes solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[13] The date of initial waste accumulation must also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents and acids.[12]
Caption: Waste Segregation and Disposal Workflow for this compound.
Part 4: Final Disposal Procedures
The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company, in accordance with all local, state, and federal regulations.[10]
Disposal Methodology:
The recommended method for the disposal of pyridine and pyrimidine-containing compounds is high-temperature incineration in a licensed facility.[8][14][15] This process ensures the complete destruction of the chemical, minimizing its potential impact on the environment.
Workflow for Final Disposal:
Caption: Final Disposal Workflow for Hazardous Chemical Waste.
Part 5: Regulatory Compliance and Documentation
Maintaining meticulous records is a critical component of hazardous waste management and is required by law.[13][16][17] All documentation related to the generation, storage, and disposal of this compound waste should be retained. This includes:
-
Waste Determination Records: Documentation of how the waste was identified as hazardous.
-
Container Labels: Copies or photographs of the labels on waste containers.
-
Hazardous Waste Manifests: Signed copies of the manifest from the waste hauler, which tracks the waste from your facility to its final destination.[18]
Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory.[16][19][20][21] This includes the development of a comprehensive Chemical Hygiene Plan that outlines specific procedures for handling hazardous chemicals in your laboratory.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine lacks a specific Safety Data Sheet (SDS). However, its chemical structure, incorporating pyridine, pyrimidine, and aromatic amine moieties, provides a strong basis for a robust safety protocol. This guide synthesizes established safety procedures for these chemical classes to provide essential, immediate safety and logistical information for its handling. The precautionary principle is paramount in the absence of specific toxicological data.
Hazard Assessment: A Structurally-Informed Approach
The primary hazards associated with this compound are inferred from its constituent functional groups. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[1] Aromatic amines are a class of compounds with toxicological concerns, including potential carcinogenicity. Therefore, it is crucial to handle this compound with stringent safety measures to minimize exposure.
Anticipated Hazards:
-
Acute Toxicity: Potential for harm through ingestion, inhalation of dust particles, and skin contact.[2]
-
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[3][4]
-
Respiratory Irritation: Inhalation of airborne powder may irritate the respiratory system.[5]
-
Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are unknown.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or aerosolization.[1] | Protects against splashes, vapors, and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended.[2][6] Butyl rubber gloves are also a suitable alternative.[1][7] Double gloving is advised when handling the solid compound. Gloves should be inspected for damage before use and changed immediately if contaminated.[2] | Provides a barrier against skin contact, which can be harmful.[1] Nitrile gloves offer resistance to a range of chemicals.[8] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1] Full-length clothing should be worn underneath the lab coat.[2] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6][7] If weighing outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[2] | Protects against the inhalation of potentially harmful airborne particles and vapors.[5][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[2] Post warning signs indicating the handling of a potentially hazardous compound.
-
PPE Donning: Before handling the compound, correctly don all required PPE as outlined in the table above.
-
Handling Solid Compound: Use dedicated and clearly labeled spatulas and weighing boats. Handle the compound gently to avoid creating dust.[2]
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]
-
Container Management: Keep the container covered as much as possible during dissolution.[2] All containers must be clearly labeled with the chemical name and known hazards.
Post-Experiment Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.[2]
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: gloves first, then the lab coat, followed by eye protection.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency Procedures: Planning for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[6][7][8] Seek immediate medical attention.[6][7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water if the person is conscious.[1] Seek immediate medical attention.[7]
-
Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][9]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[2]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal Route: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1][9] Do not dispose of down the drain or in regular trash.[1][8]
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
